2-Chloro-1-methyl-1H-indole-3-carbaldehyde
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 234523. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
2D Structure
Properties
IUPAC Name |
2-chloro-1-methylindole-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClNO/c1-12-9-5-3-2-4-7(9)8(6-13)10(12)11/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUVIBKTZVLYGIR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C(=C1Cl)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50310949 | |
| Record name | 2-Chloro-1-methyl-1H-indole-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50310949 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
24279-74-1 | |
| Record name | 24279-74-1 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=234523 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Chloro-1-methyl-1H-indole-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50310949 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Strategic N-Alkylation of 2-Chloro-1H-indole-3-carbaldehyde for Advanced Drug Discovery
An In-Depth Technical Guide:
Executive Summary
The 2-chloro-1H-indole-3-carbaldehyde scaffold is a cornerstone in medicinal chemistry, serving as a versatile precursor for a multitude of pharmacologically active compounds. Its strategic functionalization is paramount for library development and lead optimization. This technical guide provides an in-depth exploration of the N-alkylation of this key intermediate. Moving beyond simple procedural lists, this document elucidates the fundamental mechanistic principles, explains the causal relationships behind experimental design, and provides validated, step-by-step protocols for researchers, scientists, and drug development professionals. Our focus is on ensuring scientific integrity and reproducibility, empowering research teams to confidently and efficiently synthesize novel N-alkylated indole derivatives.
The Strategic Importance of the Scaffold
2-Chloro-1H-indole-3-carbaldehyde is a bifunctional molecule whose reactivity is dominated by the indole nitrogen (N-H), the aldehyde, and the C2-chloro substituent. N-alkylation is often the primary step in derivatization, as the introduction of an alkyl group at the N1 position profoundly influences the molecule's steric and electronic properties. This modification is critical for modulating biological activity, improving pharmacokinetic profiles, and exploring new intellectual property space. The resulting N-alkylated products, such as 2-chloro-1-alkyl-1H-indole-3-carbaldehydes, are valuable intermediates themselves, poised for further transformations at the aldehyde or chloro positions.[1]
Core Mechanistic Principles: Regioselectivity and Reactivity
The success of any alkylation strategy hinges on controlling regioselectivity. For the indole nucleus, the primary competition is between alkylation at the nitrogen (N1) and the carbon at position 3 (C3).[2][3]
The Indole N-H Proton: Acidity and Deprotonation
In 2-chloro-1H-indole-3-carbaldehyde, the N-H proton is the most acidic site. Its acidity is significantly enhanced compared to unsubstituted indole (pKa ≈ 17 in DMSO) due to the potent electron-withdrawing effects of both the C2-chloro and C3-carbaldehyde groups. These groups stabilize the resulting conjugate base (the indolide anion) through induction and resonance.
Deprotonation is typically achieved with a suitable base to generate the nucleophilic indolide anion. The choice of base is critical and depends on the desired reactivity and substrate tolerance. Strong, non-nucleophilic bases like sodium hydride (NaH) provide irreversible deprotonation, driving the reaction forward decisively.[4][5] Milder bases such as potassium carbonate (K₂CO₃) or sodium hydroxide (NaOH) can also be effective, particularly with reactive alkylating agents or under phase-transfer conditions.[1][6]
The Sₙ2 Pathway for N-Alkylation
Once formed, the indolide anion is a potent nucleophile. The alkylation proceeds via a classical bimolecular nucleophilic substitution (Sₙ2) mechanism, where the nitrogen anion attacks the electrophilic carbon of an alkylating agent (e.g., an alkyl halide), displacing the leaving group.
Competing Pathways and Side Reactions
For this specific substrate, C3-alkylation is sterically and electronically disfavored due to the presence of the carbaldehyde group. Therefore, N-alkylation is the overwhelmingly predominant pathway. The C2-chloro substituent is generally stable under standard N-alkylation conditions and does not participate in the reaction. However, excessively harsh conditions (e.g., very high temperatures or overly aggressive bases) should be avoided to prevent potential side reactions.
Experimental Design: Key Parameter Optimization
A robust and reproducible alkylation protocol requires careful consideration of several key parameters.
| Parameter | Options | Rationale & Field Insights |
| Base | NaH, KH | Strong, Irreversible: Ensures complete deprotonation, ideal for less reactive alkyl halides. Requires anhydrous conditions.[5] |
| K₂CO₃, Cs₂CO₃, Na₂CO₃ | Mild, Heterogeneous: Safer and easier to handle. Effective for reactive electrophiles like benzyl bromide or methyl iodide. Cesium carbonate offers higher solubility and basicity.[7] | |
| KOH, NaOH | Strong, Protic: Can be used in polar solvents like DMSO or under phase-transfer catalysis (PTC) conditions. Water presence can be tolerated in some systems.[1][6] | |
| Solvent | DMF, DMSO, NMP | Polar Aprotic: Excellent choice. They effectively solvate the cation of the base and the indolide anion, accelerating the Sₙ2 reaction rate.[2][8] |
| THF, Acetonitrile | Polar Aprotic: Good alternatives. THF is often used with NaH. Acetonitrile is suitable for reactions with milder bases.[9] | |
| Acetone | Polar Aprotic: Can be effective, especially with weaker bases like Na₂CO₃ for reactive alkylating agents.[10] | |
| Alkylating Agent | R-I, R-Br, R-OTs | Reactivity: Iodides are more reactive than bromides, which are more reactive than chlorides. Tosylates are also excellent leaving groups. The choice depends on a balance of reactivity and cost. |
| (CH₃)₂SO₄, (C₂H₅)₂SO₄ | Dialkyl Sulfates: Highly reactive and efficient methylating/ethylating agents, but require careful handling due to toxicity. | |
| Temperature | 0 °C to 80 °C | Control: Deprotonation with NaH is often started at 0 °C to control initial exothermicity, then warmed to room temperature or higher for the Sₙ2 reaction. Higher temperatures can increase the rate but may also lead to side reactions.[2][5] |
Validated Experimental Protocols
The following protocols are presented as self-validating systems, with clear, logical steps grounded in established chemical principles.
Protocol 1: N-Methylation using Sodium Hydroxide in DMSO
This protocol is adapted from a reported synthesis and is effective for methylation.[1]
Workflow Diagram:
Step-by-Step Methodology:
-
Reaction Setup: To a solution of 2-chloro-1H-indole-3-carbaldehyde (1.0 eq.) in dimethyl sulfoxide (DMSO, ~4-5 mL per gram of substrate), add a solution of sodium hydroxide (1.25 eq.) in a minimal amount of water.
-
Temperature Rise: Note that an exothermic reaction may occur, causing the temperature to rise. Allow the mixture to stir for 10-15 minutes at ambient temperature after the exotherm subsides.
-
Addition of Alkylating Agent: Add dimethyl sulfate (1.1 eq.) dropwise to the stirring mixture.
-
Reaction: Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Pour the reaction mixture into a beaker of cold water.
-
Isolation: The product, 2-chloro-1-methyl-1H-indole-3-carbaldehyde, may precipitate as a solid. Collect the solid by vacuum filtration, wash thoroughly with water, and dry under vacuum. If an oil forms, extract with a suitable organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purification: The crude product can be further purified by recrystallization or column chromatography on silica gel if necessary.
Protocol 2: General N-Alkylation using Sodium Hydride in DMF
This is a robust, general-purpose protocol for alkylating with various primary and benzylic halides.[9]
Step-by-Step Methodology:
-
Reaction Setup: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add a 60% dispersion of sodium hydride (NaH) in mineral oil (1.2 eq.).
-
Washing (Optional but Recommended): Wash the NaH with anhydrous hexanes (2x) to remove the mineral oil. Carefully decant the hexanes each time.
-
Solvent Addition: Add anhydrous N,N-dimethylformamide (DMF, ~5-10 mL per gram of substrate) and cool the suspension to 0 °C using an ice bath.
-
Substrate Addition: Add a solution of 2-chloro-1H-indole-3-carbaldehyde (1.0 eq.) in anhydrous DMF dropwise to the NaH suspension. Stir at 0 °C for 30 minutes, then allow the mixture to warm to room temperature and stir for an additional 30 minutes. Effervescence (H₂ gas) should be observed.
-
Addition of Alkylating Agent: Cool the mixture back to 0 °C and add the alkyl halide (e.g., benzyl bromide, ethyl iodide) (1.1 eq.) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the progress by TLC. Gentle heating (e.g., 50-60 °C) may be required for less reactive halides.[5]
-
Quenching: After completion, cool the reaction to 0 °C and carefully quench by the slow, dropwise addition of saturated aqueous ammonium chloride (NH₄Cl) solution.
-
Work-up and Isolation: Dilute the mixture with water and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to yield the pure N-alkylated product.
References
- 1. triggered.edinburgh.clockss.org [triggered.edinburgh.clockss.org]
- 2. benchchem.com [benchchem.com]
- 3. CuH-Catalyzed Enantioselective Alkylation of Indole Derivatives with Ligand-Controlled Regiodivergence - PMC [pmc.ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. One-pot, three-component Fischer indolisation– N -alkylation for rapid synthesis of 1,2,3-trisubstituted indoles - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D0OB02185G [pubs.rsc.org]
- 6. US3012040A - Process for n-alkylation of indoles - Google Patents [patents.google.com]
- 7. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
- 8. US7067676B2 - N-alkylation of indole derivatives - Google Patents [patents.google.com]
- 9. Directed C–H Functionalization of C3-Aldehyde, Ketone, and Acid/Ester-Substituted Free (NH) Indoles with Iodoarenes via a Palladium Catalyst System - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 2-chloro-1-ethyl-indole-3-carbaldehyde synthesis - chemicalbook [chemicalbook.com]
Technical Guide: Spectroscopic Characterization of 2-Chloro-1-methyl-1H-indole-3-carbaldehyde
Abstract: This technical guide provides a comprehensive analysis of the key spectroscopic characteristics of 2-Chloro-1-methyl-1H-indole-3-carbaldehyde, a significant heterocyclic building block in synthetic chemistry. While direct, consolidated spectral data for this specific molecule is not extensively published, this document leverages established principles of spectroscopy and comparative data from closely related indole analogs to present a predictive yet robust characterization. We will delve into the anticipated ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry data, explaining the structural rationale for the expected signals. Furthermore, this guide furnishes detailed, field-proven protocols for data acquisition, designed to ensure accuracy and reproducibility for researchers in synthetic chemistry and drug development.
Introduction and Molecular Structure
This compound is a derivative of the indole scaffold, a privileged structure in medicinal chemistry. The strategic placement of the chloro, N-methyl, and carbaldehyde groups makes it a versatile intermediate for the synthesis of more complex molecules, including potential therapeutic agents.[1] Accurate spectroscopic characterization is paramount to verify the successful synthesis and purity of this compound before its use in downstream applications.
The structural features—an electron-rich aromatic system, an electron-withdrawing aldehyde, a halogen substituent, and an N-alkyl group—give rise to a distinct and predictable spectroscopic fingerprint. Understanding these features is the first step in interpreting the spectral data.
Caption: Molecular structure with key atom numbering.
Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
Principle: ¹H NMR spectroscopy provides detailed information about the electronic environment of hydrogen atoms (protons) in a molecule. For this compound, we expect distinct signals for the aldehyde proton, the aromatic protons on the benzene ring portion, and the N-methyl protons. Their chemical shifts (δ) are influenced by the electron-withdrawing effects of the chlorine and aldehyde groups and the electron-donating nature of the indole nitrogen.
Predicted ¹H NMR Data (400 MHz, CDCl₃): The predictions are based on data from analogs like 1-methyl-1H-indole-3-carbaldehyde and various chloro-substituted indoles.[2][3]
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Aldehyde (-CHO) | ~10.1 | Singlet (s) | - |
| H-4 | ~8.3 | Multiplet (m) | - |
| H-7 | ~7.4 | Multiplet (m) | - |
| H-5, H-6 | ~7.3 | Multiplet (m) | - |
| N-Methyl (-CH₃) | ~3.9 | Singlet (s) | - |
Interpretation and Causality:
-
Aldehyde Proton (~10.1 ppm): This proton is significantly deshielded and appears far downfield due to the strong electron-withdrawing effect and magnetic anisotropy of the carbonyl group (C=O). Its chemical shift is characteristic of aromatic aldehydes.[2]
-
Aromatic Protons (H-4 to H-7, ~7.3-8.3 ppm): These protons appear in the typical aromatic region. H-4 is expected to be the most downfield of the aromatic protons due to its proximity to the deshielding aldehyde group. The signals for H-5, H-6, and H-7 will likely be complex and may overlap, reflecting their respective electronic environments.[2][3]
-
N-Methyl Protons (~3.9 ppm): The methyl group attached to the nitrogen atom appears as a sharp singlet. Its chemical shift around 3.9 ppm is consistent with a methyl group on a nitrogen atom within an aromatic system, as seen in 1-methyl-1H-indole-3-carbaldehyde.[2] The absence of adjacent protons results in a singlet multiplicity.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy
Principle: ¹³C NMR spectroscopy maps the carbon framework of a molecule. The chemical shift of each carbon is highly sensitive to its hybridization and electronic environment. The presence of the electronegative chlorine and oxygen atoms, along with the aromatic system, will cause a wide dispersion of signals.
Predicted ¹³C NMR Data (101 MHz, CDCl₃): Predictions are informed by spectral data from related structures such as 5-chloro-1-methyl-1H-indole-3-carbaldehyde.[2]
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C=O (Aldehyde) | ~184-185 |
| C-2 | ~138-140 |
| C-7a | ~136-137 |
| C-3a | ~125-126 |
| C-4, C-5, C-6, C-7 | ~110-125 |
| C-3 | ~117-118 |
| N-CH₃ | ~33-34 |
Interpretation and Causality:
-
Carbonyl Carbon (~184-185 ppm): The aldehyde carbon is the most deshielded carbon in the molecule, appearing at a very low field, which is highly characteristic of aldehyde functionalities.[2]
-
C-2 (~138-140 ppm): This carbon is directly attached to the electronegative chlorine atom, causing a significant downfield shift.
-
Aromatic Carbons (~110-137 ppm): The eight carbons of the indole ring system resonate in this range. The quaternary carbons (C-3, C-3a, C-7a) can be distinguished from the protonated carbons using techniques like DEPT (Distortionless Enhancement by Polarization Transfer). The specific shifts are a complex interplay of substituent effects.
-
N-Methyl Carbon (~33-34 ppm): This aliphatic carbon appears in the upfield region, consistent with an N-methyl group on an indole ring.[2]
Fourier-Transform Infrared (FT-IR) Spectroscopy
Principle: FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to vibrations of its chemical bonds (stretching, bending). It is an excellent tool for identifying functional groups.
Predicted FT-IR Data (ATR):
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| ~1645-1660 | C=O Stretch | Aromatic Aldehyde |
| ~1580-1600 | C=C Stretch | Aromatic Ring |
| ~1300-1400 | C-N Stretch | Aromatic Amine |
| ~740-760 | C-Cl Stretch | Aryl Halide |
| ~2820, ~2720 | C-H Stretch | Aldehyde (Fermi doublet) |
Interpretation and Causality:
-
Strong C=O Stretch (~1645-1660 cm⁻¹): The most prominent peak in the spectrum is expected to be the carbonyl stretch of the aldehyde. Its position is slightly lowered due to conjugation with the indole ring system. This is a key diagnostic peak. A similar value of 1645 cm⁻¹ is reported for the related 2-chloro-1-ethyl-1H-indole-3-carbaldehyde.[1]
-
Aromatic C=C Stretches (~1580-1600 cm⁻¹): These absorptions confirm the presence of the aromatic indole core.[1]
-
Aldehyde C-H Stretches (~2820, ~2720 cm⁻¹): The presence of two weak bands in this region, known as a Fermi doublet, is highly characteristic of the C-H bond in an aldehyde and provides strong evidence for this functional group.
-
C-Cl Stretch (~740-760 cm⁻¹): A moderate to strong absorption in the fingerprint region is expected for the carbon-chlorine bond.
Mass Spectrometry (MS)
Principle: Mass spectrometry measures the mass-to-charge ratio (m/z) of ions. For this compound, Electron Ionization (EI) would likely lead to fragmentation, providing structural clues, while Electrospray Ionization (ESI) would primarily show the protonated molecular ion [M+H]⁺, confirming the molecular weight.
Predicted Mass Spectrometry Data:
-
Molecular Formula: C₁₀H₈ClNO
-
Molecular Weight: 193.63 g/mol
-
Expected [M+H]⁺ (ESI): m/z 194.03
-
Key Isotopic Pattern: The presence of chlorine will result in a characteristic isotopic pattern for the molecular ion peak. There will be two peaks, one for the ³⁵Cl isotope (M) and one for the ³⁷Cl isotope (M+2), with a relative intensity ratio of approximately 3:1. This is a definitive indicator of a single chlorine atom in the molecule.
Standard Operating Protocols for Spectroscopic Analysis
To ensure the acquisition of high-quality, reliable data, the following validated protocols should be employed.
Caption: A validated workflow for comprehensive sample analysis.
A. NMR Spectroscopy Protocol (¹H & ¹³C)
-
Sample Preparation: Accurately weigh 5-10 mg of the compound and dissolve it in ~0.6 mL of deuterated chloroform (CDCl₃). The choice of CDCl₃ is based on its excellent solubilizing power for many organic compounds and its relatively clean spectral window.[2][3]
-
Internal Standard: Ensure the solvent contains an internal standard, typically tetramethylsilane (TMS) at 0.03% v/v, for referencing the chemical shifts to 0.00 ppm.
-
Instrument Setup: Use a 400 MHz (or higher) NMR spectrometer. Perform standard shimming procedures to optimize magnetic field homogeneity and obtain sharp signals.
-
¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A greater number of scans (e.g., 1024 or more) will be required due to the low natural abundance of the ¹³C isotope.
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs). Integrate the ¹H NMR signals and pick peaks for both spectra.
B. FT-IR Spectroscopy Protocol
-
Background Scan: Before analyzing the sample, record a background spectrum of the clean Attenuated Total Reflectance (ATR) crystal. This is crucial for removing atmospheric (H₂O, CO₂) and instrument-related absorptions from the sample spectrum.
-
Sample Application: Place a small, solid amount of the compound directly onto the ATR crystal, ensuring good contact using the pressure clamp.
-
Spectrum Acquisition: Collect the spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.
-
Data Processing: The software will automatically ratio the sample scan against the background scan to produce the final absorbance or transmittance spectrum. Label the major peaks.
C. Mass Spectrometry Protocol (LC-MS with ESI)
-
Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile. Further dilute this stock solution to a final concentration of ~1-10 µg/mL using a mobile phase-compatible solvent (e.g., 50:50 acetonitrile:water with 0.1% formic acid). The acid is added to promote protonation for [M+H]⁺ ion formation.
-
Instrumentation: Use a Liquid Chromatography-Mass Spectrometry (LC-MS) system equipped with an Electrospray Ionization (ESI) source operating in positive ion mode.
-
Method: Infuse the sample directly or inject it via a short chromatographic column. Scan a mass range appropriate for the expected molecular ion (e.g., m/z 50-500).
-
Data Analysis: Identify the base peak corresponding to the protonated molecular ion [M+H]⁺. Critically, examine the isotopic pattern of this peak to confirm the presence of one chlorine atom by observing the M+2 peak at approximately one-third the intensity of the M peak.
Conclusion
The structural elucidation of this compound can be confidently achieved through a combined spectroscopic approach. The aldehyde group is readily identified by its characteristic downfield proton signal (~10.1 ppm) in ¹H NMR, a carbonyl carbon signal (~184 ppm) in ¹³C NMR, and a strong C=O stretching band (~1645 cm⁻¹) in FT-IR. The N-methyl group provides a sharp singlet (~3.9 ppm) in the ¹H NMR spectrum. Finally, mass spectrometry confirms the molecular weight and, crucially, the presence of a single chlorine atom through its distinct 3:1 isotopic signature for the [M]⁺ and [M+2]⁺ ions. This guide provides the predictive data and robust methodologies necessary for researchers to unambiguously confirm the identity and purity of this valuable synthetic intermediate.
References
An In-depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of 2-Chloro-1-methyl-1H-indole-3-carbaldehyde
This technical guide provides a detailed analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 2-Chloro-1-methyl-1H-indole-3-carbaldehyde. Designed for researchers, scientists, and professionals in drug development, this document elucidates the structural features of this molecule through a comprehensive interpretation of its predicted NMR data, grounded in established principles of spectroscopy and comparative analysis with structurally related compounds.
Introduction: The Structural Elucidation of a Substituted Indole
The indole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous natural products and synthetic pharmaceuticals. The specific compound, this compound, presents a unique substitution pattern that influences its electronic properties and, consequently, its spectroscopic signature. Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the unambiguous determination of its molecular structure. This guide will walk through the predicted ¹H and ¹³C NMR spectra, explaining the rationale behind the chemical shifts, coupling constants, and peak assignments.
The synthesis of this compound has been reported, typically proceeding from the methylation of 2-chloro-1H-indole-3-carbaldehyde[1]. Understanding the synthetic route is crucial as it informs potential impurities that might be observed in an experimental spectrum.
Predicted ¹H NMR Spectral Analysis
The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to the aromatic protons of the indole ring, the aldehyde proton, and the N-methyl protons. The analysis is based on the foundational spectrum of indole and the well-documented effects of substituents. The spectrum is predicted in deuterated chloroform (CDCl₃), a common solvent for such compounds.
Chemical Shift Predictions and Rationale
-
Aldehyde Proton (C3-CHO): This proton is expected to be the most downfield signal, appearing as a singlet in the range of δ 10.0-10.2 ppm . Its significant deshielding is due to the strong electron-withdrawing nature of the carbonyl group and the anisotropic effect of the C=O bond. For comparison, the aldehyde proton of 1-methyl-1H-indole-3-carbaldehyde appears at δ 10.01 ppm[2].
-
Aromatic Protons (H-4, H-5, H-6, H-7): These protons on the benzene portion of the indole ring will appear in the aromatic region, typically between δ 7.2 and 8.4 ppm . Their precise chemical shifts and multiplicities are influenced by the electronic effects of the substituents on the pyrrole ring.
-
H-4: This proton is adjacent to the electron-withdrawing aldehyde group and is expected to be the most deshielded of the benzene ring protons, likely appearing as a doublet around δ 8.2-8.4 ppm . In 1-methyl-1H-indole-3-carbaldehyde, this proton is observed at δ 8.35 ppm[2].
-
H-7: This proton is also influenced by the heterocyclic ring and is expected to be deshielded, appearing as a doublet around δ 7.4-7.6 ppm .
-
H-5 and H-6: These protons are more shielded and will likely appear as a complex multiplet, resembling two overlapping triplets or a doublet of doublets, in the range of δ 7.2-7.4 ppm .
-
-
N-Methyl Protons (N-CH₃): The protons of the methyl group attached to the nitrogen atom will appear as a sharp singlet. The nitrogen atom's electronegativity and the aromatic nature of the indole ring will place this signal around δ 3.8-4.0 ppm . In the analogous 1-methyl-1H-indole-3-carbaldehyde, this peak is at δ 3.90 ppm[2].
Predicted Coupling Constants
The coupling between adjacent aromatic protons will result in characteristic splitting patterns:
-
JH4-H5 (ortho coupling) ≈ 7-9 Hz
-
JH6-H7 (ortho coupling) ≈ 7-9 Hz
-
JH5-H6 (ortho coupling) ≈ 7-9 Hz
-
JH4-H6 and JH5-H7 (meta coupling) ≈ 1-3 Hz (may not be resolved)
-
JH4-H7 (para coupling) ≈ 0.5 Hz (typically not resolved)
Summary of Predicted ¹H NMR Data
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| C3-CHO | 10.0 - 10.2 | Singlet (s) | - |
| H-4 | 8.2 - 8.4 | Doublet (d) | JH4-H5 ≈ 7-9 |
| H-7 | 7.4 - 7.6 | Doublet (d) | JH6-H7 ≈ 7-9 |
| H-5, H-6 | 7.2 - 7.4 | Multiplet (m) | - |
| N-CH₃ | 3.8 - 4.0 | Singlet (s) | - |
Predicted ¹³C NMR Spectral Analysis
The ¹³C NMR spectrum will provide information on the carbon framework of the molecule. The chemical shifts are highly sensitive to the electronic environment of each carbon atom.
Chemical Shift Predictions and Rationale
-
Aldehyde Carbonyl (C=O): The carbonyl carbon is the most deshielded carbon in the molecule and is expected to appear in the range of δ 184-186 ppm . For 1-methyl-1H-indole-3-carbaldehyde, this carbon resonates at δ 184.43 ppm[2].
-
Indole Ring Carbons:
-
C-2: The presence of the electronegative chlorine atom will cause a significant downfield shift for this carbon. It is predicted to be in the region of δ 135-138 ppm .
-
C-3: This carbon, bearing the aldehyde group, will also be deshielded but to a lesser extent than C-2. Its resonance is predicted around δ 118-120 ppm .
-
C-3a and C-7a (Bridgehead Carbons): These quaternary carbons will have distinct chemical shifts. C-7a, adjacent to the benzene ring, is expected around δ 136-138 ppm . C-3a, influenced by the pyrrole ring substituents, is predicted in the range of δ 125-127 ppm .
-
C-4, C-5, C-6, C-7: The carbons of the benzene ring will appear in the aromatic region. C-4 and C-6 are typically more shielded than C-5 and C-7. Predicted ranges are:
-
C-4: ~δ 123-125 ppm
-
C-5: ~δ 122-124 ppm
-
C-6: ~δ 121-123 ppm
-
C-7: ~δ 110-112 ppm
-
-
-
N-Methyl Carbon (N-CH₃): This aliphatic carbon will be the most upfield signal, expected around δ 33-35 ppm . The corresponding carbon in 1-methyl-1H-indole-3-carbaldehyde is at δ 33.69 ppm[2].
Summary of Predicted ¹³C NMR Data
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C=O | 184 - 186 |
| C-7a | 136 - 138 |
| C-2 | 135 - 138 |
| C-3a | 125 - 127 |
| C-4 | 123 - 125 |
| C-5 | 122 - 124 |
| C-6 | 121 - 123 |
| C-3 | 118 - 120 |
| C-7 | 110 - 112 |
| N-CH₃ | 33 - 35 |
Experimental Protocols
For the acquisition of high-quality NMR spectra of this compound, the following experimental protocol is recommended.
Sample Preparation
-
Accurately weigh approximately 5-10 mg of the solid compound.
-
Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Transfer the solution to a 5 mm NMR tube.
-
Ensure the solution is clear and free of any particulate matter.
NMR Spectrometer Setup and Data Acquisition
-
Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.
-
Tune and match the probe for both ¹H and ¹³C frequencies.
-
Shim the magnetic field to achieve optimal resolution.
-
For ¹H NMR:
-
Acquire the spectrum at room temperature.
-
Use a standard single-pulse experiment.
-
Set the spectral width to cover the range of -2 to 12 ppm.
-
Employ a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
-
For ¹³C NMR:
-
Acquire a proton-decoupled spectrum.
-
Set the spectral width to cover the range of 0 to 200 ppm.
-
Use a sufficient number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.
-
DEPT (Distortionless Enhancement by Polarization Transfer) experiments (DEPT-90, DEPT-135) are highly recommended to differentiate between CH, CH₂, and CH₃ groups.
-
Visualization of Molecular Structure and NMR Assignments
The following diagrams provide a visual representation of the molecular structure and the predicted NMR assignments.
Figure 1: Molecular structure of this compound with atom numbering.
Figure 2: Predicted ¹H and ¹³C NMR chemical shift ranges for key functional groups.
Conclusion
This technical guide provides a comprehensive, albeit predictive, analysis of the ¹H and ¹³C NMR spectra of this compound. By leveraging data from analogous structures and fundamental NMR principles, we have established a reliable framework for the interpretation of its spectral data. The provided protocols and visualizations serve as a practical resource for researchers engaged in the synthesis and characterization of novel indole derivatives. The self-validating nature of this predictive analysis lies in its strong foundation on a large body of empirical data from similar molecular scaffolds.
References
Chemical properties of 2-Chloro-1-methyl-1H-indole-3-carbaldehyde
An In-depth Technical Guide to the Chemical Properties and Reactivity of 2-Chloro-1-methyl-1H-indole-3-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a highly functionalized heterocyclic compound of significant interest in synthetic organic and medicinal chemistry. Its strategic placement of three distinct reactive sites—an electrophilic aldehyde, a nucleophilically displaceable chloro group, and an indole core amenable to further modification—renders it a versatile synthon for the construction of complex molecular architectures. This guide provides a comprehensive analysis of its synthesis, physicochemical properties, and characteristic reactivity. We will delve into the mechanistic underpinnings of its key transformations, including nucleophilic aromatic substitution at the C2-position and condensation reactions at the formyl group. Detailed experimental protocols, supported by authoritative references, are provided to illustrate its practical application in the laboratory, establishing this molecule as a cornerstone intermediate for drug discovery and materials science.
Introduction: The Indole Scaffold in Modern Chemistry
The indole nucleus is a privileged structural motif, prominently featured in a vast array of natural products, pharmaceuticals, and agrochemicals.[1] Its unique electronic properties and ability to participate in hydrogen bonding have made it a focal point in drug design. Indole-3-carbaldehyde and its derivatives, in particular, serve as crucial precursors for a multitude of bioactive compounds, demonstrating activities ranging from anticancer and anti-inflammatory to antibacterial and antiviral.[1][2]
The subject of this guide, this compound, elevates this utility by incorporating a C2-chloro substituent. This halogen acts as an effective leaving group, activated by the electron-withdrawing aldehyde at the adjacent C3 position, thereby enabling a rich chemistry centered around nucleophilic substitution.[3] The N-methylation further modifies its solubility and electronic profile while protecting the indole nitrogen from undesired side reactions, making it a precisely controlled and highly valuable building block for targeted synthesis.
Synthesis and Characterization
The primary route to 2-chloro-indole-3-carbaldehydes is the Vilsmeier-Haack reaction. This reaction employs a chloroiminium salt (the Vilsmeier reagent), generated in situ from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF), to formylate an electron-rich precursor.[4] For the synthesis of the title compound, 1-methyl-1,3-dihydro-2H-indol-2-one (1-methyloxindole) is the typical starting material. The Vilsmeier-Haack conditions effect a simultaneous chlorination and formylation.
An alternative two-step synthesis involves the initial preparation of 2-Chloro-1H-indole-3-carbaldehyde from oxindole, followed by N-methylation.[5] This can be achieved using a base such as sodium hydroxide in a polar aprotic solvent like DMSO, with a suitable methylating agent.[5]
Workflow for Synthesis via Vilsmeier-Haack Reaction
Caption: Synthesis of the title compound via the Vilsmeier-Haack reaction.
Physicochemical and Spectroscopic Data
The key properties of this compound are summarized below.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₀H₈ClNO | [6] |
| Molecular Weight | 193.63 g/mol | [7] |
| CAS Number | 24279-74-1 | [8] |
| Appearance | Solid | |
| Purity | ≥95% - ≥97% | [6][8] |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 10.01 (s, 1H, CHO), 8.32 (s, 1H, Ar-H), 7.71 (s, 1H, Ar-H), 7.31 (d, 2H, Ar-H), 3.90 (s, 3H, N-CH₃). | [9] (data for analogous 5-chloro isomer) |
| ¹³C NMR (CDCl₃, 101 MHz) | δ (ppm): 184.14, 139.80, 136.23, 129.03, 126.20, 124.44, 121.66, 117.56, 110.90, 33.91. | [9] (data for analogous 5-chloro isomer) |
| IR (KBr, cm⁻¹) | ~1645 (C=O stretch), ~1600, 1580 (C=C Ar stretch) | [5] (data for analogous N-ethyl isomer) |
| Storage Conditions | Store at 2-8°C under an inert atmosphere. |
Chemical Reactivity and Mechanistic Insights
The molecule's reactivity is dominated by the interplay between the aldehyde and the C2-chloro group.
Reactivity of the C2-Chloro Substituent: Nucleophilic Aromatic Substitution (SₙAr)
The chlorine atom at the C2 position is activated towards nucleophilic displacement. The electron-withdrawing effect of the C3-carbaldehyde group, combined with the ability of the indole nitrogen to stabilize the intermediate, facilitates the SₙAr mechanism. This pathway allows for the introduction of a wide variety of substituents.
Common nucleophiles include:
-
O-Nucleophiles: Alcohols, phenols (in the presence of a base).
-
N-Nucleophiles: Primary and secondary amines, hydrazines, azides.
-
S-Nucleophiles: Thiols, bisulfide.[10]
-
C-Nucleophiles: Active methylene compounds, organometallics.[5]
-
Halide Exchange: Iodide ions can displace the chloride in a Finkelstein-type reaction, driven by the precipitation of KCl.[11]
The reaction proceeds via a Meisenheimer-like intermediate, where the aromaticity of the indole ring is temporarily disrupted.
Caption: Generalized mechanism for Nucleophilic Aromatic Substitution (SₙAr) at the C2-position. Note: Image placeholders would be replaced with actual chemical structures in a full implementation.
Reactivity of the C3-Carbaldehyde Group
The aldehyde functionality is a versatile handle for extending the molecular framework.
-
Condensation Reactions: It readily undergoes Knoevenagel condensation with active methylene compounds like malononitrile or barbituric acids, typically in the presence of a base.[5]
-
Schiff Base Formation: Reaction with primary amines or hydrazines yields the corresponding imines (Schiff bases) or hydrazones, which are valuable intermediates for synthesizing other heterocyclic systems.[12]
-
Reductive Amination: The aldehyde can be converted to an amine via reductive amination, involving initial imine formation followed by reduction (e.g., with NaBH₃CN).
-
Oxidation and Reduction: The aldehyde can be oxidized to a carboxylic acid (e.g., using KMnO₄ or Ag₂O) or reduced to a primary alcohol (e.g., with NaBH₄).
Caption: Workflow for a Knoevenagel condensation at the C3-aldehyde position.
Experimental Protocols
The following protocols are illustrative and should be adapted based on laboratory safety standards and specific substrate requirements.
Protocol 4.1: Synthesis of 5-((2-oxo-1-methyl-1,2-dihydro-3H-indol-3-ylidene)methyl)-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione (Analogue of 3a)
This procedure is adapted from the reaction of this compound with 1,3-dimethylbarbituric acid, which results in a complex product via condensation, hydration, and HCl elimination.[5]
-
Reagents & Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add this compound (1.94 g, 10 mmol) and 1,3-dimethylbarbituric acid (1.56 g, 10 mmol).[5]
-
Solvent Addition: Add n-butanol (15 mL) to the flask.
-
Reaction: Heat the mixture to reflux with stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC). A yellow precipitate is expected to form from the hot solution.[5]
-
Duration: Maintain reflux for approximately 30 minutes or until TLC indicates consumption of the starting material.[5]
-
Work-up: Allow the reaction mixture to cool to room temperature. Collect the precipitated solid by vacuum filtration.
-
Purification: Wash the solid with a small amount of cold n-butanol or benzene. Recrystallize the crude product from benzene to yield the purified product.[5]
Causality: Refluxing in n-butanol provides the necessary thermal energy for the initial Knoevenagel condensation. The subsequent steps of conjugate addition of water (present as a trace impurity or added during workup) and elimination of HCl occur spontaneously under these conditions to yield the more stable final product.[5]
Applications in Drug Discovery
This compound is not typically an end-product but rather a strategic intermediate. Its derivatives are explored for various therapeutic applications:
-
Anticancer Agents: The indole core is present in many anticancer drugs. By reacting the C2-chloro position with various amine-containing pharmacophores, libraries of potential kinase inhibitors or DNA-intercalating agents can be rapidly synthesized.[13]
-
Antimicrobial Agents: Schiff bases and other derivatives of indole-3-carbaldehyde have shown promising antibacterial and antifungal activities.[14] The C2 position allows for the introduction of moieties that can enhance cell wall penetration or interaction with microbial targets.
-
CNS-Active Agents: The indole structure is related to neurotransmitters like serotonin. Modifications enabled by this scaffold can lead to new candidates for treating neurological disorders.
Safety and Handling
Based on available Safety Data Sheets (SDS), this compound and its non-methylated analogue are classified with the following hazards:
-
GHS Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[8][15][16]
-
Signal Word: Warning.[15]
Precautionary Measures:
-
Prevention: Use only in a well-ventilated area. Avoid breathing dust/fumes. Wash hands thoroughly after handling. Wear protective gloves, eye protection, and protective clothing.[17]
-
Response:
-
IF ON SKIN: Wash with plenty of water. If irritation occurs, get medical advice.[15]
-
IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[15]
-
IF INHALED: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell.[15]
-
-
Storage: Store in a well-ventilated place. Keep the container tightly closed and refrigerated.[17]
Conclusion
This compound is a potent and versatile synthetic intermediate. The strategic combination of an N-protected indole, a reactive aldehyde, and an activatable C2-chloro leaving group provides chemists with a powerful tool for molecular construction. Its well-defined reactivity, particularly in SₙAr and condensation reactions, allows for the systematic and efficient generation of diverse chemical libraries. As the demand for novel therapeutic agents and functional materials continues to grow, the importance of such well-designed, multifunctional building blocks in accelerating the discovery process cannot be overstated.
References
- 1. New Insights into the Modifications and Bioactivities of Indole-3- Carboxaldehyde and its Derivatives as a Potential Scaffold for Drug Design: A Mini-Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. derpharmachemica.com [derpharmachemica.com]
- 3. Nucleophilic substitution reactions on indole nucleus: syntheses of 2-substituted indole-3-carboxaldehydes | Semantic Scholar [semanticscholar.org]
- 4. benchchem.com [benchchem.com]
- 5. triggered.edinburgh.clockss.org [triggered.edinburgh.clockss.org]
- 6. cenmed.com [cenmed.com]
- 7. 2-methyl-1h-indole-3-carbaldehyde | Sigma-Aldrich [sigmaaldrich.com]
- 8. 24279-74-1 Cas No. | 2-Chloro-1-methyl-1H-indole-3-carboxaldehyde | Apollo [store.apolloscientific.co.uk]
- 9. rsc.org [rsc.org]
- 10. Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 13. chemimpex.com [chemimpex.com]
- 14. pubs.aip.org [pubs.aip.org]
- 15. echemi.com [echemi.com]
- 16. 2-chloro-1H-indole-3-carbaldehyde | C9H6ClNO | CID 314791 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 17. WERCS Studio - Application Error [assets.thermofisher.com]
An In-Depth Technical Guide to the Reactivity of the Aldehyde Group in 2-Chloro-1-methyl-1H-indole-3-carbaldehyde
For Distribution To: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive examination of the reactivity of the aldehyde functional group in 2-Chloro-1-methyl-1H-indole-3-carbaldehyde. This versatile synthetic intermediate is of significant interest in medicinal chemistry and drug discovery due to the prevalence of the indole scaffold in bioactive molecules.[1][2][3] This document moves beyond a simple recitation of reactions to provide a deep analysis of the electronic and steric factors governing the reactivity of the aldehyde moiety. We will explore key transformations including nucleophilic additions, reductions, oxidations, and condensation reactions, supported by mechanistic insights, detailed experimental protocols, and quantitative data. The causality behind experimental choices is elucidated, offering field-proven insights for researchers aiming to leverage this compound in complex synthetic pathways.
Introduction: Structural and Electronic Landscape
This compound is a molecule poised for a diverse range of chemical transformations. Its reactivity is primarily dictated by the interplay of the electron-rich indole nucleus, the electrophilic aldehyde, and the specific electronic and steric influences of the substituents at the N1 and C2 positions.
-
The Indole Nucleus: The indole ring system is inherently electron-rich, which influences the overall electronic character of the molecule. This electron density can be donated towards the aldehyde group, subtly modulating its electrophilicity.
-
The Aldehyde Group: As with all aldehydes, the carbonyl carbon is electrophilic and susceptible to attack by nucleophiles. Its reactivity is the central focus of this guide.
-
The N1-Methyl Group: The methyl group at the N1 position offers steric hindrance to approaches to the nitrogen and adjacent positions. Electronically, it is a weak electron-donating group. Its presence is crucial as it prevents N-H acidity, a common consideration in indole chemistry.[4]
-
The C2-Chloro Group: The chloro substituent at the C2 position exerts a significant electronic influence. Halogens are electron-withdrawing through induction and electron-donating through resonance. In the context of the indole ring, the inductive effect tends to dominate, reducing the electron density of the pyrrole ring and, consequently, slightly increasing the electrophilicity of the C3-aldehyde.[5][6]
The following diagram illustrates the key structural features and electronic influences within the molecule.
Caption: Electronic influences on the core structure.
Synthesis of the Core Scaffold
The primary route to this compound is through N-methylation of 2-chloro-1H-indole-3-carbaldehyde, which itself is typically synthesized via a Vilsmeier-Haack reaction on oxindole.
Vilsmeier-Haack Formylation
The Vilsmeier-Haack reaction is a powerful method for the formylation of electron-rich aromatic and heteroaromatic compounds.[7]
Caption: Synthetic pathway to the target molecule.
Experimental Protocol: N-Methylation
The following protocol is adapted from Suzdalev et al.[8]
Materials:
-
2-Chloro-1H-indole-3-carbaldehyde
-
Dimethyl sulfoxide (DMSO)
-
Sodium hydroxide (NaOH)
-
Dimethyl sulfate ((CH₃)₂SO₄)
-
Water
Procedure:
-
To a solution of 2-chloro-1H-indole-3-carbaldehyde (70 mmol) in DMSO (40 mL), add a solution of sodium hydroxide (87.5 mmol) in water (3.5 mL). An exothermic reaction will be observed.
-
After 10 minutes, as the temperature begins to decrease, cool the mixture to 10 °C.
-
Add dimethyl sulfate (87.5 mmol) dropwise, maintaining the temperature below 20 °C.
-
Stir the mixture at room temperature for 1 hour, then warm to 55-60 °C.
-
To the warm solution, add cold water (70 mL) dropwise to precipitate the product.
-
Collect the precipitate by filtration, wash with water, and dry to yield this compound.
Table 1: Spectroscopic Data for this compound
| Spectroscopic Data | Value |
| ¹H-NMR (CDCl₃) | δ: 3.90 (s, 3H, N-CH₃), 7.25-7.37 (m, 3H, Ar-H), 8.30 (m, 1H, H-4), 10.15 (s, 1H, CHO).[8] |
| IR (KBr) | ν (cm⁻¹): 1645 (C=O), 1600, 1580 (C=C Ar).[8] |
| Purity | ≥95%[9] |
| Molecular Weight | 193.63 g/mol [9] |
Reactivity of the Aldehyde Group
The aldehyde group in this compound is a versatile handle for a variety of chemical transformations. The following sections will detail the key reactions, providing mechanistic insights and experimental considerations.
Nucleophilic Addition Reactions
The electrophilic carbonyl carbon is susceptible to attack by a wide range of nucleophiles.
Grignard reagents (R-MgX) are potent nucleophiles that add to aldehydes to form secondary alcohols upon acidic workup.[7][10][11]
Causality Behind Experimental Choices: The choice of Grignard reagent will determine the nature of the 'R' group introduced. It is imperative to conduct the reaction under strictly anhydrous conditions, as Grignard reagents are highly basic and will be quenched by protic solvents like water. An interesting side reaction has been observed with some N-alkylated indole-3-carboxaldehydes, leading to the formation of bis(indolyl)methane products instead of the expected alcohol.[12] This aberrant reactivity should be considered, and reaction conditions may need to be optimized to favor the desired 1,2-addition.
Caption: General scheme for Grignard addition.
Experimental Protocol (General):
-
To a solution of this compound in anhydrous diethyl ether or THF under an inert atmosphere (e.g., argon or nitrogen), add the Grignard reagent (1.1 equivalents) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Cool the reaction mixture to 0 °C and quench by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate), combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the resulting secondary alcohol by column chromatography.
Reduction to the Corresponding Alcohol
The aldehyde can be readily reduced to the corresponding primary alcohol, (2-chloro-1-methyl-1H-indol-3-yl)methanol, using hydride reducing agents.
Causality Behind Experimental Choices: Sodium borohydride (NaBH₄) is a mild reducing agent suitable for the reduction of aldehydes and ketones, and it can be used in protic solvents like ethanol or methanol.[12][13] Lithium aluminum hydride (LiAlH₄) is a much stronger reducing agent and must be used in anhydrous aprotic solvents like diethyl ether or THF.[12][13] For this particular substrate, NaBH₄ is the preferred reagent due to its milder nature and operational simplicity.
Caption: Reduction of the aldehyde to a primary alcohol.
Experimental Protocol (Adapted from a general procedure for indole-3-carbaldehydes): [14]
-
Dissolve this compound in methanol.
-
Cool the solution to 0 °C in an ice bath.
-
Add sodium borohydride (1.5 equivalents) portion-wise, maintaining the temperature below 10 °C.
-
Stir the reaction mixture at room temperature for 1-2 hours, or until completion as monitored by TLC.
-
Quench the reaction by the slow addition of water.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude alcohol.
-
Purify by column chromatography if necessary.
Oxidation to the Carboxylic Acid
The aldehyde can be oxidized to the corresponding carboxylic acid, 2-chloro-1-methyl-1H-indole-3-carboxylic acid.
Causality Behind Experimental Choices: A variety of oxidizing agents can be employed for this transformation. For electron-rich aromatic aldehydes, a basic solution of hydrogen peroxide can be highly effective and environmentally benign.[8][9][15][16] Other common reagents include potassium permanganate (KMnO₄) or Jones reagent (CrO₃ in sulfuric acid), though these are less environmentally friendly. The choice of oxidant will depend on the desired reaction conditions and tolerance of other functional groups.
Caption: Oxidation of the aldehyde to a carboxylic acid.
Experimental Protocol (General, adapted for electron-rich aldehydes): [8]
-
Dissolve this compound in methanol.
-
Add an aqueous solution of potassium hydroxide (4 equivalents).
-
To this mixture, add 30% hydrogen peroxide (6-8 equivalents) dropwise.
-
Heat the reaction mixture to reflux for 30-60 minutes, monitoring the progress by TLC.
-
After cooling, acidify the reaction mixture with a mineral acid (e.g., HCl) to precipitate the carboxylic acid.
-
Collect the solid by filtration, wash with cold water, and dry.
Condensation Reactions
The aldehyde readily undergoes condensation reactions with various nucleophiles, particularly those with active methylene groups (Knoevenagel condensation) or primary amines (to form Schiff bases).
This reaction involves the condensation of the aldehyde with a compound containing an active methylene group, catalyzed by a base. A notable example is the reaction with barbituric acids.[8]
Causality Behind Experimental Choices: The reaction with barbituric acids in the presence of 2-chloro-1-alkyl-1H-indole-3-carbaldehydes has been shown to proceed through an initial Knoevenagel condensation, followed by an unexpected conjugate addition of water and elimination of HCl to form a novel indolin-2-one derivative.[8] This highlights the importance of carefully characterizing the products of these reactions, as the initial condensation product may undergo further transformations.
Caption: Reaction pathway of Knoevenagel condensation.[8]
Experimental Protocol (Reaction with 1,3-Dimethylbarbituric Acid): [8]
-
A mixture of this compound (10 mmol) and 1,3-dimethylbarbituric acid (10 mmol) is refluxed in n-butanol (15 mL) for 30 minutes.
-
A yellow residue will begin to precipitate from the hot solution.
-
Cool the reaction mixture and collect the precipitate by filtration.
-
Recrystallize the product from benzene to obtain the pure indolin-2-one derivative.
Table 2: Yield and Melting Point for the Reaction with 1,3-Dimethylbarbituric Acid
| Product | Yield | Melting Point (°C) |
| Indolin-2-one derivative from 1a and 2a | 68% | 243-245 |
Data from Suzdalev et al.[8]
The Wittig reaction provides a powerful method for converting aldehydes into alkenes.[4][6][17][18] The reaction of this compound with a phosphorus ylide (Wittig reagent) would yield a 3-(alkenyl)-2-chloro-1-methyl-1H-indole.
Causality Behind Experimental Choices: The stereochemical outcome of the Wittig reaction is dependent on the nature of the ylide. Stabilized ylides (containing an electron-withdrawing group on the carbanion) generally afford (E)-alkenes, while non-stabilized ylides (with alkyl substituents) typically yield (Z)-alkenes.[17] The choice of base for generating the ylide from its corresponding phosphonium salt is also critical, with strong bases like n-butyllithium or sodium hydride being commonly employed.
Caption: General scheme for the Wittig reaction.
Experimental Protocol (General):
-
Prepare the Wittig reagent by deprotonating the corresponding triphenylphosphonium salt with a strong base (e.g., n-butyllithium) in an anhydrous aprotic solvent (e.g., THF) under an inert atmosphere.
-
To the resulting ylide solution at low temperature (e.g., -78 °C), add a solution of this compound in the same solvent dropwise.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Quench the reaction with water or a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent, dry the combined organic layers, and concentrate under reduced pressure.
-
Purify the resulting alkene by column chromatography to separate it from the triphenylphosphine oxide byproduct.
Applications in Drug Discovery and Development
The indole nucleus is a privileged scaffold in medicinal chemistry, appearing in a vast array of natural products and synthetic drugs.[1][2] Indole-3-carbaldehyde derivatives, such as the title compound, are crucial intermediates for the synthesis of more complex molecules with potential therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory agents.[1][2] The reactions detailed in this guide provide a toolbox for medicinal chemists to elaborate the C3-position of the indole ring, enabling the exploration of structure-activity relationships and the development of novel drug candidates.
Conclusion
The aldehyde group of this compound exhibits a rich and versatile reactivity profile. Its electrophilic nature allows for a wide range of transformations, including nucleophilic additions, reductions, oxidations, and condensations. The electronic and steric effects of the N1-methyl and C2-chloro substituents play a crucial role in modulating this reactivity. A thorough understanding of these principles, as outlined in this guide, is essential for the effective utilization of this compound as a building block in the synthesis of complex molecular architectures, particularly in the context of drug discovery and development.
References
- 1. jk-sci.com [jk-sci.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. researchgate.net [researchgate.net]
- 4. Novel C3-Methylene-Bridged Indole Derivatives with and without Substituents at N1: The Influence of Substituents on Their Hemolytic, Cytoprotective, and Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemrxiv.org [chemrxiv.org]
- 6. Electronic Substitution Effect on the Ground and Excited State Properties of Indole Chromophore: A Computational Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. tandfonline.com [tandfonline.com]
- 9. tandfonline.com [tandfonline.com]
- 10. Anaerobic oxidation of aldehydes to carboxylic acids under hydrothermal conditions - RSC Advances (RSC Publishing) DOI:10.1039/D1RA08444E [pubs.rsc.org]
- 11. bhu.ac.in [bhu.ac.in]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. RU2760000C1 - Method for producing indole-3-carbinol - Google Patents [patents.google.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Tuning the Electronic Transition Energy of Indole via Substitution: Application to Identify Tryptophan-Based Chromophores That Absorb and Emit Visible Light - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
An In-depth Technical Guide to Electrophilic Substitution on the Indole Ring of 2-Chloro-1-methyl-1H-indole-3-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of electrophilic substitution reactions on the 2-chloro-1-methyl-1H-indole-3-carbaldehyde scaffold. This substituted indole is a key heterocyclic motif in medicinal chemistry, and understanding its reactivity is paramount for the synthesis of novel drug candidates. This document delves into the electronic effects of the substituents on the indole ring, predicting and explaining the regioselectivity of various electrophilic aromatic substitution (SEAr) reactions. Detailed mechanistic discussions, field-proven experimental protocols, and data-driven insights are presented for nitration, halogenation, and Friedel-Crafts acylation reactions.
Introduction: The Significance of the Substituted Indole Core
The indole ring system is a ubiquitous feature in a vast array of biologically active natural products and synthetic pharmaceuticals. Its unique electronic properties make it a privileged scaffold in drug discovery. The specific substitution pattern of this compound presents a unique chemical entity with a modulated reactivity profile compared to the parent indole. The presence of an electron-withdrawing chloro group at the C2 position, a methyl group on the nitrogen (N1), and a carbaldehyde group at the C3 position significantly influences the electron density distribution within the ring system, thereby dictating the outcome of electrophilic substitution reactions. A thorough understanding of these directing effects is crucial for the rational design and synthesis of complex molecules with potential therapeutic applications.
Electronic Landscape of this compound
The regioselectivity of electrophilic attack on an aromatic ring is governed by the electron density at various positions. In the case of this compound, the interplay of inductive and resonance effects of the three substituents creates a nuanced electronic landscape.
-
1-Methyl Group: The methyl group at the N1 position is an electron-donating group through a positive inductive effect (+I), which slightly increases the overall electron density of the indole ring.
-
2-Chloro Group: The chloro group at the C2 position exerts a dual effect. It is electron-withdrawing through its inductive effect (-I) due to its electronegativity. However, it can also donate a lone pair of electrons through a positive resonance effect (+R). In halogens, the inductive effect typically outweighs the resonance effect, leading to an overall deactivation of the ring towards electrophilic attack.
-
3-Carbaldehyde Group: The carbaldehyde (formyl) group at the C3 position is a strong electron-withdrawing group through both a negative inductive effect (-I) and a significant negative resonance effect (-R). This deactivates the pyrrole ring, particularly the C2 position.
The cumulative effect of these substituents is a general deactivation of the indole ring towards electrophilic substitution compared to unsubstituted indole. The strong deactivating nature of the 3-carbaldehyde group significantly reduces the nucleophilicity of the pyrrole moiety. Consequently, electrophilic attack is directed towards the benzene portion of the indole ring, which is comparatively more electron-rich.
Caption: Predicted electron density distribution on the indole ring.
Based on the combined electronic effects, the positions on the benzene ring (C4, C5, C6, and C7) are expected to be the primary sites for electrophilic attack. The C5 and C6 positions are generally the most nucleophilic in substituted indoles when the pyrrole ring is deactivated.[1][2]
Key Electrophilic Substitution Reactions
Nitration
Nitration introduces a nitro group (-NO2) onto the aromatic ring, a versatile functional group for further transformations. Given the deactivated nature of the this compound ring, forcing conditions are typically required.
Mechanism: The nitration of indoles with electron-withdrawing groups often leads to substitution on the benzene ring.[1] The reaction proceeds via the formation of a nitronium ion (NO2+) as the active electrophile, which then attacks the electron-rich positions of the indole nucleus. Due to the deactivating substituents on the pyrrole ring, the attack is directed to the C5 or C6 position of the benzene ring.
Caption: Generalized mechanism for the nitration of the substituted indole.
Experimental Protocol:
-
To a solution of this compound (1.0 eq) in concentrated sulfuric acid at 0°C, slowly add a mixture of concentrated nitric acid (1.1 eq) and concentrated sulfuric acid.
-
Maintain the temperature at 0-5°C and stir the reaction mixture for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture onto crushed ice and extract with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure and purify the crude product by column chromatography on silica gel.
| Reaction | Reagents | Conditions | Major Product(s) | Reference |
| Nitration | HNO₃, H₂SO₄ | 0-5°C, 2-4 h | 2-Chloro-1-methyl-5-nitro-1H-indole-3-carbaldehyde and/or 2-Chloro-1-methyl-6-nitro-1H-indole-3-carbaldehyde | [1][3] |
Halogenation
Halogenation, the introduction of a halogen atom (e.g., Br, Cl), is another fundamental electrophilic substitution. The choice of halogenating agent and reaction conditions can influence the regioselectivity.
Mechanism: Similar to nitration, halogenation of the deactivated indole ring is expected to occur on the benzene moiety. The reaction with molecular bromine (Br₂) or chlorine (Cl₂) often requires a Lewis acid catalyst to generate a more potent electrophile. Alternatively, reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) can be used, often under milder conditions. The attack of the electrophilic halogen will favor the C5 or C6 positions.
References
Harnessing the C2 Position: A Guide to Nucleophilic Substitution of 2-Chloro-1-methyl-1H-indole-3-carbaldehyde
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary: The indole scaffold is a cornerstone of medicinal chemistry, and its strategic functionalization is paramount for the development of novel therapeutics. While the C3 position is the classical site for electrophilic attack, the introduction of a halogen at the C2 position fundamentally alters the ring's reactivity, transforming C2 into an electrophilic center ripe for nucleophilic substitution. This guide provides a comprehensive exploration of the nucleophilic substitution reactions at the C2 position of 2-Chloro-1-methyl-1H-indole-3-carbaldehyde, a versatile and highly valuable building block. We will delve into the underlying reaction mechanisms, survey the broad scope of applicable nucleophiles, provide detailed experimental protocols, and discuss the causality behind key procedural choices, offering field-proven insights for professionals in drug development.
The Indole Nucleus: A Privileged Scaffold in Drug Discovery
The indole ring system is a ubiquitous structural motif found in a vast array of natural products, pharmaceuticals, and agrochemicals.[1] Its unique electronic properties and conformational flexibility allow it to interact with a wide range of biological targets, making it a "privileged scaffold" in medicinal chemistry. The ability to precisely modify the indole core at various positions is crucial for modulating pharmacological activity, optimizing pharmacokinetic properties, and generating novel intellectual property.
Traditionally, the π-rich nature of the indole ring dictates its reactivity, with electrophilic aromatic substitution being the most common transformation, overwhelmingly favoring the C3 position.[2][3] However, for the synthesis of many complex drug candidates, functionalization at the C2 position is essential. This has driven the development of strategies to invert the innate reactivity of the indole nucleus. The use of 2-chloroindoles, such as this compound, is a premier strategy to achieve this, rendering the C2 carbon electrophilic and susceptible to attack by a diverse range of nucleophiles.
Unlocking C2 Reactivity: The Mechanistic Landscape
The displacement of the chloride at the C2 position of this compound predominantly proceeds via a Nucleophilic Aromatic Substitution (SNAr) mechanism.[4][5] This pathway is distinct from SN1 or SN2 reactions and is characteristic of aromatic rings bearing a good leaving group and electron-withdrawing substituents.[5]
The key features of the SNAr mechanism in this context are:
-
Activation: The reaction is significantly activated by the presence of the electron-withdrawing carbaldehyde group at the C3 position. This group, along with the nitrogen atom of the indole ring, helps to stabilize the negatively charged intermediate formed during the reaction.
-
Addition Step: The nucleophile attacks the electrophilic C2 carbon, which bears the chlorine leaving group. This forms a resonance-stabilized anionic σ-complex, often referred to as a Meisenheimer complex.[4][5] This step is typically the rate-determining step of the reaction.
-
Elimination Step: The aromaticity of the indole ring is restored through the expulsion of the chloride leaving group, yielding the C2-substituted product.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Understanding the electrophilic aromatic substitution of indole. - Henry Rzepa's Blog Henry Rzepa's Blog [ch.ic.ac.uk]
- 3. Nucleophilic reactivities of indoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A mechanistic continuum of nucleophilic aromatic substitution reactions with azole nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
An In-Depth Technical Guide to the Discovery and Initial Characterization of 2-Chloro-1-methyl-1H-indole-3-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis and initial characterization of the heterocyclic compound 2-Chloro-1-methyl-1H-indole-3-carbaldehyde. Halogenated indole-3-carbaldehydes are a significant class of molecules in medicinal chemistry, serving as versatile precursors for the synthesis of a wide array of biologically active compounds. This document details the synthetic pathway, including the critical Vilsmeier-Haack formylation and subsequent N-methylation, and presents the available physicochemical and spectroscopic data. The rationale behind the experimental design and procedures is discussed to provide a deeper understanding of the underlying chemical principles. This guide is intended to be a valuable resource for researchers in organic synthesis, medicinal chemistry, and drug discovery.
Introduction: The Significance of Halogenated Indole-3-Carbaldehydes
The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs. The functionalization of the indole ring at various positions allows for the fine-tuning of its pharmacological properties. The introduction of a chlorine atom at the 2-position and a formyl group at the 3-position, as seen in 2-chloro-1H-indole-3-carbaldehyde and its derivatives, creates a highly reactive and versatile intermediate. The electron-withdrawing nature of the chlorine and aldehyde groups influences the reactivity of the indole ring, making it a valuable building block for the synthesis of more complex heterocyclic systems.
The N-methylation of the indole nitrogen, leading to compounds such as this compound, further modifies the molecule's properties, including its solubility, metabolic stability, and binding interactions with biological targets. These modifications are crucial in the process of drug development, where precise control over a molecule's physicochemical and pharmacokinetic profiles is essential.
Synthetic Pathways and Methodologies
The synthesis of this compound is typically achieved in a two-step process starting from 1H-indole. The first step involves the introduction of the formyl and chloro groups, followed by the methylation of the indole nitrogen.
Synthesis of the Precursor: 2-Chloro-1H-indole-3-carbaldehyde
The most common method for the formylation of indoles is the Vilsmeier-Haack reaction . This reaction utilizes a Vilsmeier reagent, typically formed from a mixture of phosphorus oxychloride (POCl₃) and a tertiary amide, most commonly N,N-dimethylformamide (DMF). The Vilsmeier reagent is a potent electrophile that attacks the electron-rich 3-position of the indole ring.
The mechanism of the Vilsmeier-Haack reaction involves the formation of a chloroiminium ion (the Vilsmeier reagent) from DMF and POCl₃. This electrophile then undergoes an electrophilic aromatic substitution reaction with the indole. Subsequent hydrolysis of the resulting iminium salt yields the desired aldehyde. The chlorination at the 2-position is also facilitated by the Vilsmeier reagent, which can act as a chlorinating agent under the reaction conditions.
Diagram of the Vilsmeier-Haack Reaction Mechanism:
Methodological & Application
Application Notes and Protocols for the Vilsmeier-Haack Formylation of N-methyl-2-chloroindole
Introduction: Strategic C3-Formylation of the Indole Nucleus
The Vilsmeier-Haack reaction stands as a cornerstone transformation in organic synthesis, prized for its efficacy in the formylation of electron-rich aromatic and heteroaromatic systems.[1][2][3] For researchers in medicinal chemistry and materials science, the indole scaffold is of paramount importance, and the introduction of a formyl group at the C3 position opens a gateway to a diverse array of valuable derivatives. This aldehyde functionality serves as a versatile synthetic handle for elaborations into more complex molecular architectures, including those with significant biological activity.
This guide provides a detailed examination and a robust protocol for a niche yet important application of this reaction: the C3-formylation of N-methyl-2-chloroindole. The substrate itself presents an interesting electronic profile: the N-methyl group enhances the electron-donating character of the indole nitrogen, thereby activating the ring system towards electrophilic substitution. Conversely, the 2-chloro substituent exerts an electron-withdrawing inductive effect. Nevertheless, the powerful directing effect of the indole nitrogen ensures that the electrophilic attack of the Vilsmeier reagent occurs with high regioselectivity at the electron-rich C3 position.[4][5]
This document is structured to provide not only a step-by-step experimental procedure but also the underlying mechanistic rationale and critical safety considerations, ensuring a comprehensive and practical resource for laboratory professionals.
Reaction Principle and Mechanism
The Vilsmeier-Haack reaction proceeds in two main stages:
-
Formation of the Vilsmeier Reagent: The reaction is initiated by the activation of a substituted amide, most commonly N,N-dimethylformamide (DMF), with an acid halide such as phosphorus oxychloride (POCl₃). This forms a highly electrophilic chloroiminium salt, known as the Vilsmeier reagent.[2][6]
-
Electrophilic Aromatic Substitution: The electron-rich indole ring of N-methyl-2-chloroindole attacks the electrophilic carbon of the Vilsmeier reagent. This attack is directed to the C3 position, leading to the formation of an iminium salt intermediate. Subsequent aqueous work-up hydrolyzes this intermediate to yield the final product, N-methyl-2-chloro-3-formylindole.[3][4]
Reaction Workflow Diagram
Caption: Workflow for the Vilsmeier-Haack formylation of N-methyl-2-chloroindole.
Experimental Protocol
This protocol is designed for the synthesis of N-methyl-2-chloro-3-formylindole on a laboratory scale. All operations involving phosphorus oxychloride must be conducted in a certified chemical fume hood.
Materials and Reagents
| Reagent/Material | Grade | Supplier Example | Notes |
| N-methyl-2-chloroindole | ≥97% | Commercial | Starting material |
| N,N-Dimethylformamide (DMF) | Anhydrous, ≥99.8% | Commercial | Used as reagent and solvent |
| Phosphorus oxychloride (POCl₃) | Reagent grade, ≥99% | Commercial | Highly corrosive and water-reactive |
| Sodium Acetate (NaOAc) | Anhydrous, ≥99% | Commercial | Used for work-up |
| Dichloromethane (DCM) | ACS grade | Commercial | For extraction |
| Saturated Sodium Bicarbonate | - | Lab prepared | For washing |
| Brine | - | Lab prepared | For washing |
| Anhydrous Magnesium Sulfate | - | Commercial | For drying |
| Ethanol or Isopropanol | ACS grade | Commercial | For recrystallization |
Step-by-Step Procedure
-
Reaction Setup:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add anhydrous N,N-dimethylformamide (DMF) (5 equivalents).
-
Cool the flask to 0 °C in an ice-water bath.
-
-
Vilsmeier Reagent Formation:
-
Slowly add phosphorus oxychloride (POCl₃) (1.5 equivalents) dropwise to the cooled DMF via the dropping funnel over a period of 20-30 minutes. Maintain the internal temperature below 10 °C.
-
After the addition is complete, stir the resulting mixture at 0 °C for an additional 30 minutes. The formation of the Vilsmeier reagent is typically observed as a pale yellow to white solid.
-
-
Addition of Substrate:
-
Dissolve N-methyl-2-chloroindole (1 equivalent) in a minimal amount of anhydrous DMF.
-
Add the substrate solution dropwise to the pre-formed Vilsmeier reagent at 0 °C.
-
-
Reaction Progression:
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Heat the reaction mixture to 60-70 °C and maintain this temperature for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
-
Reaction Quenching and Work-up:
-
Cool the reaction mixture back to 0 °C in an ice bath.
-
In a separate large beaker, prepare a stirred solution of saturated aqueous sodium acetate (NaOAc) (approximately 5-6 equivalents) and crushed ice.
-
CAUTION: Slowly and carefully pour the reaction mixture onto the stirred ice/NaOAc solution. This is an exothermic process.
-
Stir the resulting suspension at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-2 hours, during which a precipitate of the product should form.
-
-
Isolation and Purification:
-
Collect the crude product by vacuum filtration and wash the filter cake with cold water.
-
For further purification, the crude solid can be dissolved in dichloromethane (DCM) and washed sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The resulting solid can be recrystallized from a suitable solvent such as ethanol or isopropanol to afford the pure N-methyl-2-chloro-3-formylindole.
-
Characterization of N-methyl-2-chloro-3-formylindole
The identity and purity of the synthesized product should be confirmed by standard analytical techniques.
| Property | Expected Value |
| Appearance | Pale beige to yellow crystals |
| Melting Point | 107 °C[7] |
| ¹H NMR (300 MHz, CDCl₃) | δ 10.15 (s, 1H, CHO), 8.30 (m, 1H, H-4), 7.25-7.37 (m, 3H, Ar-H), 4.30 (q, J = 7.4 Hz, 2H, N-CH₂CH₃), 1.43 (t, J = 7.4 Hz, 3H, N-CH₂CH₃). Note: Data for N-ethyl analogue shown for comparison.[7] |
| ¹³C NMR (101 MHz, CDCl₃) | Predicted shifts: ~184 (CHO), ~138 (C7a), ~129 (C2), ~126 (C3a), ~124-121 (aromatic CH), ~118 (C3), ~110 (C7), ~34 (N-CH₃). Based on data for 5-chloro-1-methyl-1H-indole-3-carbaldehyde.[8] |
| IR (ATR) | Expected peaks around 1645-1660 cm⁻¹ (C=O stretch of aldehyde), 1580-1600 cm⁻¹ (C=C aromatic stretch).[7] |
| Mass Spectrometry (EI) | Expected M⁺ at m/z 193 and [M+2]⁺ at m/z 195 (due to ³⁵Cl/³⁷Cl isotopes). |
*Note: The provided ¹H-NMR data from the literature is for the N-ethyl analogue, 2-chloro-1-ethyl-1H-indole-3-carbaldehyde. The spectrum for the N-methyl target compound is expected to show a singlet for the N-CH₃ group around δ 3.8-3.9 ppm.[8]
Safety and Handling Precautions
The Vilsmeier-Haack reaction involves hazardous reagents that require strict safety protocols.
-
Phosphorus Oxychloride (POCl₃):
-
Hazards: POCl₃ is highly corrosive, toxic upon inhalation, and reacts violently with water in a highly exothermic reaction, producing toxic HCl gas.[2][9]
-
Handling: Always handle POCl₃ in a well-ventilated chemical fume hood. Wear appropriate personal protective equipment (PPE), including a lab coat, chemical splash goggles, a face shield, and heavy-duty, chemical-resistant gloves.[1] Ensure an emergency shower and eyewash station are immediately accessible.
-
Quenching: The quenching of the reaction mixture is the most hazardous step. Always add the reaction mixture slowly to a large excess of ice/water, never the other way around. This "reverse quench" helps to dissipate the heat generated from the hydrolysis of excess POCl₃.
-
-
N,N-Dimethylformamide (DMF):
-
Hazards: DMF is a suspected teratogen and can be absorbed through the skin.
-
Handling: Use in a fume hood and wear appropriate gloves.
-
-
General Precautions:
-
Ensure all glassware is thoroughly dried before use to prevent uncontrolled reaction with POCl₃.
-
The reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture from entering the reaction vessel.
-
Troubleshooting and Optimization
| Issue | Potential Cause | Suggested Solution |
| Low or No Yield | Inactive Vilsmeier reagent (due to moisture) | Ensure all glassware is flame-dried and the reaction is run under a dry, inert atmosphere. Use anhydrous DMF. |
| Insufficient reaction time or temperature | Monitor the reaction by TLC. If the starting material is still present after the initial reaction time, consider extending the heating period or slightly increasing the temperature (e.g., to 80-90 °C).[10] | |
| Formation of Byproducts | Overheating or prolonged reaction time | Adhere to the recommended reaction temperature and time. Over-reaction can sometimes lead to the formation of colored impurities. |
| Impure starting material | Ensure the purity of the N-methyl-2-chloroindole starting material. | |
| Difficult Work-up | Uncontrolled quenching of POCl₃ | Perform a slow, controlled reverse quench into a vigorously stirred ice/base solution. This will prevent the formation of large clumps and ensure complete hydrolysis. |
Conclusion
The Vilsmeier-Haack formylation of N-methyl-2-chloroindole is a reliable and regioselective method for the synthesis of N-methyl-2-chloro-3-formylindole, a valuable intermediate for further synthetic transformations. By understanding the reaction mechanism, adhering to the detailed protocol, and observing strict safety precautions, researchers can successfully and safely perform this important reaction. The provided characterization data serves as a benchmark for confirming the identity and purity of the final product.
References
- 1. ijpcbs.com [ijpcbs.com]
- 2. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 3. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 4. benchchem.com [benchchem.com]
- 5. growingscience.com [growingscience.com]
- 6. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 7. triggered.edinburgh.clockss.org [triggered.edinburgh.clockss.org]
- 8. rsc.org [rsc.org]
- 9. 24279-74-1 Cas No. | 2-Chloro-1-methyl-1H-indole-3-carboxaldehyde | Apollo [store.apolloscientific.co.uk]
- 10. rsc.org [rsc.org]
Application Notes & Protocols: The Strategic Utility of 2-Chloro-1-methyl-1H-indole-3-carbaldehyde in Medicinal Chemistry
Introduction: The Indole Nucleus and the Power of Strategic Functionalization
The indole scaffold is one of the most ubiquitous and privileged structures in medicinal chemistry, forming the core of numerous natural products, pharmaceuticals, and biologically active molecules.[1] Its inherent biological activity and synthetic tractability make it a cornerstone of drug discovery programs targeting a vast array of diseases, including cancer, inflammation, and infectious agents.[1] However, the true potential of the indole core is unlocked through precise and strategic functionalization.
This guide focuses on a particularly valuable, bifunctional intermediate: 2-Chloro-1-methyl-1H-indole-3-carbaldehyde . This molecule is not merely a building block; it is a versatile synthetic platform. The presence of two distinct and orthogonally reactive functional groups—an electrophilic aldehyde at the C3 position and a halogenated, electron-deficient C2 position—provides medicinal chemists with a powerful tool for rapid library synthesis and the construction of complex molecular architectures.
The chlorine atom at the C2 position serves as an excellent leaving group, primed for a variety of transition-metal-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions.[2] Concurrently, the C3-carbaldehyde offers a gateway to a multitude of classical transformations, including condensations, reductive aminations, and oxidations. This dual reactivity allows for sequential, regioselective modifications, enabling the exploration of chemical space around the indole core with exceptional control.
Part 1: Synthesis of the Intermediate
The most common and efficient method for the synthesis of 2-chloro-3-formylindoles is the Vilsmeier-Haack reaction .[3][4][5] This reaction utilizes a Vilsmeier reagent, typically formed in situ from phosphorus oxychloride (POCl₃) and a substituted formamide like N,N-dimethylformamide (DMF), to achieve formylation and chlorination of an activated precursor in a single pot.[5][6]
Mechanistic Rationale
The Vilsmeier-Haack reaction proceeds in two main stages:
-
Formation of the Vilsmeier Reagent: DMF, a substituted amide, reacts with the strong electrophile POCl₃ to form a highly electrophilic chloromethyliminium salt, also known as the Vilsmeier reagent.[5][6] This species is the active formylating agent.
-
Electrophilic Aromatic Substitution: The electron-rich indole precursor, typically a 1-substituted-oxindole, attacks the Vilsmeier reagent. The subsequent reaction cascade involves formylation, dehydration, and chlorination, ultimately yielding the this compound product after aqueous workup.[7] The use of an oxindole precursor is a key strategic choice, as the carbonyl group at C2 facilitates the desired transformation.
Caption: Workflow for the Vilsmeier-Haack synthesis.
Detailed Synthesis Protocol
This protocol describes the synthesis of this compound from 1-methyloxindole.
Materials:
-
1-Methyloxindole
-
Phosphorus oxychloride (POCl₃), freshly distilled
-
N,N-Dimethylformamide (DMF), anhydrous
-
Dichloromethane (DCM), anhydrous
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Hexanes
-
Ethyl acetate
Procedure:
-
Reagent Preparation: In a three-neck round-bottom flask equipped with a dropping funnel, magnetic stirrer, and nitrogen inlet, add anhydrous DMF (5 equivalents). Cool the flask to 0 °C in an ice bath.
-
Vilsmeier Reagent Formation: Add POCl₃ (3 equivalents) dropwise to the cold DMF via the dropping funnel over 30 minutes. Maintain the temperature below 10 °C. The formation of a solid white precipitate (the Vilsmeier reagent) may be observed. Stir the mixture at 0 °C for an additional 30 minutes after addition is complete.
-
Substrate Addition: Dissolve 1-methyloxindole (1 equivalent) in anhydrous DCM and add it dropwise to the Vilsmeier reagent suspension.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Then, heat the mixture to reflux (approx. 40-45 °C) and stir for 4-6 hours. Monitor the reaction progress by TLC (e.g., 3:1 Hexanes:Ethyl Acetate).
-
Workup: Cool the reaction mixture back to 0 °C. Carefully and slowly quench the reaction by adding crushed ice, followed by the dropwise addition of saturated NaHCO₃ solution until the pH is neutral to basic (~pH 8). Caution: This quenching is highly exothermic and releases gas.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with DCM.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a hexanes/ethyl acetate gradient to yield the title compound as a solid.
| Property | Value | Reference |
| Molecular Formula | C₁₀H₈ClNO | [8] |
| Molecular Weight | 193.63 g/mol | [8] |
| CAS Number | 24279-74-1 | [9] |
| Appearance | Solid | N/A |
| ¹H NMR (CDCl₃) | δ: 10.1 (s, 1H, CHO), 7.8-7.2 (m, 4H, Ar-H), 3.9 (s, 3H, N-CH₃) | [10][11] (Compiled) |
| ¹³C NMR (CDCl₃) | δ: 184.4, 137.9, 125.3, 124.0, 122.9, 122.0, 118.1, 109.9, 33.7 | [10] (Compiled) |
Part 2: Applications in Synthetic Medicinal Chemistry
The true value of this compound lies in its capacity as a versatile branching point for molecular diversification.
Caption: Reactivity map of the title compound.
Protocol: Suzuki-Miyaura Cross-Coupling at C2
This reaction is a cornerstone of modern medicinal chemistry for creating C(sp²)-C(sp²) bonds, enabling the synthesis of biaryl structures.[12][13]
Rationale: The electron-deficient nature of the C2 position, enhanced by the adjacent nitrogen and the C3-aldehyde, makes the C-Cl bond susceptible to oxidative addition to a Pd(0) catalyst. The subsequent transmetalation with an organoboron species and reductive elimination forges the new C-C bond.[13][14]
Materials:
-
This compound
-
Arylboronic acid (e.g., 4-methoxyphenylboronic acid) (1.2 equiv.)
-
Palladium(II) acetate (Pd(OAc)₂) (0.05 equiv.)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.1 equiv.)
-
Potassium phosphate (K₃PO₄), anhydrous (2.0 equiv.)
-
Toluene and Water (10:1 ratio)
Procedure:
-
To a reaction vial, add this compound (1 equiv.), the arylboronic acid, K₃PO₄, Pd(OAc)₂, and SPhos.
-
Evacuate and backfill the vial with an inert gas (Argon or Nitrogen) three times.
-
Add the degassed toluene/water solvent mixture via syringe.
-
Seal the vial and heat the reaction mixture to 100 °C with vigorous stirring for 12-18 hours.
-
Monitor for completion by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite®.
-
Wash the filtrate with water, then brine. Dry the organic layer over MgSO₄, filter, and concentrate.
-
Purify the residue by silica gel chromatography to obtain the 2-aryl-1-methyl-1H-indole-3-carbaldehyde product.
Protocol: Buchwald-Hartwig Amination at C2
This powerful palladium-catalyzed reaction forms C-N bonds, providing access to a wide range of 2-aminoindole derivatives.[15][16][17]
Rationale: Similar to the Suzuki coupling, the reaction proceeds via a Pd(0)/Pd(II) catalytic cycle. A key difference is the use of a strong, non-nucleophilic base (e.g., NaOt-Bu) to deprotonate the amine nucleophile, facilitating its coordination to the palladium center prior to reductive elimination.[15][17][18]
Materials:
-
This compound
-
Amine (e.g., Morpholine) (1.2 equiv.)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 equiv.)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (0.08 equiv.)
-
Sodium tert-butoxide (NaOt-Bu) (1.4 equiv.)
-
Toluene, anhydrous
Procedure:
-
In a glovebox, add NaOt-Bu, Pd₂(dba)₃, and XPhos to a reaction vial.
-
Outside the glovebox, add this compound and seal the vial with a septum.
-
Evacuate and backfill the vial with argon three times.
-
Add anhydrous toluene, followed by the amine nucleophile via syringe.
-
Heat the reaction to 100-110 °C and stir for 10-16 hours.
-
Monitor the reaction by LC-MS.
-
After cooling, quench the reaction by carefully adding saturated aqueous ammonium chloride (NH₄Cl).
-
Extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over MgSO₄, and concentrate.
-
Purify via silica gel chromatography.
Protocol: Knoevenagel Condensation at C3
This reaction exemplifies the reactivity of the C3-aldehyde, allowing for the formation of new C-C double bonds and the synthesis of extended conjugated systems.[8]
Rationale: The aldehyde is activated by a base, which also deprotonates an active methylene compound (e.g., malononitrile or a barbituric acid derivative). The resulting carbanion undergoes nucleophilic addition to the aldehyde carbonyl, followed by elimination of water to form the α,β-unsaturated product.[8]
Materials:
-
This compound
-
1,3-Dimethylbarbituric acid (1.0 equiv.)
-
Piperidine (catalytic amount, ~0.1 equiv.)
-
Ethanol
Procedure:
-
In a round-bottom flask, dissolve this compound and 1,3-dimethylbarbituric acid in ethanol.
-
Add a catalytic amount of piperidine to the solution.
-
Heat the mixture to reflux and stir for 2-4 hours. A precipitate may form during the reaction.
-
Monitor the reaction by TLC.
-
Upon completion, cool the mixture in an ice bath.
-
Collect the precipitated product by vacuum filtration.
-
Wash the solid with cold ethanol and dry under vacuum to yield the pure condensation product.
Conclusion
This compound is a quintessential example of a strategic intermediate in modern medicinal chemistry. Its pre-installed, orthogonally reactive handles allow for a modular and highly efficient approach to the synthesis of diverse indole libraries. The protocols outlined herein for palladium-catalyzed cross-coupling and classical condensation reactions demonstrate the breadth of its utility. By mastering the synthesis and subsequent transformations of this key building block, researchers and drug development professionals can significantly accelerate the discovery of novel, indole-based therapeutic agents.
References
- 1. Recent progress in biologically active indole hybrids: a mini review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. syncsci.com [syncsci.com]
- 3. ijpcbs.com [ijpcbs.com]
- 4. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 5. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 6. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 7. sid.ir [sid.ir]
- 8. triggered.edinburgh.clockss.org [triggered.edinburgh.clockss.org]
- 9. 24279-74-1 Cas No. | 2-Chloro-1-methyl-1H-indole-3-carboxaldehyde | Apollo [store.apolloscientific.co.uk]
- 10. rsc.org [rsc.org]
- 11. rsc.org [rsc.org]
- 12. Yoneda Labs [yonedalabs.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Suzuki Coupling [organic-chemistry.org]
- 15. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 16. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. m.youtube.com [m.youtube.com]
Application Notes and Protocols: Strategic Use of 2-Chloro-1-methyl-1H-indole-3-carbaldehyde in the Synthesis of Novel Serotonin Receptor Modulators
Introduction: The indole scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of biologically active compounds, including the neurotransmitter serotonin (5-hydroxytryptamine, 5-HT). Consequently, synthetic analogues of indole derivatives are of paramount interest in the development of novel therapeutics targeting the serotonergic system. This guide provides an in-depth exploration of the synthetic utility of a key intermediate, 2-Chloro-1-methyl-1H-indole-3-carbaldehyde , for the rational design and synthesis of potent and selective serotonin receptor modulators. We will delve into the strategic considerations behind its use, detailed synthetic protocols, and the anticipated pharmacological implications of the resulting compounds.
The presence of a chloro substituent at the 2-position of the indole ring is not merely a synthetic handle but a strategic element in modulating the pharmacological profile of the target compounds. Structure-activity relationship (SAR) studies have revealed that the 2-position of the tryptamine scaffold can tolerate small alkyl or halogen substituents, which can influence selectivity towards specific serotonin receptor subtypes, such as the 5-HT6 receptor.[1][2] The 1-methyl group, in turn, can prevent N-H hydrogen bonding and may alter the metabolic stability and lipophilicity of the final molecule.
This document will provide researchers, medicinal chemists, and drug development professionals with the necessary theoretical framework and practical protocols to leverage this compound in their quest for novel serotonin receptor modulators.
Part 1: The Vilsmeier-Haack Approach to this compound
The starting material, this compound, is readily accessible through a multi-step synthesis commencing with the Vilsmeier-Haack formylation of 1-methyl-2-oxindole. This classical reaction introduces the formyl group at the 3-position, a crucial anchor for subsequent chemical transformations.
Experimental Protocol: Synthesis of this compound
This protocol outlines a representative synthesis of the title compound.
Materials:
-
1-methyl-2-oxindole
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF)
-
Sodium hydroxide (NaOH)
-
Dimethyl sulfate (DMS)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for chromatography
Procedure:
-
Vilsmeier Reagent Formation: In a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, magnetic stirrer, and a nitrogen inlet, add anhydrous DMF (5 eq.). Cool the flask to 0 °C in an ice bath. Slowly add phosphorus oxychloride (1.5 eq.) dropwise via the dropping funnel, maintaining the temperature below 10 °C. Stir the resulting mixture at 0 °C for 30 minutes to form the Vilsmeier reagent.
-
Formylation: To the freshly prepared Vilsmeier reagent, add a solution of 1-methyl-2-oxindole (1 eq.) in anhydrous DMF dropwise at 0 °C. After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 80 °C for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up and Chlorination: Upon completion, cool the reaction mixture to room temperature and pour it into a beaker of crushed ice. Carefully neutralize the mixture with a saturated sodium bicarbonate solution until the pH is approximately 7-8. The intermediate, 1-methyl-2-oxoindoline-3-carbaldehyde, will precipitate. Filter the solid, wash with cold water, and dry under vacuum. This intermediate can be carried forward without further purification.
-
Methylation and Chlorination: In a separate flask, dissolve the crude intermediate in a suitable solvent such as DMSO. Add a solution of sodium hydroxide in water, followed by the dropwise addition of dimethyl sulfate at a controlled temperature. This step should be performed with caution as dimethyl sulfate is toxic. Stir the reaction at room temperature and then gently heat to complete the reaction. This methylation and subsequent rearrangement and chlorination yields this compound.[3]
-
Purification: After cooling, pour the reaction mixture into water and extract with dichloromethane. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to afford this compound as a solid.
Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Part 2: Synthesis of Tryptamine Analogs via Reductive Amination
A robust and versatile method for converting the aldehyde functionality of this compound into a tryptamine side chain is through reductive amination. This one-pot reaction involves the formation of an imine or enamine intermediate with a primary or secondary amine, followed by in-situ reduction to the corresponding amine.
Experimental Protocol: Synthesis of 2-Chloro-1-methyl-N,N-dimethyltryptamine
This protocol details the synthesis of a representative tryptamine derivative.
Materials:
-
This compound
-
Dimethylamine solution (e.g., 40% in water or 2M in THF)
-
Sodium triacetoxyborohydride (STAB) or Sodium cyanoborohydride (NaBH₃CN)
-
1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)
-
Acetic acid (glacial)
-
Saturated sodium bicarbonate solution
-
Dichloromethane (DCM)
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
DCM and Methanol for chromatography
Procedure:
-
Reaction Setup: To a solution of this compound (1 eq.) in 1,2-dichloroethane, add dimethylamine solution (2-3 eq.) and a catalytic amount of glacial acetic acid. Stir the mixture at room temperature for 1-2 hours to facilitate iminium ion formation.
-
Reduction: Add sodium triacetoxyborohydride (1.5-2 eq.) portion-wise to the reaction mixture. Be cautious as gas evolution may occur. Stir the reaction at room temperature overnight. Monitor the reaction progress by TLC.
-
Work-up: Quench the reaction by the slow addition of a saturated sodium bicarbonate solution. Extract the aqueous layer with dichloromethane (3 x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography using a dichloromethane-methanol gradient to yield 2-Chloro-1-methyl-N,N-dimethyltryptamine.
Data Presentation:
| Compound | Starting Material | Reagents | Solvent | Yield (%) |
| 2-Chloro-1-methyl-N,N-dimethyltryptamine | This compound | Dimethylamine, STAB, Acetic Acid | DCE | 75-85% (representative) |
Causality Behind Experimental Choices:
-
Choice of Reducing Agent: Sodium triacetoxyborohydride (STAB) is a mild and selective reducing agent for iminium ions, making it ideal for one-pot reductive aminations. It is less moisture-sensitive than sodium borohydride and generally provides cleaner reactions. Sodium cyanoborohydride is also effective but is toxic and requires careful handling.
-
Acid Catalyst: A catalytic amount of acetic acid is used to protonate the carbonyl oxygen, activating the aldehyde towards nucleophilic attack by the amine and facilitating the formation of the iminium ion intermediate.
-
Solvent: Dichloromethane or 1,2-dichloroethane are common solvents for reductive amination as they are relatively non-polar and aprotic, and effectively solubilize the reactants.
Part 3: Alternative Synthetic Route via Henry Reaction
An alternative and powerful method for constructing the tryptamine side chain involves a two-step sequence: a Henry (nitroaldol) reaction followed by reduction of the nitro group.[4][5][6] This approach is particularly useful for synthesizing primary tryptamines.
Experimental Protocol: Synthesis of 2-Chloro-1-methyltryptamine
Step 1: Henry Reaction
Materials:
-
This compound
-
Nitromethane
-
Ammonium acetate or a suitable base (e.g., triethylamine)
-
Acetic acid
Procedure:
-
A mixture of this compound (1 eq.), nitromethane (5-10 eq.), and ammonium acetate (1.5 eq.) in glacial acetic acid is heated at 100 °C for 1-2 hours.
-
After cooling, the reaction mixture is poured into ice-water. The precipitated solid, (E)-2-chloro-1-methyl-3-(2-nitrovinyl)-1H-indole, is collected by filtration, washed with water, and dried.
Step 2: Reduction of the Nitro Group
Materials:
-
(E)-2-chloro-1-methyl-3-(2-nitrovinyl)-1H-indole
-
Lithium aluminum hydride (LAH) or a safer alternative like diisobutylaluminium hydride (DIBAL-H)
-
Anhydrous tetrahydrofuran (THF)
-
Sodium sulfate decahydrate or Rochelle's salt solution for work-up
Procedure:
-
To a stirred suspension of LAH (3-4 eq.) in anhydrous THF at 0 °C under a nitrogen atmosphere, a solution of the nitroalkene from Step 1 in anhydrous THF is added dropwise.
-
The reaction mixture is then stirred at room temperature or gently refluxed until the reaction is complete (monitored by TLC).
-
The reaction is carefully quenched by the sequential addition of water, 15% aqueous NaOH, and then more water (Fieser work-up).
-
The resulting precipitate is filtered off, and the filtrate is dried over anhydrous sodium sulfate and concentrated under reduced pressure to give the crude 2-Chloro-1-methyltryptamine, which can be further purified by column chromatography or crystallization of a salt.
Part 4: Pharmacological Rationale and Structure-Activity Relationship (SAR) Insights
The synthesized 2-chloro-1-methyltryptamine analogs are expected to interact with various serotonin receptors. The SAR for tryptamines at serotonin receptors is complex, but some general principles can be applied to predict the potential activity of these novel compounds.
-
The Tryptamine Backbone: The ethylamine side chain at the 3-position of the indole ring is a classic pharmacophore for serotonin receptor recognition.
-
N,N-Dialkylation: The presence of two methyl groups on the terminal nitrogen generally enhances affinity for 5-HT2A and 5-HT1A receptors compared to the primary amine.[7][8]
-
2-Position Substitution: As previously mentioned, small substituents at the 2-position can be accommodated by several serotonin receptors. A chloro group at this position may influence selectivity. For instance, studies on 2-substituted tryptamines have shown that small alkyl groups can lead to selectivity for the 5-HT6 receptor.[1][2] It is plausible that the 2-chloro substituent could confer a unique selectivity profile.
-
1-Position Methylation: The N-methylation of the indole nitrogen removes a hydrogen bond donor and increases lipophilicity, which can affect receptor binding and pharmacokinetic properties.
Expected Pharmacological Profile:
Based on the SAR of related compounds, 2-Chloro-1-methyl-N,N-dimethyltryptamine is anticipated to be a serotonin receptor modulator with potential activity at 5-HT1A, 5-HT2A, and/or 5-HT6 receptors. Further pharmacological evaluation, including radioligand binding assays and functional assays, would be necessary to fully characterize its profile.
Part 5: Visualization of Synthetic Pathways
Diagram 1: Reductive Amination Pathway
Caption: Reductive amination of this compound.
Diagram 2: Henry Reaction Pathway
Caption: Synthesis of 2-Chloro-1-methyltryptamine via the Henry reaction.
References
- 1. [PDF] 2-Substituted tryptamines: agents with selectivity for 5-HT(6) serotonin receptors. | Semantic Scholar [semanticscholar.org]
- 2. 2-Substituted tryptamines: agents with selectivity for 5-HT(6) serotonin receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. triggered.edinburgh.clockss.org [triggered.edinburgh.clockss.org]
- 4. Henry reaction - Wikipedia [en.wikipedia.org]
- 5. Henry Reaction [organic-chemistry.org]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. Structure–Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Note & Protocols: Synthesis of Novel Antimicrobial Compounds from 2-Chloro-1-methyl-1H-indole-3-carbaldehyde
An in-depth guide for researchers, scientists, and drug development professionals on the synthesis and evaluation of novel antimicrobial agents derived from 2-Chloro-1-methyl-1H-indole-3-carbaldehyde.
Authored by: Gemini, Senior Application Scientist
Introduction: The Indole Scaffold as a Privileged Structure in Antimicrobial Drug Discovery
The indole nucleus is a cornerstone in medicinal chemistry, representing a "privileged scaffold" found in a multitude of natural and synthetic bioactive compounds.[1][2] Its unique electronic properties and ability to participate in various biological interactions have made it a focal point for the development of new therapeutic agents. Indole-3-carbaldehyde, in particular, serves as a versatile synthon for creating diverse heterocyclic systems due to the reactivity of its aldehyde group.[2] These derivatives have demonstrated a wide spectrum of pharmacological activities, including potent antimicrobial, antibiofilm, and antioxidant properties.[1]
The escalating threat of multidrug-resistant (MDR) pathogens necessitates the urgent discovery of new chemical entities with novel mechanisms of action. This guide focuses on a specific, functionalized precursor, This compound , a strategic starting material for generating chemical diversity. The presence of the chloro group at the 2-position and the methyl group at the N1 position modifies the electronic landscape of the indole ring, potentially enhancing the biological activity of its derivatives.
This document provides detailed, field-proven protocols for the synthesis of several classes of antimicrobial compounds from this indole precursor, including Schiff bases and hydrazone derivatives. Furthermore, it outlines a standardized methodology for evaluating their in vitro antimicrobial efficacy against a panel of clinically relevant microbial strains.
Synthesis of the Core Precursor: this compound
The introduction of a formyl group onto an electron-rich aromatic ring like indole is efficiently achieved through the Vilsmeier-Haack reaction.[3] This reaction utilizes a Vilsmeier reagent, typically formed from a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), to create an electrophilic iminium salt that formylates the indole ring, predominantly at the electron-rich C3 position.[3][4] A catalytic version of this reaction has also been developed to improve efficiency and reduce the use of caustic reagents.[5][6]
Protocol 1: Vilsmeier-Haack Formylation of 2-Chloro-1-methyl-1H-indole
-
Principle: An electrophilic aromatic substitution where the Vilsmeier reagent, [ClCH=N(CH₃)₂]⁺Cl⁻, is generated in situ from POCl₃ and DMF. This electrophile attacks the C3 position of the indole nucleus, followed by hydrolysis to yield the aldehyde.
-
Materials:
-
2-Chloro-1-methyl-1H-indole
-
N,N-Dimethylformamide (DMF), anhydrous
-
Phosphorus oxychloride (POCl₃)
-
Crushed ice
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
In a three-necked round-bottom flask equipped with a dropping funnel and a magnetic stirrer, cool anhydrous DMF (3 equivalents) to 0 °C in an ice bath.
-
Add POCl₃ (1.2 equivalents) dropwise to the DMF with constant stirring, maintaining the temperature between 0-5 °C. The formation of the solid Vilsmeier reagent will be observed.
-
Allow the mixture to stir for an additional 30 minutes at 0 °C.
-
Dissolve 2-Chloro-1-methyl-1H-indole (1 equivalent) in a minimal amount of DMF and add it dropwise to the Vilsmeier reagent.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1-2 hours, then heat to 60-70 °C for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
Neutralize the acidic solution by slowly adding saturated NaHCO₃ solution until the pH is ~7-8. A solid precipitate should form.
-
Filter the solid product, wash thoroughly with cold water, and dry under vacuum.
-
If a precipitate does not form readily, extract the aqueous mixture with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from an appropriate solvent (e.g., ethanol/water) to yield pure this compound.
-
Synthetic Pathways to Novel Antimicrobial Agents
The aldehyde functionality of this compound is a gateway to a vast array of chemical structures through condensation reactions.
Workflow for Synthesis and Screening
Caption: Overall workflow from precursor to antimicrobial evaluation.
Synthesis of Indole-based Schiff Bases
Schiff bases, characterized by an azomethine (-C=N-) group, are formed by the condensation of a primary amine with an aldehyde.[7] This class of compounds is well-documented for its broad-spectrum antimicrobial activities.[8][9] The imine linkage is crucial for their biological function.
Protocol 2: Synthesis of (E)-N-((2-chloro-1-methyl-1H-indol-3-yl)methylene)anilines
-
Principle: A nucleophilic addition-elimination reaction where the primary amine attacks the electrophilic carbonyl carbon of the aldehyde. The reaction is typically catalyzed by a small amount of acid, which protonates the carbonyl oxygen, making the carbon more electrophilic.
-
Reaction Scheme:
Caption: General scheme for Schiff base synthesis.
-
Materials:
-
This compound
-
Substituted aniline (e.g., 4-fluoroaniline, 4-nitroaniline)
-
Absolute ethanol
-
Glacial acetic acid
-
-
Procedure:
-
Dissolve this compound (1.0 mmol) in absolute ethanol (20 mL) in a round-bottom flask.
-
To this solution, add the substituted aniline (1.0 mmol).
-
Add 2-3 drops of glacial acetic acid to catalyze the reaction.
-
Attach a condenser and reflux the mixture for 4-6 hours. Monitor the reaction by TLC until the starting aldehyde spot disappears.
-
After completion, cool the reaction mixture to room temperature. The product often crystallizes out of the solution.
-
If crystallization occurs, filter the solid product, wash it with a small amount of cold ethanol, and dry it in a desiccator.
-
If the product does not crystallize, reduce the solvent volume under vacuum and pour the concentrated solution into ice-cold water.
-
Filter the resulting precipitate, wash with water, and dry.
-
Recrystallize from ethanol to obtain the pure Schiff base.
-
-
Rationale of Choices: Ethanol is a common solvent that effectively dissolves the reactants. Glacial acetic acid acts as an essential acid catalyst to facilitate the dehydration step, driving the equilibrium towards the formation of the imine.[1]
Synthesis of Indole-based Hydrazide-Hydrazones
Hydrazide-hydrazones contain the characteristic –C(=O)NHN=CH– functional group. This scaffold is known for its potent antimicrobial properties, arising from its ability to chelate metal ions essential for microbial enzyme function and to interfere with cellular processes.[10][11]
Protocol 3: Synthesis of Indole-3-carbaldehyde Hydrazones
-
Principle: This is a condensation reaction similar to Schiff base formation, where the nucleophilic nitrogen of a hydrazide attacks the aldehyde's carbonyl carbon.[12]
-
Materials:
-
This compound
-
An appropriate acid hydrazide (e.g., isonicotinic acid hydrazide, 2-phenoxyacetohydrazide)
-
Ethanol or methanol
-
Glacial acetic acid (catalyst)
-
-
Procedure:
-
In a 100 mL round-bottom flask, prepare a solution of this compound (1.0 mmol) in ethanol (25 mL).
-
Add a solution of the selected acid hydrazide (1.0 mmol) in ethanol (15 mL) to the flask.
-
Add a few drops of glacial acetic acid as a catalyst.
-
Reflux the reaction mixture for 5-8 hours. The progress of the reaction should be monitored by TLC.
-
After the reaction is complete, cool the flask in an ice bath. The solid product that precipitates is collected by filtration.
-
Wash the solid with cold ethanol and then with diethyl ether.
-
Dry the product under vacuum. If needed, recrystallize from a suitable solvent like DMF/ethanol to get the pure hydrazone derivative.[13]
-
Protocol for In Vitro Antimicrobial Activity Screening
To assess the therapeutic potential of the synthesized compounds, a standardized in vitro screening is essential. The broth microdilution method is a quantitative technique used to determine the Minimum Inhibitory Concentration (MIC).[10][14]
Protocol 4: Determination of Minimum Inhibitory Concentration (MIC)
-
Principle: The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. This protocol uses a two-fold serial dilution method in a 96-well microtiter plate format.[10]
-
Materials & Equipment:
-
Synthesized indole derivatives (dissolved in DMSO)
-
Bacterial Strains: Staphylococcus aureus (ATCC 29213), Bacillus subtilis (ATCC 6051), Escherichia coli (ATCC 25922), Pseudomonas aeruginosa (ATCC 27853)
-
Fungal Strain: Candida albicans (ATCC 10231)
-
Mueller-Hinton Broth (MHB) for bacteria; RPMI-1640 for fungi
-
Sterile 96-well microtiter plates
-
Standard antimicrobial drugs (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)
-
Resazurin solution (viability indicator)
-
Incubator (37 °C for bacteria, 35 °C for fungi)
-
-
Procedure:
-
Preparation of Inoculum: Grow microbial cultures overnight in their respective broths. Dilute the cultures to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
Serial Dilution: a. Dispense 100 µL of the appropriate sterile broth into each well of a 96-well plate. b. Add 100 µL of the stock solution of the test compound (e.g., 1000 µg/mL in DMSO, then diluted in broth) to the first well. c. Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and repeating this process across the plate.
-
Inoculation: Add 10 µL of the prepared microbial inoculum to each well, resulting in a final volume of 110 µL.
-
Controls: Include a positive control (broth + inoculum, no compound) and a negative control (broth only) on each plate. Also, run a standard antibiotic as a reference.
-
Incubation: Incubate the plates at 37 °C for 18-24 hours for bacteria and at 35 °C for 24-48 hours for Candida albicans.
-
Determining MIC: After incubation, assess microbial growth. The MIC is the lowest concentration of the compound at which there is no visible turbidity. For clearer results, 10 µL of resazurin solution can be added to each well and incubated for another 2-4 hours. A color change from blue to pink indicates viable cells. The MIC is the lowest concentration where the blue color is retained.
-
Data Presentation: Antimicrobial Activity
The results of the antimicrobial screening should be summarized in a clear, tabular format for easy comparison.
| Compound ID | R-Group (for Schiff Base) | Gram-Positive Bacteria | Gram-Negative Bacteria | Fungi |
| S. aureus MIC (µg/mL) | B. subtilis MIC (µg/mL) | E. coli MIC (µg/mL) | ||
| Example-SB1 | 4-Cl-C₆H₄ | 150[15] | 150[15] | >250 |
| Example-SB2 | 4-Br-C₆H₄ | 100[15] | 100[15] | >250 |
| Example-HZ1 | Isonicotinoyl | 6.25[10] | 12.5[10] | 25[10] |
| Ciprofloxacin | (Standard) | 0.5-2 | 0.25-1 | 0.25-1 |
| Fluconazole | (Standard) | N/A | N/A | N/A |
Note: Data in this table is illustrative, based on similar indole derivatives found in the literature, and does not represent actual experimental results for the exact 2-chloro-1-methyl derivatives.[10][15]
Conclusion and Future Directions
The synthetic protocols outlined in this application note provide robust and reproducible methods for generating novel Schiff base and hydrazone derivatives from this compound. The strategic placement of the chloro and methyl groups on the indole core, combined with the diverse functionalities introduced through condensation reactions, offers a powerful platform for discovering new antimicrobial leads.
Initial screenings based on analogous structures suggest that these compounds are likely to exhibit promising activity, particularly against Gram-positive bacteria and potentially fungi.[13][15] Further work should focus on expanding the library of derivatives, establishing structure-activity relationships (SAR), and investigating the mechanism of action for the most potent compounds. These efforts could pave the way for the development of a new class of indole-based drugs to combat the growing challenge of antimicrobial resistance.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 4. mdpi.com [mdpi.com]
- 5. orgsyn.org [orgsyn.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Synthesis and Antimicrobial Evaluation of Some Schiff Base Derivatives [mediresonline.org]
- 8. Synthesis, characterization and biological activity of Schiff base analogues of indole-3-carboxaldehyde - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Investigation of antimicrobial activities of indole-3-aldehyde hydrazide/hydrazone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Hydrazide–hydrazones as potential antimicrobial agents: overview of the literature since 2010 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Novel Hydrazide Hydrazone Derivatives as Antimicrobial Agents: Design, Synthesis, and Molecular Dynamics [mdpi.com]
- 13. Synthesis, Reactions and Antimicrobial Activity of Some New 3-Substituted Indole Derivatives [scirp.org]
- 14. researchgate.net [researchgate.net]
- 15. Indole-3-carbaldehyde Semicarbazone Derivatives: Synthesis, Characterization, and Antibacterial Activities - ProQuest [proquest.com]
Application Notes and Protocols for Knoevenagel Condensation Reactions with 2-Chloro-1-methyl-1H-indole-3-carbaldehyde
Introduction: The Strategic Importance of the Knoevenagel Condensation in Indole Chemistry
The Knoevenagel condensation stands as a cornerstone reaction in synthetic organic chemistry, providing a powerful and versatile method for the formation of carbon-carbon double bonds.[1] This reaction, involving the condensation of an aldehyde or ketone with an active methylene compound, is of paramount importance in the synthesis of α,β-unsaturated compounds, which are key structural motifs in a vast array of pharmaceuticals, natural products, and functional materials.[2][3] The indole scaffold, a privileged heterocyclic system, is a recurring feature in numerous biologically active molecules and approved drugs.[4][5] Consequently, the functionalization of the indole core via reactions like the Knoevenagel condensation is of significant interest to researchers in drug discovery and medicinal chemistry.[6][7]
This document provides a detailed guide for performing Knoevenagel condensation reactions with a specific and highly reactive substrate: 2-Chloro-1-methyl-1H-indole-3-carbaldehyde. The presence of the electron-withdrawing chloro group at the 2-position and the methyl group on the indole nitrogen significantly influences the reactivity of the aldehyde, making it a valuable building block for the synthesis of novel indole derivatives with potential therapeutic applications.[8][9]
Mechanistic Insights: Understanding the Knoevenagel Condensation
The Knoevenagel condensation proceeds through a series of well-defined steps, initiated by a basic catalyst.[1][10] The fundamental mechanism can be outlined as follows:
-
Deprotonation: A base abstracts an acidic proton from the active methylene compound (e.g., malononitrile, ethyl cyanoacetate) to generate a resonance-stabilized carbanion (enolate).[1]
-
Nucleophilic Attack: The newly formed carbanion acts as a nucleophile and attacks the electrophilic carbonyl carbon of the this compound.[10]
-
Intermediate Formation: This attack leads to the formation of a tetrahedral intermediate.[11]
-
Dehydration: The intermediate undergoes dehydration (elimination of a water molecule) to yield the final α,β-unsaturated product.[12]
The choice of catalyst is crucial and can range from weak organic bases like piperidine and pyridine to stronger bases such as sodium ethoxide.[11][13] In some instances, Lewis acids or even catalyst-free, water-mediated conditions have been successfully employed.[2][14]
Figure 1: Generalized workflow of the Knoevenagel condensation mechanism.
Experimental Protocols: A Practical Guide
The following protocols provide detailed, step-by-step methodologies for conducting Knoevenagel condensation reactions with this compound using various active methylene compounds and catalytic systems.
Protocol 1: Piperidine-Catalyzed Condensation with Malononitrile
This protocol describes a classic and highly efficient method for the synthesis of 2-((2-chloro-1-methyl-1H-indol-3-yl)methylene)malononitrile.
Materials:
-
This compound (1.0 eq)
-
Malononitrile (1.1 eq)
-
Ethanol (solvent)
-
Piperidine (catalytic amount, e.g., 0.1 eq)
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser (optional, depending on reaction temperature)
-
Thin Layer Chromatography (TLC) plate (silica gel)
-
Filtration apparatus
Procedure:
-
In a clean, dry round-bottom flask, dissolve this compound (e.g., 1.93 g, 10 mmol) in ethanol (20 mL).
-
Add malononitrile (e.g., 0.73 g, 11 mmol) to the solution and stir until it dissolves.
-
To the stirred solution, add a catalytic amount of piperidine (e.g., 0.1 mL, 1 mmol).
-
Stir the reaction mixture at room temperature. The progress of the reaction should be monitored by TLC (e.g., using a 7:3 hexane:ethyl acetate eluent).[15]
-
Upon completion of the reaction (typically indicated by the disappearance of the starting aldehyde spot on the TLC), the product may precipitate out of the solution.
-
If a precipitate forms, collect the solid product by vacuum filtration.[15]
-
Wash the collected solid with a small amount of cold ethanol to remove any unreacted starting materials and catalyst.[15]
-
Dry the product under vacuum to obtain the purified 2-((2-chloro-1-methyl-1H-indol-3-yl)methylene)malononitrile.
Protocol 2: Boric Acid-Catalyzed Condensation with Ethyl Cyanoacetate
This protocol utilizes a mild and environmentally friendly Lewis acid catalyst.[2]
Materials:
-
This compound (1.0 eq)
-
Ethyl cyanoacetate (1.2 eq)
-
Boric acid (0.2 eq)
-
Toluene (solvent)
-
Dean-Stark apparatus
-
Round-bottom flask
-
Magnetic stirrer
-
Heating mantle
-
Rotary evaporator
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark trap and a reflux condenser, add this compound (e.g., 1.93 g, 10 mmol), ethyl cyanoacetate (e.g., 1.36 g, 12 mmol), and toluene (40 mL).
-
Add boric acid (e.g., 0.12 g, 2 mmol) to the mixture.
-
Heat the reaction mixture to reflux. Water will be collected azeotropically in the Dean-Stark trap.[15]
-
Monitor the reaction by TLC. The reaction is considered complete when no more water is collected in the trap.[15]
-
Once the reaction is complete, cool the mixture to room temperature.
-
Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure using a rotary evaporator.
-
The crude product can be further purified by column chromatography on silica gel or by recrystallization from a suitable solvent (e.g., ethanol/water).[15]
Protocol 3: Solvent-Free Condensation with Barbituric Acid
This protocol offers a greener alternative by eliminating the use of a solvent. A similar reaction has been reported for 2-chloro-1-alkyl-1H-indole-3-carbaldehydes with barbituric acids, which surprisingly can lead to rearranged products without the chlorine atom.[8] It is important to carefully characterize the product of this reaction.
Materials:
-
This compound (1.0 eq)
-
Barbituric acid (1.0 eq)
-
Mortar and pestle or a ball mill
-
Spatula
Procedure:
-
In a mortar, combine this compound (e.g., 1.93 g, 10 mmol) and barbituric acid (e.g., 1.28 g, 10 mmol).
-
Grind the mixture vigorously with a pestle at room temperature for 15-30 minutes.[16] Alternatively, the reaction can be performed in a ball mill.
-
The reaction progress can be monitored by taking a small sample and analyzing it by TLC after dissolving it in a suitable solvent.
-
Once the reaction is complete, the solid product can be washed with a small amount of a non-polar solvent like hexane to remove any unreacted aldehyde.
-
The product should be thoroughly characterized to confirm its structure, as rearrangements have been observed in similar reactions.[8]
Data Presentation and Characterization
The successful synthesis of the Knoevenagel condensation products should be confirmed by various spectroscopic techniques.
| Product | Active Methylene Compound | Catalyst | Solvent | Typical Yield (%) | Key Spectroscopic Data |
| 2-((2-chloro-1-methyl-1H-indol-3-yl)methylene)malononitrile | Malononitrile | Piperidine | Ethanol | 85-95 | ¹H NMR: Singlet for the vinyl proton (~8.5 ppm), signals for the indole ring protons, and singlets for the N-methyl and C-chloro protons. IR (cm⁻¹): Sharp nitrile stretch (~2220), C=C stretch (~1600).[17] |
| Ethyl 2-cyano-3-(2-chloro-1-methyl-1H-indol-3-yl)acrylate | Ethyl cyanoacetate | Boric Acid | Toluene | 70-85 | ¹H NMR: Singlet for the vinyl proton, quartet and triplet for the ethyl ester group, signals for the indole ring protons, and singlets for the N-methyl and C-chloro protons. IR (cm⁻¹): Nitrile stretch (~2220), ester carbonyl stretch (~1720), C=C stretch (~1610). |
| 5-((2-chloro-1-methyl-1H-indol-3-yl)methylene)pyrimidine-2,4,6(1H,3H,5H)-trione | Barbituric acid | None | Solvent-free | Variable | ¹H NMR: Singlet for the vinyl proton, signals for the indole ring protons, singlets for the N-methyl and C-chloro protons, and broad signals for the NH protons of the barbituric acid moiety. IR (cm⁻¹): Amide C=O stretches (~1700, ~1650), C=C stretch (~1600). Note: Characterization is crucial to rule out rearranged products.[8] |
Figure 2: A generalized experimental workflow for the Knoevenagel condensation.
Troubleshooting and Expert Insights
-
Low Yields: If the reaction yields are low, consider increasing the reaction time or temperature. For less reactive active methylene compounds, a stronger base or a more efficient water removal method (like a Dean-Stark trap) may be necessary.[15] The purity of the starting aldehyde is also critical.
-
Side Reactions: In some cases, Michael addition of the carbanion to the newly formed α,β-unsaturated product can occur, leading to byproducts.[18] Using a stoichiometric amount of the active methylene compound can help minimize this. For reactions involving barbituric acid with 2-chloroindole-3-carbaldehydes, be aware of the potential for rearrangement and loss of the chlorine atom, which necessitates careful product analysis.[8]
-
Catalyst Selection: The choice of catalyst can significantly impact the reaction outcome. While basic catalysts are common, Lewis acids like boric acid can be effective and offer easier workup.[2] For sensitive substrates, milder conditions, including catalyst-free and water-mediated reactions, are worth exploring.[14]
-
Product Purification: The products of Knoevenagel condensations are often crystalline solids that can be purified by recrystallization. If the product is an oil or if impurities are difficult to remove, silica gel column chromatography is a reliable purification method.[18]
Applications in Drug Development
The α,β-unsaturated products derived from the Knoevenagel condensation of this compound are valuable intermediates in drug discovery. The newly formed double bond can act as a Michael acceptor, allowing for covalent modification of biological targets, a strategy employed in the design of various therapeutic agents.[15] Furthermore, the diverse functionalities that can be introduced via different active methylene compounds allow for the generation of a library of novel indole derivatives for screening against various diseases, including cancer, inflammatory disorders, and infectious diseases.[1][7] The indole nucleus itself is a well-established pharmacophore, and its combination with other biologically active moieties through the Knoevenagel condensation provides a powerful strategy for the development of new drug candidates.[4][5]
Conclusion
The Knoevenagel condensation of this compound is a robust and versatile reaction for the synthesis of a wide range of functionalized indole derivatives. By understanding the reaction mechanism and carefully selecting the reaction conditions, researchers can efficiently generate novel compounds with significant potential for applications in medicinal chemistry and drug development. The protocols and insights provided in this document serve as a comprehensive guide for scientists working in this exciting field.
References
- 1. purechemistry.org [purechemistry.org]
- 2. mdpi.com [mdpi.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Indole Derivatives: Unveiling New Frontiers in Medicinal and Synthetic Organic Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. acgpubs.org [acgpubs.org]
- 7. researchgate.net [researchgate.net]
- 8. triggered.edinburgh.clockss.org [triggered.edinburgh.clockss.org]
- 9. Synthetic and Spectroscopic Exploration of Haloindole Carboxaldehydes toward the Design of Bioactive Heterocyclic Architectures | Chemical Reports [syncsci.com]
- 10. Video: Aldol Condensation with β-Diesters: Knoevenagel Condensation [jove.com]
- 11. jk-sci.com [jk-sci.com]
- 12. m.youtube.com [m.youtube.com]
- 13. researchgate.net [researchgate.net]
- 14. Deciphering the Knoevenagel condensation: towards a catalyst-free and water-mediated process - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB01420K [pubs.rsc.org]
- 15. benchchem.com [benchchem.com]
- 16. researchgate.net [researchgate.net]
- 17. acgpubs.org [acgpubs.org]
- 18. benchchem.com [benchchem.com]
Application Note: Strategic Synthesis of Fused Indole Heterocycles from 2-Chloro-1-methyl-1H-indole-3-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Versatility of a Privileged Scaffold
The indole nucleus is a cornerstone of medicinal chemistry, forming the structural core of numerous natural products, pharmaceuticals, and bioactive compounds.[1][2] Fused indole heterocyclic systems, in particular, exhibit a wide spectrum of biological activities, including anticancer, antimicrobial, and central nervous system effects, making them highly sought-after targets in drug discovery.[3][4][5] The strategic functionalization and annulation of the indole core are therefore of paramount importance for expanding chemical space and developing novel therapeutic agents.
This guide focuses on the synthetic utility of 2-Chloro-1-methyl-1H-indole-3-carbaldehyde , a powerful and versatile bifunctional building block. Its unique architecture, featuring a reactive aldehyde group at the C3 position and a displaceable chloro group at the C2 position, enables a diverse array of chemical transformations. This dual reactivity allows for the controlled, stepwise, or one-pot construction of complex, polycyclic systems that would otherwise require lengthy synthetic sequences. We will explore several robust methodologies for leveraging this precursor to assemble medicinally relevant fused heterocycles, providing detailed protocols and explaining the chemical principles behind each strategic choice.
Core Synthetic Strategies: A Bifunctional Approach
The synthetic power of this compound stems from the orthogonal reactivity of its two key functional groups. The aldehyde is an electrophilic center ideal for condensation and addition reactions, while the C2-chloro atom is susceptible to nucleophilic substitution or serves as a handle for metal-catalyzed cross-coupling. These properties allow for several primary synthetic routes to fused systems.
Figure 1: Key synthetic pathways from the title compound.
Synthesis of Indolo[2,3-b]quinolines via Friedländer Annulation
The indolo[2,3-b]quinoline core is a significant pharmacophore found in natural alkaloids like cryptotackieine and is associated with potent antitumor and anti-plasmodial activities.[6][7] A highly efficient method for its construction is the Friedländer annulation, which involves the reaction of an o-aminoaryl ketone or aldehyde with a compound containing an active methylene group. In our case, the this compound acts as the aldehyde component, reacting with various anilines bearing an adjacent active methylene or ketone group, or more directly with simple anilines in a domino condensation/cyclization process.
Causality of Experimental Choices: The reaction typically proceeds via an initial Knoevenagel or aldol-type condensation between the aniline and the indole-3-carbaldehyde to form an enamine or enone intermediate. This is followed by an intramolecular nucleophilic aromatic substitution (SNAr) where the aniline nitrogen attacks the C2 position, displacing the chloride ion to form the fused six-membered ring. The choice of a high-boiling point solvent like DMF or n-butanol facilitates the dehydration and cyclization steps, which often require elevated temperatures. A base is sometimes added to facilitate the initial condensation.
Protocol 1: Synthesis of 11-Methyl-11H-indolo[2,3-b]quinoline
This protocol describes a general procedure adapted from related syntheses of the indolo[2,3-b]quinoline scaffold.[6][8]
Step-by-Step Methodology:
-
Reagent Preparation: To a 50 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add this compound (1.0 mmol, 193.6 mg) and 2-aminoacetophenone (1.1 mmol, 148.7 mg).
-
Solvent and Catalyst Addition: Add 10 mL of n-butanol as the solvent and potassium carbonate (K₂CO₃) (1.5 mmol, 207.3 mg) as the base.
-
Scientist's Note: Potassium carbonate is a mild base sufficient to promote the initial condensation without causing unwanted side reactions. n-Butanol is chosen for its high boiling point (117°C) to drive the reaction to completion.
-
-
Reaction Execution: Heat the reaction mixture to reflux (approx. 117°C) and maintain for 6-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate (7:3) mobile phase.
-
Work-up and Isolation: After completion, allow the mixture to cool to room temperature. A solid precipitate should form. Filter the solid and wash it sequentially with cold water (10 mL) and cold ethanol (10 mL) to remove inorganic salts and unreacted starting materials.
-
Purification: The crude product can be further purified by recrystallization from ethanol or by column chromatography on silica gel if necessary to yield the pure indolo[2,3-b]quinoline derivative.
Data Presentation:
| Entry | Aniline Derivative | Solvent | Base | Temp (°C) | Typical Yield (%) |
| 1 | 2-Aminoacetophenone | n-BuOH | K₂CO₃ | 117 | 75-85 |
| 2 | Aniline | DMF | - | 150 | 60-70 |
| 3 | 4-Methylaniline | Toluene | p-TsOH | 110 | 65-75 |
Knoevenagel Condensation and Cyclization with Active Methylene Compounds
A fascinating transformation of 2-chloro-1-alkyl-1H-indole-3-carbaldehydes occurs with active methylene compounds like barbituric acids or pyrazolones.[9] Instead of a simple condensation product, the reaction proceeds through a domino sequence involving Knoevenagel condensation, conjugate addition of water, and intramolecular cyclization with elimination of HCl. This unique pathway leads to the formation of novel spirocyclic or fused indolin-2-one derivatives, which are of significant interest in medicinal chemistry.
Mechanism Explained: The reaction is initiated by a standard Knoevenagel condensation between the indole-3-carbaldehyde and the CH-acid. The resulting electron-deficient alkene is then susceptible to a conjugate (Michael) addition of a nucleophile. In a protic solvent like butanol, a water molecule adds to the indole C2 position. This is followed by an intramolecular cyclization and elimination of HCl, which is the driving force for the rearrangement into the stable indolin-2-one fused system.[9]
Figure 2: Workflow for the reaction with CH-acids.
Protocol 2: Synthesis of Fused Indolin-2-one from 1,3-Dimethylbarbituric Acid
This protocol is based directly on the findings reported by Suzdalev et al.[9]
Step-by-Step Methodology:
-
Reaction Setup: In a 25 mL round-bottom flask, combine this compound (1.0 mmol, 193.6 mg) and 1,3-dimethylbarbituric acid (1.0 mmol, 156.1 mg).
-
Solvent Addition: Add 15 mL of n-butanol.
-
Scientist's Note: n-Butanol serves as both the solvent and the source of the water molecule (present as an impurity or added in trace amounts) required for the conjugate addition step. Its high boiling point is crucial for driving the reaction.
-
-
Heating: Attach a reflux condenser and heat the mixture to reflux for approximately 30-45 minutes. A yellow precipitate will begin to form from the hot solution.
-
Isolation: After the reaction period, cool the flask in an ice bath to maximize precipitation.
-
Purification: Collect the solid product by vacuum filtration. Wash the yellow crystals with a small amount of cold n-butanol and then diethyl ether. The product is often pure enough at this stage, but can be recrystallized from isopropanol if needed.
Palladium-Catalyzed Domino Reactions for Advanced Heterocycles
The C2-chloro functionality is an excellent handle for modern transition-metal catalysis, particularly palladium-catalyzed cross-coupling reactions.[10] This opens the door to highly efficient domino or cascade sequences where a cross-coupling event is followed by an intramolecular cyclization, all in one pot. This strategy allows for the rapid construction of complex polycyclic frameworks from simple starting materials.
Conceptual Basis: A palladium catalyst can facilitate a C-C or C-N bond formation at the C2 position. By choosing a coupling partner that contains a suitably positioned nucleophile, a subsequent intramolecular cyclization onto the C3-aldehyde (or a derivative thereof) can be triggered. For instance, a Sonogashira coupling with an amino-functionalized terminal alkyne could be followed by an intramolecular condensation to form a fused pyridinyl or azepinyl ring system.
Conceptual Protocol 3: Hypothetical Pd-Catalyzed Sonogashira/Cyclization Cascade
This protocol outlines a conceptual workflow for advanced users, leveraging known palladium catalysis principles.[11][12]
Step-by-Step Workflow:
-
Reaction Setup: In a sealed tube under an inert atmosphere (e.g., Argon), combine this compound (1.0 mmol), the desired terminal alkyne (e.g., propargylamine, 1.2 mmol), a palladium catalyst such as Pd(PPh₃)₂Cl₂ (0.05 mmol), and a copper(I) co-catalyst like CuI (0.1 mmol).
-
Solvent and Base: Add a suitable solvent system such as a mixture of THF and triethylamine (Et₃N). The amine serves as both the base and a solvent.
-
Reaction: Heat the reaction to 60-80°C. The initial Sonogashira coupling will occur, forming a C2-alkynyl indole intermediate.
-
Domino Cyclization: Upon continued heating, the primary amine of the newly introduced sidechain will undergo an intramolecular condensation with the C3-aldehyde, leading to the formation of a fused indolo[2,3-c]azepine or related system after dehydration.
-
Work-up and Purification: After cooling, the reaction mixture would be filtered to remove salts, the solvent evaporated, and the residue purified by column chromatography to isolate the final fused heterocyclic product.
Figure 3: Conceptual workflow for a Pd-catalyzed domino reaction.
Summary and Outlook
This compound stands out as a remarkably versatile precursor for the synthesis of complex, fused heterocyclic systems. Its bifunctional nature allows access to a diverse range of valuable scaffolds through classical condensation/cyclization reactions, unique domino transformations with CH-acids, and modern palladium-catalyzed cascades. The protocols and strategies outlined in this guide provide a robust framework for researchers in medicinal chemistry and organic synthesis to explore new chemical space and accelerate the development of novel, biologically active molecules. The continued exploration of multicomponent reactions and novel catalytic systems involving this building block promises to yield even more innovative and efficient synthetic routes in the future.[4][13]
References
- 1. researchgate.net [researchgate.net]
- 2. Fused heterocyclic compound indole | PPTX [slideshare.net]
- 3. researchgate.net [researchgate.net]
- 4. A multicomponent reaction for modular assembly of indole-fused heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A new synthesis of indolo[2,3-b]quinolines from 3-acetyl-N-alkyl-2-chloroindoles with 2-aminobenzophenone - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, synthesis and mechanistic exploration of anti-plasmodial Indolo[2,3-b]quinoxaline-7-chloroquinoline hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Efficient two-step synthesis of structurally diverse indolo[2,3-b]quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. triggered.edinburgh.clockss.org [triggered.edinburgh.clockss.org]
- 10. Synthesis of C-15 Vindoline Analogues by Palladium-Catalyzed Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Enhancing stability by trapping palladium inside N-heterocyclic carbene-functionalized hypercrosslinked polymers for heterogeneous C-C bond formations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Troubleshooting & Optimization
Technical Support Center: Optimization of the Vilsmeier-Haack Reaction for 2-Chloroindoles
Welcome to the technical support center for the Vilsmeier-Haack (V-H) formylation of 2-chloroindoles. This guide is designed for researchers, chemists, and drug development professionals who are looking to optimize this crucial transformation for the synthesis of 2-chloro-1H-indole-3-carbaldehydes—valuable intermediates in medicinal chemistry. Here, we move beyond simple protocols to explore the causality behind experimental choices, providing you with the in-depth knowledge required to troubleshoot and refine your reaction for optimal outcomes.
Core Principles: The Vilsmeier-Haack Reaction Mechanism
Understanding the reaction mechanism is fundamental to effective troubleshooting. The Vilsmeier-Haack reaction is a powerful method for formylating electron-rich aromatic and heteroaromatic compounds.[1] The process involves two main stages: the formation of the electrophilic "Vilsmeier reagent" and the subsequent electrophilic aromatic substitution on the indole ring.[2][3]
-
Formation of the Vilsmeier Reagent: N,N-Dimethylformamide (DMF) reacts with phosphorus oxychloride (POCl₃) to form a highly electrophilic chloroiminium salt, the Vilsmeier reagent ([(CH₃)₂N=CHCl]⁺).[1][2][4] This is the active formylating agent.
-
Electrophilic Attack: The electron-rich C3 position of the 2-chloroindole nucleus attacks the electrophilic carbon of the Vilsmeier reagent. Indoles are highly reactive substrates for this transformation due to the high electron density at the C3 position.[3][5]
-
Hydrolysis: The resulting iminium salt intermediate is stable until an aqueous workup, during which it is hydrolyzed to yield the final 2-chloro-1H-indole-3-carbaldehyde.[1][2]
Caption: The Vilsmeier-Haack reaction pathway for 2-chloroindoles.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments.
Q1: My reaction yield is very low, or I'm recovering only starting material. What are the common causes and solutions?
Low yields are a frequent issue, often traced back to a few key factors.[6]
-
Cause 1: Moisture Contamination. The Vilsmeier reagent is extremely sensitive to moisture.[6] Any water in the reagents or glassware will quench the electrophile, halting the reaction.
-
Cause 2: Reagent Quality and Decomposition. The purity of DMF and POCl₃ is critical.[6] Old or improperly stored DMF can decompose to dimethylamine, which can react with the Vilsmeier reagent and generate side products.[8]
-
Cause 3: Insufficient Reaction Temperature. While the Vilsmeier reagent is typically formed at 0°C, the subsequent formylation step may require higher temperatures depending on the specific substitutions on your 2-chloroindole.[6][9]
-
Cause 4: Incorrect Stoichiometry. The molar ratio of the substrate, DMF, and POCl₃ significantly impacts the outcome.[6]
-
Solution: A common starting point is using 1.5 equivalents of POCl₃ relative to the indole substrate, with DMF used as the solvent.[7] For less reactive substrates, increasing the equivalents of the Vilsmeier reagent may be necessary.
-
Caption: A decision workflow for troubleshooting low-yield reactions.
Q2: The reaction mixture becomes a thick, unstirrable slurry during reagent formation. How can I prevent this?
This is a common physical problem that can impede the reaction.
-
Cause: The Vilsmeier reagent itself can precipitate or form a thick complex, especially at high concentrations.[12]
-
Solution 1: Use a Co-solvent. While DMF can act as both reagent and solvent, using an anhydrous, non-reactive co-solvent can maintain fluidity.[10] Dichloromethane (DCM) or 1,2-dichloroethane (DCE) are excellent choices.[13][14]
-
Solution 2: Slower Addition. Add the POCl₃ to the DMF solution very slowly, over a period of 30-60 minutes, while maintaining vigorous stirring and a low temperature (0°C).[7] This allows for better heat dissipation and can prevent rapid precipitation.
-
Solution 3: Mechanical Stirring. For larger-scale reactions, a magnetic stir bar may not be sufficient.[12] Switching to an overhead mechanical stirrer can handle thicker mixtures more effectively.
-
Q3: My workup is difficult, resulting in emulsions or product loss. What is the best procedure?
A clean workup is essential for maximizing your isolated yield.
-
Cause: Improper quenching of the reactive mixture can lead to side reactions or emulsions. The pH during extraction is also critical for product stability.
-
Solution: After the reaction is complete, cool the mixture back down in an ice bath. Quench the reaction by slowly and carefully pouring it onto a vigorously stirred mixture of crushed ice and water.[1] This hydrolyzes the intermediate iminium salt. Subsequently, neutralize the acidic solution by adding a base (e.g., a saturated solution of sodium bicarbonate or sodium acetate) until the pH is neutral or slightly basic, which will precipitate the crude product.[1][13] The solid can then be collected by filtration, or the aqueous layer can be extracted with an organic solvent like ethyl acetate.
-
Frequently Asked Questions (FAQs)
Q1: What is the optimal stoichiometry of POCl₃ to DMF?
While excess DMF is often used as the solvent, the ratio of POCl₃ to the limiting reagent (the indole) is key. A common and effective ratio is 1.5 equivalents of POCl₃ to 1.0 equivalent of the indole substrate.[7] However, for particularly unreactive substrates, this may be increased to 3.0 equivalents or more.
Q2: Why is formylation of 2-chloroindole regioselective for the C3 position?
The regioselectivity is dictated by the electronic properties of the indole ring. The nitrogen atom acts as an electron-donating group, significantly increasing the electron density at the C3 position. This makes C3 the most nucleophilic site and thus the most favorable position for attack by the electrophilic Vilsmeier reagent.[15]
Q3: What solvents are compatible with the Vilsmeier-Haack reaction?
The reaction can be run using an excess of DMF as the solvent.[10] Alternatively, halogenated hydrocarbons such as dichloromethane (DCM), chloroform, or 1,2-dichloroethane (DCE) are commonly used as co-solvents.[10][13][14] It is imperative that any solvent used is anhydrous.
Q4: Can I use other reagents besides POCl₃ to generate the Vilsmeier reagent?
Yes, other acid chlorides can be used, such as thionyl chloride (SOCl₂) or oxalyl chloride.[6][9] However, POCl₃ is the most common, cost-effective, and generally efficient reagent for this transformation.[9]
Optimized Experimental Protocol
This protocol provides a robust starting point for the formylation of a generic 2-chloroindole.
1. Preparation of the Vilsmeier Reagent:
-
In a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar, addition funnel, and an inert atmosphere (Argon or Nitrogen), add anhydrous N,N-dimethylformamide (DMF, 10 mL).
-
Cool the flask to 0°C in an ice-water bath.
-
Add phosphorus oxychloride (POCl₃, 1.5 mmol, 1.5 equiv.) dropwise to the stirred DMF solution via the addition funnel over 30 minutes. Maintain the temperature below 5°C.[7]
-
After the addition is complete, allow the mixture to stir at 0°C for an additional 30 minutes.
2. Reaction with 2-Chloroindole:
-
Dissolve the 2-chloroindole substrate (1.0 mmol, 1.0 equiv.) in a minimal amount of anhydrous DMF (2-3 mL).
-
Add the substrate solution dropwise to the pre-formed Vilsmeier reagent at 0°C.
-
After the addition, allow the reaction mixture to warm to room temperature and then heat to 80-90°C.[11]
-
Monitor the reaction's progress by TLC or LCMS until the starting material is consumed (typically 5-8 hours).[11]
3. Workup and Purification:
-
Cool the reaction mixture to 0°C.
-
Carefully pour the mixture into a beaker containing crushed ice (approx. 50 g).
-
Neutralize the solution by slowly adding a saturated aqueous solution of sodium bicarbonate or sodium acetate until the pH is ~7-8.[13]
-
A solid precipitate should form. Collect the crude product by vacuum filtration and wash the filter cake with cold water.
-
The crude product can be purified by recrystallization (e.g., from ethanol/water) or by silica gel column chromatography.[1]
Data Summary: Reaction Parameters
The optimal conditions can vary based on the specific substituents on the indole ring. The following table provides a general guide.
| Parameter | Recommended Range | Rationale & Key Considerations |
| Temperature | 0°C to 90°C | Reagent formation should be done at 0°C. Reaction with indole may require heating for less reactive substrates.[9][10] |
| Reaction Time | 3 - 9 hours | Highly dependent on substrate reactivity and temperature. Monitor by TLC/LCMS for completion.[5][11] |
| POCl₃ Equiv. | 1.5 - 3.0 | 1.5 equivalents is a good starting point. Increase for electron-deficient or sterically hindered indoles.[7] |
| Solvent | DMF, DCM, DCE | DMF can be used as both reagent and solvent. Halogenated co-solvents can improve solubility and fluidity.[10][13] |
References
- 1. benchchem.com [benchchem.com]
- 2. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 3. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 4. Vilsmeier reagent - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. reddit.com [reddit.com]
- 9. jk-sci.com [jk-sci.com]
- 10. ijpcbs.com [ijpcbs.com]
- 11. CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds - Google Patents [patents.google.com]
- 12. researchgate.net [researchgate.net]
- 13. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 14. youtube.com [youtube.com]
- 15. m.youtube.com [m.youtube.com]
Technical Support Center: Purification of 2-Chloro-1-methyl-1H-indole-3-carbaldehyde by Recrystallization
Welcome to the technical support center for the purification of 2-Chloro-1-methyl-1H-indole-3-carbaldehyde. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this compound and require a high degree of purity for their downstream applications. Recrystallization is a powerful technique for purifying solid organic compounds, but its success hinges on a clear understanding of the underlying principles and meticulous execution.[1][2][3] This document provides in-depth troubleshooting advice and answers to frequently asked questions to help you navigate the challenges of recrystallizing this specific indole derivative.
I. Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the recrystallization of this compound, providing explanations and actionable solutions.
Issue 1: The Compound "Oils Out" Instead of Forming Crystals
Symptoms: Instead of solid crystals, an oily layer separates from the cooling solvent.
Causality: "Oiling out" occurs when the solute's melting point is lower than the boiling point of the recrystallization solvent, or when the concentration of the solute is so high that it separates as a liquid phase upon cooling.[4] Highly impure samples can also exhibit a significantly depressed melting point, leading to this phenomenon.[5]
Solutions:
-
Re-dissolve and Add More Solvent: Gently reheat the mixture to redissolve the oil. Add a small amount of additional hot solvent to decrease the solution's saturation.[5][6] This can prevent the compound from reaching its supersaturation point at a temperature above its melting point.
-
Lower the Cooling Rate: Allow the solution to cool much more slowly. A gradual decrease in temperature encourages the ordered arrangement of molecules into a crystal lattice rather than the chaotic separation of a liquid.[1][6] You can achieve this by placing the flask in an insulated container or leaving it on a hot plate that is turned off to cool down gradually.
-
Change the Solvent System: If the issue persists, the chosen solvent may be unsuitable. Consider a solvent with a lower boiling point or a co-solvent system. For aromatic compounds like this indole derivative, alcohols such as ethanol or isopropanol can be effective.[7] A mixture of solvents, such as ethanol/water or hexane/ethyl acetate, can also be fine-tuned to achieve the desired solubility profile.[8]
Issue 2: No Crystals Form Upon Cooling
Symptoms: The solution remains clear even after cooling to room temperature and then in an ice bath.
Causality: This is a classic sign of using too much solvent, resulting in a solution that is not saturated enough for crystals to form.[5][6]
Solutions:
-
Induce Crystallization:
-
Scratching: Use a glass rod to gently scratch the inner surface of the flask at the meniscus.[9] The microscopic scratches provide nucleation sites for crystal growth.
-
Seeding: If you have a pure crystal of the compound, add a tiny "seed" crystal to the solution.[3][9] This provides a template for other molecules to crystallize upon.
-
-
Reduce Solvent Volume: If induction methods fail, the most direct solution is to reduce the amount of solvent. This can be done by gently heating the solution to evaporate some of the solvent or by using a rotary evaporator.[6] Be careful not to evaporate too much solvent too quickly, as this can lead to rapid precipitation of an impure solid.
-
Re-evaluate Solvent Choice: The compound might be too soluble in the chosen solvent even at low temperatures. A less polar solvent might be more appropriate.
Issue 3: Low Yield of Recovered Crystals
Symptoms: The amount of purified product obtained is significantly less than expected.
Causality: Several factors can contribute to low recovery:
-
Excessive Solvent: As with the failure to form crystals, using too much solvent will keep a significant portion of your compound dissolved in the mother liquor.[5]
-
Premature Crystallization: If the solution cools too quickly during a hot filtration step to remove insoluble impurities, the product can crystallize in the filter funnel.[1]
-
Washing with Room Temperature Solvent: Washing the collected crystals with solvent that is not ice-cold can dissolve a substantial amount of the product.[2]
Solutions:
-
Minimize Solvent Usage: Use the minimum amount of hot solvent necessary to fully dissolve the crude solid.[7][9]
-
Optimize Filtration: When performing a hot filtration, pre-heat the funnel and receiving flask to prevent premature crystallization.[9]
-
Use Ice-Cold Washing Solvent: Always wash the collected crystals with a small amount of ice-cold recrystallization solvent to remove surface impurities without dissolving the product.[2][4]
-
Second Crop of Crystals: The mother liquor can be concentrated by evaporating some of the solvent and cooling again to obtain a second, though likely less pure, crop of crystals.
Issue 4: The Purified Crystals Are Still Colored
Symptoms: The final crystals have a noticeable color, when the pure compound is expected to be a white or pale yellow solid.
Causality: Colored impurities may be present that have similar solubility profiles to the desired compound.
Solutions:
-
Decolorizing Carbon: Add a small amount of activated charcoal (decolorizing carbon) to the hot solution before filtration.[2] The charcoal will adsorb the colored impurities. Use it sparingly, as it can also adsorb some of your product.
-
Filtration: After treatment with charcoal, perform a hot filtration to remove the carbon particles.
-
Repeat Recrystallization: A second recrystallization may be necessary to remove persistent colored impurities.
II. Frequently Asked Questions (FAQs)
Q1: What is the best solvent for recrystallizing this compound?
The ideal solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.[2] For indole derivatives, which are generally polar, polar organic solvents are a good starting point.[10] Based on literature and general organic chemistry principles, the following solvents are recommended for screening:
-
Isopropanol: A research article mentions recrystallization of a similar compound, 2-Chloro-1-ethyl-1H-indole-3-carbaldehyde, from isopropanol.[11]
-
Ethanol or Methanol: These are often good choices for aromatic compounds.[7]
-
Benzene: A study describes the recrystallization of a reaction product of this compound from benzene.[11]
-
Co-solvent Systems: Mixtures like ethanol/water, acetone/hexane, or THF/hexane can be effective if a single solvent does not provide the desired solubility gradient.[8]
A systematic approach to solvent selection is crucial. Test the solubility of a small amount of your crude material in various solvents at room temperature and upon heating.
Q2: How do I know if my recrystallization was successful?
A successful recrystallization should result in:
-
Well-formed crystals: The product should appear as distinct crystals with flat faces and sharp angles, not as a fine powder or an amorphous solid.[1]
-
Improved Appearance: The color of the crystals should be lighter and more uniform than the crude material.
-
Sharp Melting Point: The melting point range of the purified crystals should be narrow (typically 1-2 °C) and higher than that of the impure starting material.
-
Spectroscopic Confirmation: Analytical techniques such as NMR or IR spectroscopy can confirm the identity and purity of the final product.
Q3: What are the potential impurities in my sample?
Common impurities can include:
-
Starting materials: Unreacted starting materials from the synthesis.
-
By-products: Compounds formed from side reactions. For instance, reactions involving 2-chloroindole-3-carbaldehydes can sometimes lead to products where the chlorine atom is displaced.[11]
-
Solvents: Residual solvents from the reaction or previous purification steps.
Understanding the synthetic route used to prepare the this compound is key to anticipating the likely impurities.
III. Experimental Workflow & Data
Step-by-Step Recrystallization Protocol
-
Solvent Selection: In a small test tube, add a few milligrams of the crude solid and a few drops of the chosen solvent. Observe the solubility at room temperature. Heat the test tube and observe if the solid dissolves. Allow it to cool to see if crystals form.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the selected solvent. Heat the mixture gently (e.g., on a hot plate or in a water bath) while stirring or swirling until the solid completely dissolves.[2] Add more solvent dropwise if necessary to achieve complete dissolution at the boiling point.
-
Decolorization (if necessary): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration (if necessary): If there are insoluble impurities or if charcoal was used, perform a hot gravity filtration to remove them. Use a pre-heated funnel and flask to prevent premature crystallization.[9]
-
Crystallization: Cover the flask and allow the solution to cool slowly and undisturbed to room temperature.[1][3] Slow cooling is critical for the formation of large, pure crystals.[9]
-
Cooling: Once the flask has reached room temperature, place it in an ice-water bath to maximize the yield of crystals.[1][2]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[2][3]
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities from the crystal surfaces.[2][4]
-
Drying: Allow the crystals to dry completely, either by drawing air through them on the filter funnel or by transferring them to a watch glass to air dry.[2]
Solvent Selection Guide (Qualitative)
| Solvent | Solubility at Room Temperature | Solubility when Hot | Potential for Recrystallization |
| Water | Low | Low | Poor (compound is likely not polar enough)[10] |
| Hexane | Low | Low to Moderate | Possible, especially in a co-solvent system |
| Toluene | Low | Moderate to High | Good candidate |
| Ethanol | Moderate | High | Good candidate |
| Isopropanol | Low to Moderate | High | Good candidate[11] |
| Ethyl Acetate | Moderate | High | Possible, may need a co-solvent |
| Acetone | High | High | Poor (too soluble at room temperature) |
Recrystallization Workflow Diagram
Caption: Recrystallization workflow for purification.
IV. References
-
Chemistry LibreTexts. (2021, March 5). 2.1: Recrystallization. --INVALID-LINK--
-
Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. --INVALID-LINK--
-
University of California, Irvine - Department of Chemistry. Recrystallization. --INVALID-LINK--
-
Millersville University. Experiment 9 — Recrystallization. --INVALID-LINK--
-
ChemTalk. Lab Procedure: Recrystallization | Chemistry. --INVALID-LINK--
-
University of York - Department of Chemistry. Problems with Recrystallisations. --INVALID-LINK--
-
University of Rochester - Department of Chemistry. Tips & Tricks: Recrystallization. --INVALID-LINK--
-
Reddit. (2014, August 4). Veteran chemists, have any advice on recrystallization for an inexperienced undergrad? r/chemistry. --INVALID-LINK--
-
University of Massachusetts Boston - Department of Chemistry. Isolation and Purification of Organic Compounds Recrystallization (Expt #3). --INVALID-LINK--
-
ChemicalBook. 2-CHLORO-1H-INDOLE-3-CARBALDEHYDE CAS#: 5059-30-3. --INVALID-LINK--
-
Suzdalev, K. F., Babakova, M. N., Kartsev, V. G., & Krasnov, K. A. (2014). REACTION OF 2-CHLORO-1-ALKYL-1H-INDOLE-3- CARBALDEHYDES WITH BARBITURIC ACIDS AND 5-METHYL-2-PHENYL-2,4-DIHYDROPYRAZOL-3-ONE. Khimiya Geterotsiklicheskikh Soedinenii, 50(12), 1934-1941. --INVALID-LINK--
-
Apollo Scientific. 2-Chloro-1-methyl-1H-indole-3-carboxaldehyde. --INVALID-LINK--
-
Solubility of Things. Indole-3-carboxaldehyde. --INVALID-LINK--
-
Der Pharma Chemica. (2014). Novel indole-3-carboxaldehyde analogues: Synthesis and their antioxidant evaluation. --INVALID-LINK--
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Recrystallization [sites.pitt.edu]
- 3. Lab Procedure: Recrystallization | Chemistry | ChemTalk [chemistrytalk.org]
- 4. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 7. reddit.com [reddit.com]
- 8. Tips & Tricks [chem.rochester.edu]
- 9. amherst.edu [amherst.edu]
- 10. solubilityofthings.com [solubilityofthings.com]
- 11. triggered.edinburgh.clockss.org [triggered.edinburgh.clockss.org]
Stability of 2-Chloro-1-methyl-1H-indole-3-carbaldehyde under acidic and basic conditions
Technical Support Center: 2-Chloro-1-methyl-1H-indole-3-carbaldehyde
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support guide for this compound (CAS No: 24279-74-1). This document provides in-depth answers to frequently asked questions and troubleshooting advice regarding the stability of this compound under various experimental conditions. As Senior Application Scientists, we have designed this guide to explain not just what to do, but why certain experimental choices are critical for success.
Part 1: General Stability and Handling
This section addresses the most common questions regarding the day-to-day handling and storage of this compound.
Question: What are the optimal long-term storage conditions for this compound?
Answer: For maximum shelf-life, this compound should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) at 2-8°C. It should be kept in a dry, cool, and well-ventilated place away from incompatible materials such as strong oxidizing agents and strong bases.[1][2]
-
Expert Insight: The chloro-substituent at the C2 position of the indole ring makes the molecule susceptible to hydrolysis. Storing it in a dry, cool environment minimizes the potential for degradation from atmospheric moisture and thermal energy.
Question: I've noticed my sample has changed color from off-white/yellow to a darker brown. Is it still usable?
Answer: A significant color change is a primary indicator of potential degradation. While minor color variations can occur, a distinct darkening often suggests the formation of polymeric or oxidized byproducts. We strongly recommend verifying the purity of the material before proceeding with your experiment.
-
Self-Validation Protocol:
-
Dissolve a small amount of the discolored sample in a suitable solvent (e.g., Dichloromethane or Ethyl Acetate).
-
Run a Thin-Layer Chromatography (TLC) plate alongside a fresh or reference sample if available.
-
If new spots are visible or the main spot is significantly diminished, the compound has likely degraded. Further analysis by LC-MS or ¹H NMR is recommended to identify the impurities.
-
Part 2: Stability Under Acidic Conditions
The C2-chloro group on the indole scaffold presents a significant liability in the presence of acid, particularly with nucleophiles like water.
Question: My protocol requires acidic conditions. How stable is this compound to acids like HCl or Trifluoroacetic acid (TFA)?
Answer: The compound is highly susceptible to degradation under aqueous acidic conditions. The primary degradation pathway is the hydrolysis of the C2-chloro group to form 1-methyl-1,3-dihydro-2H-indol-2-one-3-carbaldehyde (1-methyl-oxindole-3-carbaldehyde). This reaction is analogous to the hydrolysis observed in other 2-chloroindoles and 2-chloroquinolines.[3][4]
-
Causality Explained (The "Why"): The indole nitrogen can be protonated under acidic conditions. This increases the electrophilicity of the C2 position, making it highly vulnerable to nucleophilic attack by water. Even trace amounts of water in a reaction can facilitate this hydrolytic pathway, especially at elevated temperatures.[3]
Question: Can I use a Lewis acid like AlCl₃ or BF₃·OEt₂ with this compound?
Answer: Caution is advised. While Lewis acids do not directly provide a proton source, they can coordinate with the carbonyl oxygen or the indole nitrogen, activating the molecule. If water is present in the solvent or reagents, this activation can accelerate the same hydrolytic degradation. Always use rigorously dried solvents and reagents when employing Lewis acids with this substrate.
Troubleshooting Guide: Acidic Reactions
Issue: My reaction, run in acidic methanol, yielded a major product with a mass corresponding to the loss of chlorine and the addition of a methoxy group. What happened?
Answer: You have likely observed a solvolysis reaction. In the presence of an alcohol (like methanol) as a solvent, the alcohol acts as the nucleophile instead of water, leading to the formation of a 2-methoxy-1-methyl-1H-indole-3-carbaldehyde byproduct.
Preventative Measures:
-
Temperature Control: If acidic conditions are unavoidable, conduct the reaction at the lowest possible temperature (e.g., 0 °C to -78 °C) to slow the rate of hydrolysis/solvolysis.
-
Anhydrous Conditions: Use anhydrous solvents and reagents. Consider adding a dehydrating agent if compatible with your reaction.
-
Non-Nucleophilic Acid: If possible, use a non-nucleophilic acid source in an aprotic solvent.
Workflow for Investigating Acidic Degradation
References
Overcoming challenges in the N-methylation of 2-chloro-1H-indole-3-carbaldehyde
Welcome to the technical support center for synthetic challenges. As Senior Application Scientists, we understand that the path from starting material to final product is rarely linear. This guide is designed to provide in-depth, field-proven insights into overcoming the specific hurdles associated with the N-methylation of 2-chloro-1H-indole-3-carbaldehyde, a critical intermediate in the synthesis of various bioactive compounds.
Frequently Asked Questions (FAQs)
This section addresses high-level questions and strategic decisions you'll face when designing your synthesis.
Q1: How do I choose the right base for deprotonating the indole nitrogen?
The choice of base is critical and hinges on balancing reactivity with selectivity. The indole N-H has a pKa of ~17 in DMSO, so a sufficiently strong base is required for complete deprotonation.
-
Strong Bases (e.g., Sodium Hydride, NaH): NaH is a powerful, non-nucleophilic base that irreversibly deprotonates the indole, driving the reaction to completion.[1] It is ideal for achieving high yields when side reactions are not a major concern. However, its high reactivity requires strictly anhydrous conditions, as it reacts violently with water.
-
Weaker Bases (e.g., Potassium Carbonate, K₂CO₃; Cesium Carbonate, Cs₂CO₃): These bases are milder, safer to handle, and often sufficient for achieving good yields, especially with more reactive methylating agents.[2][3] They establish an equilibrium, which can sometimes be advantageous in controlling runaway reactions. Cs₂CO₃ is generally more effective than K₂CO₃ due to its higher solubility in organic solvents and the increased nucleophilicity of the resulting caesium indolate salt.[4]
-
Phase-Transfer Catalysis (PTC): Using a base like KOH or K₂CO₃ in a biphasic system with a phase-transfer catalyst (e.g., a quaternary ammonium salt) can be a highly effective and scalable strategy.[5] This approach avoids the need for strictly anhydrous solvents and strong, hazardous bases like NaH.[6][7]
Q2: What are the pros and cons of common methylating agents?
Your choice of methylating agent impacts reaction toxicity, cost, reactivity, and workup.
-
Traditional, Highly Reactive Agents (Methyl Iodide, MeI; Dimethyl Sulfate, DMS): These are the classic choices for N-methylation due to their high reactivity. However, they are highly toxic and carcinogenic, requiring stringent safety precautions.[8] Their reactivity can sometimes lead to over-methylation or side reactions if not carefully controlled.
-
"Green" and Safer Alternatives (Dimethyl Carbonate, DMC): DMC is an environmentally benign and much less toxic alternative.[8][9][10] It typically requires higher temperatures (e.g., reflux in DMF) to achieve comparable reactivity but is an excellent choice for large-scale production where safety is paramount.[8][11]
-
Solid, Monoselective Agents (Phenyl Trimethylammonium Iodide, PhMe₃NI): Recent advancements have introduced solid, easy-to-handle quaternary ammonium salts as methylating agents.[4][12][13] These reagents show excellent monoselectivity, preventing over-alkylation, and tolerate a wide range of functional groups, making them ideal for late-stage functionalization.[14][15][16]
Q3: My reaction is stalled and won't go to completion. What are the likely causes?
Incomplete conversion is a common issue. The primary culprits are:
-
Incomplete Deprotonation: The indole nitrogen is not fully deprotonated, leaving starting material unreacted. Consider using a stronger base (e.g., switch from K₂CO₃ to NaH) or allowing more time for the deprotonation step.[5]
-
Insufficiently Reactive Methylating Agent: The chosen methylating agent may not be electrophilic enough under your current conditions. If using a mild agent like DMC, increasing the temperature may be necessary.[8]
-
Poor Solvent Choice: The solvent must be able to dissolve the indole and, crucially, the intermediate indolate salt. Polar aprotic solvents like DMF and THF are standard choices. For weaker bases like K₂CO₃, DMSO can be effective as it facilitates the deprotonation.[17]
Q4: I'm observing multiple spots on my TLC plate. What are the potential side reactions?
The indole nucleus is electron-rich, and the substrate contains multiple reactive sites. Key side reactions include:
-
C3-Alkylation: While N-alkylation is generally favored, some C3-alkylation can occur, especially if the nitrogen is sterically hindered or if the reaction conditions promote electrophilic attack on the ring.
-
Reaction at the Aldehyde: The aldehyde group is an electrophilic site. While less likely to react with an electrophilic methylating agent, it can be a site for other unintended reactions depending on the conditions.
-
Reaction at the Chlorine: Nucleophilic aromatic substitution of the chlorine is possible but typically requires harsh conditions or specific activation.
Troubleshooting Guide
This section provides a systematic approach to diagnosing and solving specific experimental failures.
Problem 1: Low to No Conversion of Starting Material
Your reaction has been running for several hours, but TLC analysis shows predominantly the starting material spot.
Troubleshooting Workflow
Detailed Analysis and Solutions
-
Cause A: Inadequate Deprotonation
-
The Chemistry: The reaction proceeds via the nucleophilic attack of the indolate anion on the methylating agent. If the concentration of this anion is too low due to incomplete deprotonation, the reaction rate will be negligible.
-
Solution:
-
Verify Base Stoichiometry and Quality: Ensure you are using at least 1.1 equivalents of a strong base like NaH. If using an older bottle of NaH (which can be passivated by atmospheric moisture), use a fresh supply.
-
Optimize Solvent and Temperature: For NaH, use anhydrous THF or DMF.[1] Gently warm the mixture (e.g., to 40 °C) for 30-60 minutes to ensure complete deprotonation (cessation of H₂ gas evolution) before adding the methylating agent.
-
Switch to a Stronger Base: If you are using K₂CO₃ and seeing poor results, switching to NaH or Cs₂CO₃ will often solve the problem.[4][18]
-
-
-
Cause B: Inactive or Insufficiently Reactive Methylating Agent
-
The Chemistry: The methylating agent must be a potent electrophile. Reagents like MeI can degrade over time, while agents like DMC require thermal energy to become sufficiently reactive.[8]
-
Solution:
-
Check Reagent Purity: Use a fresh bottle of the methylating agent. MeI should be colorless; a brown or purple color indicates the presence of I₂, which can interfere with the reaction.
-
Increase Reaction Temperature: If using DMC, the reaction is often performed at reflux in DMF (~130-150 °C).[8][10] Ensure your reaction temperature is high enough.
-
Consider a More Reactive Agent: If temperature is a limitation for your substrate, switching from DMC to DMS or MeI will allow the reaction to proceed at a lower temperature.
-
-
Problem 2: Formation of Multiple Products and Low Selectivity
TLC analysis shows the desired product, but also significant side products, complicating purification and lowering yield.
General Reaction Mechanism & Potential Side-Products
Detailed Analysis and Solutions
-
Cause A: Competing C-Alkylation
-
The Chemistry: The indolate anion is an ambident nucleophile, with reactivity at both the N1 and C3 positions. While N-alkylation is generally kinetically and thermodynamically favored, the choice of solvent and counter-ion can influence the N/C selectivity.
-
Solution:
-
Use Polar Aprotic Solvents: Solvents like DMF and DMSO favor N-alkylation. They effectively solvate the cation (e.g., Na⁺), leaving a "naked" and highly nucleophilic indolate anion where the nitrogen, being more electronegative, carries more of the negative charge and is more reactive.
-
Lower the Temperature: Adding the methylating agent at a lower temperature (e.g., 0 °C) after deprotonation can sometimes improve selectivity by favoring the kinetically preferred N-alkylation pathway.
-
-
-
Cause B: Degradation from Harsh Conditions
-
The Chemistry: The combination of a strong base and high temperatures can lead to the degradation of the starting material or product, especially given the presence of the aldehyde and chloro functionalities.
-
Solution:
-
Use the Mildest Conditions Possible: If high yields are not critical, opt for a milder base like K₂CO₃ or Cs₂CO₃.[2][3]
-
Choose a Safer Methylating Agent: Using DMC at reflux is thermally demanding but avoids the extreme reactivity of DMS or MeI, which can sometimes reduce side reactions.[8]
-
Minimize Reaction Time: Monitor the reaction closely by TLC or LC-MS and quench it as soon as the starting material is consumed to prevent product degradation.
-
-
Data & Reagent Comparison
| Base | pKa of Conj. Acid | Typical Solvent | Advantages | Disadvantages |
| Sodium Hydride (NaH) | ~36 | THF, DMF | Irreversible deprotonation, high yields.[1] | Requires strictly anhydrous conditions, pyrophoric. |
| Potassium Carbonate (K₂CO₃) | ~10.3 | DMF, DMSO, Acetonitrile | Inexpensive, easy to handle, safer.[2][3] | Slower reaction, may not go to completion. |
| Cesium Carbonate (Cs₂CO₃) | ~10.3 | Toluene, THF, DMF | Higher reactivity than K₂CO₃, good yields.[4] | More expensive. |
| Methylating Agent | Boiling Point | Key Hazard | Advantages | Disadvantages |
| Methyl Iodide (MeI) | 42 °C | Toxic, Suspected Carcinogen | Highly reactive, works at low temperatures. | Volatile, toxic, requires careful handling.[8] |
| Dimethyl Sulfate (DMS) | 188 °C | Highly Toxic, Carcinogenic | Highly reactive, inexpensive. | Extremely hazardous, difficult workup.[8] |
| Dimethyl Carbonate (DMC) | 90 °C | Flammable Liquid | Low toxicity, "green" reagent.[8][10] | Requires high temperatures for reaction. |
| PhMe₃NI | Solid | N/A | Safe, solid, monoselective.[4][13] | Higher reagent cost, may require specific conditions. |
Experimental Protocols
Protocol A: High-Yield Methylation using Sodium Hydride and Dimethyl Sulfate
This protocol is designed for maximum conversion and yield. Extreme caution must be exercised when handling NaH and DMS.
-
Preparation: To a flame-dried, three-neck round-bottom flask under an argon atmosphere, add 2-chloro-1H-indole-3-carbaldehyde (1.0 eq).
-
Solvent Addition: Add anhydrous DMF via syringe to achieve a concentration of approximately 0.2 M.
-
Deprotonation: Cool the solution to 0 °C in an ice bath. Add sodium hydride (60% dispersion in mineral oil, 1.2 eq) portion-wise.
-
Anion Formation: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for another 30 minutes. Cessation of bubbling indicates complete deprotonation.
-
Methylation: Cool the mixture back down to 0 °C. Add dimethyl sulfate (1.1 eq) dropwise via syringe.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring progress by TLC.
-
Quenching: Once complete, carefully quench the reaction by slowly adding it to a beaker of ice-cold water.
-
Workup: Extract the aqueous mixture with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Protocol B: Safer, Scalable Methylation using Potassium Carbonate and Dimethyl Carbonate
This protocol prioritizes safety and is suitable for larger-scale synthesis.[8]
-
Setup: To a round-bottom flask, add 2-chloro-1H-indole-3-carbaldehyde (1.0 eq), potassium carbonate (2.0 eq), and DMF to achieve a concentration of 0.5 M.
-
Reagent Addition: Add dimethyl carbonate (DMC, 3.0 eq).
-
Reaction: Heat the reaction mixture to reflux (approximately 130-140 °C) and maintain for 3-6 hours. Monitor the reaction progress by TLC or LC-MS.
-
Cooldown & Precipitation: Once the starting material is consumed, cool the reaction mixture to room temperature, then further cool in an ice bath to ~5 °C.
-
Workup: Slowly add ice-cold water to the reaction mixture. The product should precipitate as a solid. If it oils out, extract with a suitable solvent like tert-butyl methyl ether (TBME).[8]
-
Isolation: Filter the precipitated solid, wash thoroughly with water, and then with a non-polar solvent like hexane to aid drying.
-
Purification: Dry the solid under vacuum. The product is often of high purity, but can be recrystallized or purified by column chromatography if necessary. A published procedure for a similar substrate, indole-3-carboxaldehyde, resulted in an 85% yield.[8]
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Monoselective N-Methylation of Amides, Indoles, and Related Structures Using Quaternary Ammonium Salts as Solid Methylating Agents [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. Asymmetric phase-transfer-catalyzed intramolecular N-alkylation of indoles and pyrroles: a combined experimental and theoretical investigation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Asymmetric Phase-Transfer-Catalyzed Intramolecular N-Alkylation of Indoles and Pyrroles: A Combined Experimental and Theoretical Investigation [cris.unibo.it]
- 8. pubs.acs.org [pubs.acs.org]
- 9. WO2001081305A2 - Methylation of indole compounds using dimethy carbonate - Google Patents [patents.google.com]
- 10. researchgate.net [researchgate.net]
- 11. US6326501B1 - Methylation of indole compounds using dimethyl carbonate - Google Patents [patents.google.com]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Monoselective N-Methylation of Amides, Indoles, and Related Structures Using Quaternary Ammonium Salts as Solid Methylating Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Sciencemadness Discussion Board - Methylation of indole? - Powered by XMB 1.9.11 [sciencemadness.org]
- 18. Sciencemadness Discussion Board - Substitute sodium hydride for potassium hydride? - Powered by XMB 1.9.11 [sciencemadness.org]
Technical Support Center: Purification of 2-Chloro-1-methyl-1H-indole-3-carbaldehyde
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and practical guidance for the removal of impurities from 2-Chloro-1-methyl-1H-indole-3-carbaldehyde. Our aim is to equip you with the necessary knowledge to diagnose and resolve common purification challenges, ensuring the high purity of your compound for downstream applications.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the purification of this compound, presented in a question-and-answer format.
Question 1: My crude product is a dark, oily residue instead of the expected solid. What are the likely causes and how can I proceed?
Answer: A dark, oily crude product often indicates the presence of polymeric or highly colored byproducts, which can arise from several sources:
-
Excessive Reaction Temperature: The Vilsmeier-Haack reaction, often used to synthesize the precursor, is exothermic.[1] Poor temperature control can lead to the formation of complex, high-molecular-weight impurities.
-
Acid Sensitivity of Indoles: Indoles can be sensitive to acidic conditions, leading to polymerization or degradation, especially at elevated temperatures.[2]
-
Oxidation: The aldehyde functional group is susceptible to oxidation, which can contribute to the formation of colored impurities.
Troubleshooting Steps:
-
Initial Work-up: Before attempting purification, perform a liquid-liquid extraction. Dissolve the crude oil in a suitable organic solvent like ethyl acetate or dichloromethane. Wash the organic layer sequentially with a mild base (e.g., saturated sodium bicarbonate solution) to remove acidic residues, followed by brine. This can help remove some of the more polar, colored impurities.
-
Column Chromatography: This is the most effective method for purifying oily products. A well-chosen solvent system is crucial for separating the target compound from polymeric material. It is advisable to start with a non-polar solvent and gradually increase the polarity.
-
Trituration: If a small amount of solid is suspended in the oil, you can try triturating the crude material with a non-polar solvent like hexanes or a mixture of hexanes and ethyl acetate. This may induce crystallization of the desired product, leaving the oily impurities in the solvent.
Question 2: My TLC analysis shows multiple spots close to the Rf of my desired product. How can I improve the separation?
Answer: The presence of multiple spots with similar Rf values is a common challenge, often due to structurally related impurities.
-
Isomeric Byproducts: In some indole syntheses, isomeric products can form, which have very similar polarities.[2]
-
Unreacted Starting Material: The precursor, 2-chloro-1H-indole-3-carbaldehyde, will have a slightly different polarity and may appear as a close spot.
-
Over-methylation or Side Reactions: While less common with controlled methylation, byproducts from the methylation step can also have similar polarities.
Troubleshooting Steps for Column Chromatography:
-
Optimize Solvent System: Experiment with different solvent systems on a TLC plate to maximize the separation between the spots. A common mobile phase for indole derivatives is a mixture of hexanes and ethyl acetate. You can also explore other systems like dichloromethane/methanol.[2]
-
Shallow Gradient: During column chromatography, use a very shallow gradient of the polar solvent to improve resolution between closely eluting compounds.[2]
-
High-Performance Flash Chromatography: Automated flash chromatography systems can provide superior separation compared to traditional gravity columns.
Question 3: I suspect my purified compound is degrading upon storage. What are the signs and how can I prevent this?
Answer: this compound can be susceptible to degradation over time. Signs of degradation include a change in color (e.g., from off-white to yellow or brown) and the appearance of new, more polar spots on a TLC plate.
Potential Degradation Pathways:
-
Hydrolysis: The chloro group at the 2-position can be susceptible to hydrolysis, especially in the presence of moisture, to form the corresponding 2-hydroxy derivative.
-
Oxidation: The aldehyde group can be oxidized to a carboxylic acid, particularly if exposed to air and light.
Prevention Strategies:
-
Storage Conditions: Store the purified compound in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) at a low temperature (2-8°C) and protected from light.[3]
-
Use of Anhydrous Solvents: When handling the compound in solution, use dry solvents to minimize the risk of hydrolysis.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in synthetically prepared this compound?
A1: The most likely impurities stem from the synthetic route:
-
From the Vilsmeier-Haack reaction (precursor synthesis): Unreacted starting materials and potentially diformylated byproducts.[1] In some cases with indoles, trimerization can occur.[4]
-
From the methylation step: Unreacted 2-chloro-1H-indole-3-carbaldehyde is a very common impurity.
-
From degradation: 2-Hydroxy-1-methyl-1H-indole-3-carbaldehyde (from hydrolysis) and 2-chloro-1-methyl-1H-indole-3-carboxylic acid (from oxidation).
Q2: Which analytical techniques are best for assessing the purity of my compound?
A2: A combination of techniques is recommended:
-
Thin-Layer Chromatography (TLC): For rapid, qualitative assessment of purity and for optimizing column chromatography conditions.
-
High-Performance Liquid Chromatography (HPLC): For accurate quantitative analysis of purity and detection of minor impurities. A reversed-phase C18 column with a mobile phase of acetonitrile and water is a good starting point.[5][6]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the desired product and identifying any structurally related impurities. Impurity signals can often be identified by comparing the spectrum to that of the starting materials and known byproducts.[7]
-
Mass Spectrometry (MS): To confirm the molecular weight of the product and identify the mass of any unknown impurities.
Q3: Can I use recrystallization to purify this compound?
A3: Yes, recrystallization can be a very effective method for obtaining high-purity material, provided a suitable solvent is found. It is particularly good at removing small amounts of impurities from a solid product. A common solvent for recrystallizing similar indole derivatives is isopropanol or benzene.[8]
Experimental Protocols
Protocol 1: Purification by Column Chromatography
This protocol provides a general procedure for the purification of this compound using silica gel chromatography.
Materials:
-
Crude this compound
-
Silica gel (60 Å, 230-400 mesh)
-
Hexanes (or heptane)
-
Ethyl acetate
-
Dichloromethane (optional)
-
Methanol (optional)
-
Chromatography column
-
Collection tubes
-
TLC plates and chamber
-
UV lamp
Procedure:
-
TLC Analysis and Solvent System Selection:
-
Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane).
-
Spot the solution on a TLC plate and develop it in various solvent systems. A good starting point is a mixture of hexanes and ethyl acetate (e.g., 9:1, 4:1, 1:1).
-
The ideal solvent system will give the desired product an Rf value of approximately 0.2-0.3.
-
-
Column Packing (Slurry Method):
-
Place a small plug of cotton or glass wool at the bottom of the column.
-
Add a thin layer of sand.
-
In a beaker, make a slurry of silica gel in the initial, least polar eluent.
-
Pour the slurry into the column and allow the silica to settle, tapping the column gently to ensure even packing.
-
Add another thin layer of sand on top of the silica gel.
-
Drain the solvent until the level is just above the top layer of sand.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of the eluent or a more polar solvent like dichloromethane.
-
Carefully apply the sample solution to the top of the column.
-
Drain the solvent until the sample is absorbed onto the silica gel.
-
-
Elution:
-
Carefully add the eluent to the top of the column.
-
Begin collecting fractions.
-
Monitor the separation by TLC analysis of the collected fractions.
-
Combine the fractions containing the pure product.
-
-
Solvent Removal:
-
Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound.
-
Protocol 2: Purification by Recrystallization
This protocol describes a general procedure for purifying solid this compound.
Materials:
-
Crude solid this compound
-
Recrystallization solvent (e.g., isopropanol, ethanol, or a mixture of solvents like ethyl acetate/hexanes)
-
Erlenmeyer flask
-
Hot plate
-
Ice bath
-
Buchner funnel and filter paper
Procedure:
-
Solvent Selection:
-
In a small test tube, add a small amount of the crude product and a few drops of the potential recrystallization solvent.
-
The ideal solvent will dissolve the compound when hot but not when cold.
-
-
Dissolution:
-
Place the crude solid in an Erlenmeyer flask.
-
Add a minimal amount of the chosen solvent and heat the mixture gently on a hot plate with stirring until the solid dissolves completely.
-
-
Cooling and Crystallization:
-
Remove the flask from the heat and allow it to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of cold solvent.
-
Dry the purified crystals under vacuum.
-
Visualizations
Caption: General workflow for the purification and analysis of this compound.
Data Summary
| Potential Impurity | Origin | Typical Analytical Observation | Recommended Removal Method |
| 2-chloro-1H-indole-3-carbaldehyde | Incomplete methylation | A distinct spot on TLC with slightly different Rf; a separate peak in HPLC. | Column Chromatography, Recrystallization |
| Diformylated indole derivatives | Vilsmeier-Haack side reaction | More polar spot on TLC; higher mass in MS. | Column Chromatography |
| Indole trimers | Vilsmeier-Haack side reaction | High molecular weight, often less soluble. | Column Chromatography, Filtration |
| 2-hydroxy-1-methyl-1H-indole-3-carbaldehyde | Hydrolysis of product | More polar spot on TLC; change in NMR spectrum. | Column Chromatography |
| 2-chloro-1-methyl-1H-indole-3-carboxylic acid | Oxidation of product | Acidic impurity, may streak on TLC; distinct HPLC peak. | Column Chromatography, Base wash |
References
Preventing decomposition of 2-Chloro-1-methyl-1H-indole-3-carbaldehyde during storage
This guide is intended for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of 2-Chloro-1-methyl-1H-indole-3-carbaldehyde during storage. Proper handling and storage are critical for obtaining reliable and reproducible experimental results.
Introduction: Understanding the Inherent Instability
This compound is a valuable intermediate in synthetic chemistry, but its molecular structure presents inherent stability challenges. The indole ring, particularly when substituted with an electron-withdrawing aldehyde group and a halogen, is susceptible to several degradation pathways. The aldehyde functional group is prone to oxidation, while the chloro-substituent on the electron-rich indole nucleus can be labile under certain conditions.[1][2] Understanding these potential issues is the first step toward effective preservation.
Troubleshooting & FAQs
This section addresses common questions and issues related to the storage and handling of this compound.
Q1: I opened a new bottle of the compound, and it has a yellowish or brownish tint, but the original certificate of analysis (CoA) stated it was a white to off-white solid. Is it still usable?
A1: A change in color is a primary indicator of decomposition. The aldehyde group is susceptible to air oxidation, which can form the corresponding carboxylic acid (2-Chloro-1-methyl-1H-indole-3-carboxylic acid) and other colored polymeric impurities.[3] While minor discoloration may not significantly impact some reactions, it is crucial to re-assess the purity of the material before use, especially for sensitive applications. We recommend running a purity check via HPLC or TLC against a retained sample if available. For high-stakes experiments, using a fresh, unopened lot is the safest course of action.
Q2: My NMR spectrum shows some unidentifiable small peaks that were not present when the material was first purchased. What could be happening?
A2: The appearance of new signals in an NMR spectrum suggests the formation of degradation products. Besides oxidation, potential decomposition pathways include:
-
Hydrolysis: Exposure to moisture, especially under acidic or basic conditions, can lead to the hydrolysis of the chloro group, yielding 2-hydroxy-1-methyl-1H-indole-3-carbaldehyde.
-
Photodecomposition: Aromatic aldehydes and halogenated compounds can be sensitive to light.[4] Exposure to UV or even ambient laboratory light over extended periods can catalyze degradation.
It is advisable to store the compound in the dark and under an inert atmosphere to minimize these reactions.
Q3: I have been storing the compound in a standard laboratory freezer. Is this sufficient?
A3: While low temperature is beneficial, it is not the only factor. For volatile or reactive solids, proper sealing and atmosphere control are equally important.[5] Aldehydes can be volatile, and improper sealing can lead to sublimation or reaction with atmospheric components.[6] Ensure the container is tightly sealed. For long-term storage, we recommend a combination of low temperature, protection from light, and an inert atmosphere.[7]
Q4: Can I store a solution of the compound for later use?
A4: Storing solutions of this compound is generally not recommended for extended periods. The stability of the compound can be significantly lower in solution, depending on the solvent. Protic solvents (like methanol or ethanol) could potentially react with the compound, and dissolved oxygen in any solvent can accelerate oxidation. If you must store a solution, use a dry, aprotic solvent (e.g., anhydrous THF or Dichloromethane), prepare it fresh, store it under an inert gas (Argon or Nitrogen) at low temperature (-20°C or below), and use it as quickly as possible.
Recommended Protocols
To ensure the maximum shelf-life and integrity of your this compound, adhere to the following protocols.
Protocol 1: Optimal Long-Term Storage
This protocol is designed to mitigate degradation from atmospheric oxygen, moisture, heat, and light.
Materials:
-
This compound
-
Amber glass vial with a PTFE-lined cap
-
Parafilm or laboratory sealing film
-
Source of inert gas (Argon or Nitrogen)
-
-20°C Freezer or colder
Procedure:
-
If purchased in a larger container, aliquot the desired amount for frequent use into a smaller, clean, and dry amber glass vial. This minimizes exposure of the bulk material to the atmosphere.
-
Place the vial in a desiccator under vacuum for 15-30 minutes to remove residual moisture and air.
-
Gently break the vacuum with a dry inert gas (Argon or Nitrogen).
-
Quickly and tightly seal the vial with the PTFE-lined cap.
-
For an extra layer of protection, wrap the cap and neck of the vial with Parafilm.
-
Label the vial clearly with the compound name, date, and storage conditions.
-
Store the vial in a designated, dark, and cold environment, preferably at -20°C.[7]
Protocol 2: Purity Assessment by HPLC
Regularly assessing the purity of your compound is crucial. A generic reversed-phase HPLC method can be adapted for this purpose.[8][9]
Instrumentation & Columns:
-
HPLC System: With UV Detector
-
Column: C18, 4.6 x 150 mm, 5 µm particle size (or equivalent)
-
Detection Wavelength: ~254 nm (Indole chromophore)
Mobile Phase & Conditions:
-
Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA) or Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Trifluoroacetic Acid (TFA) or Formic Acid
-
Gradient: Start with a high percentage of Mobile Phase A (e.g., 70-80%) and ramp up to a high percentage of Mobile Phase B (e.g., 95%) over 15-20 minutes.
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 5-10 µL
-
Sample Preparation: Prepare a dilute solution (~0.1 mg/mL) in Acetonitrile or a mixture of Acetonitrile/Water.
Analysis:
-
Inject a freshly prepared sample of a new or high-purity lot to establish a reference retention time and peak area.
-
Analyze the stored sample under identical conditions.
-
Decomposition is indicated by a decrease in the main peak's area percentage and the appearance of new peaks, typically at earlier retention times for more polar degradation products (like the carboxylic acid or hydrolyzed product).
Visual Troubleshooting Guide
The following diagram outlines a decision-making process for assessing the stability of your stored compound.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Indole-3-carbaldehyde - Wikipedia [en.wikipedia.org]
- 4. Study: Impact of Aromatic Aldehydes on Fragrance Stability - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 5. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
- 6. consolidated-chemical.com [consolidated-chemical.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. Determination of substituted indole derivatives by ion suppression-reverse-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Troubleshooting Nucleophilic Substitution Reactions on 2-Chloro-1-methyl-1H-indole-3-carbaldehyde
Welcome to the technical support center for synthetic chemists. This guide is designed to provide in-depth troubleshooting advice for researchers, scientists, and drug development professionals working with nucleophilic substitution reactions on the versatile building block, 2-Chloro-1-methyl-1H-indole-3-carbaldehyde. As your virtual Senior Application Scientist, my goal is to equip you with the mechanistic insights and practical solutions needed to overcome common experimental hurdles.
The 2-chloroindole scaffold is a valuable intermediate in medicinal chemistry, but its reactivity profile can present unique challenges.[1][2][3] This guide moves beyond simple procedural lists to explain the 'why' behind the 'how,' ensuring your experimental design is both robust and adaptable.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My nucleophilic substitution reaction shows low or no conversion. What are the likely causes and how can I fix it?
This is a common issue that can often be traced back to one of four key areas: the nucleophile's reactivity, the reaction conditions, the substrate's electronic properties, or the quality of your starting material.
-
Cause A: Insufficient Nucleophilicity or Steric Hindrance
The C2 position of the indole ring is electron-rich, which can make it less susceptible to nucleophilic attack compared to more electron-deficient aromatic systems.[4] Consequently, the strength of your nucleophile is paramount.
-
Expert Insight: Soft nucleophiles, such as thiols and secondary amines, are generally more effective than harder nucleophiles like alcohols or water. The reaction of 1-methoxy-6-nitroindole-3-carbaldehyde with various nucleophiles demonstrates this principle, where nitrogen and sulfur-centered nucleophiles provided high yields.[5]
-
Troubleshooting Steps:
-
Increase Nucleophilicity: If using a neutral nucleophile (e.g., an alcohol or amine), consider deprotonating it with a suitable base (e.g., NaH, K₂CO₃, Et₃N) to generate the more reactive anionic form (alkoxide, amide).[6]
-
Evaluate Steric Hindrance: Bulky nucleophiles may struggle to access the C2 position. If possible, consider a less sterically hindered analogue of your nucleophile.
-
Alternative Activation: For less reactive nucleophiles, consider alternative strategies like Palladium-catalyzed cross-coupling reactions, which proceed through a different mechanism.[7][8][9][10]
-
-
-
Cause B: Suboptimal Reaction Conditions
The choice of solvent, temperature, and base can dramatically influence the reaction outcome.
-
Expert Insight: Polar aprotic solvents like DMF, DMSO, or acetonitrile are often preferred as they can solvate the cation of the nucleophile's salt, leaving the anion more "naked" and reactive. Reactions are often performed at elevated temperatures to overcome the activation energy barrier. For instance, reactions of similar 2-chloro-quinoline-3-carbaldehydes are often run under reflux.[11][12]
-
Troubleshooting Steps:
-
Solvent Selection: Switch from a non-polar or protic solvent to a polar aprotic solvent like DMF or DMSO.
-
Temperature Screening: Incrementally increase the reaction temperature. Start from room temperature and move towards the reflux temperature of your chosen solvent. Monitor the reaction by TLC or LC-MS to check for product formation and decomposition.
-
Base Selection: The base should be strong enough to deprotonate the nucleophile but not so strong as to cause unwanted side reactions. Common choices include K₂CO₃, Cs₂CO₃, NaH, or organic bases like Et₃N or DBU.
-
-
-
Cause C: Poor Quality of Starting Material
The purity of your this compound is critical. Impurities from its synthesis can interfere with the reaction. The starting material is typically synthesized via a Vilsmeier-Haack reaction on 1-methylindole.[13][14][15][16]
-
Expert Insight: The Vilsmeier-Haack reagent (POCl₃/DMF) is highly reactive and moisture-sensitive. Incomplete reaction or improper workup can leave residual acids or other reactive species that can quench your nucleophile.
-
Troubleshooting Steps:
-
Verify Purity: Confirm the identity and purity of your starting material using ¹H NMR, ¹³C NMR, and LC-MS.
-
Repurification: If necessary, recrystallize or perform column chromatography on the starting material before use.
-
-
Q2: My reaction is messy, with multiple side products. How do I identify and prevent them?
The presence of both a reactive aldehyde and an electrophilic C-Cl bond sets the stage for potential side reactions.
-
Side Product A: Hydrolysis to 1-methyl-1,3-dihydro-2H-indol-2-one derivative
In the presence of water, especially under basic or heated conditions, the 2-chloro group can be hydrolyzed. This often leads to the formation of a 1-methyl-2-oxoindole derivative. A similar transformation was observed when 2-chloro-1-alkyl-1H-indole-3-carbaldehydes reacted with barbituric acids in the presence of water.[17]
-
Prevention:
-
Dry Conditions: Ensure all glassware is oven-dried and use anhydrous solvents. Run the reaction under an inert atmosphere (N₂ or Ar).
-
Aprotic Conditions: Avoid protic solvents or reagents that contain water.
-
-
-
Side Product B: Reaction at the Aldehyde Group
The aldehyde at the C3 position is also an electrophilic site. Strong nucleophiles, especially primary amines, can potentially form imines.[12][18]
-
Prevention:
-
Temperature Control: Running the reaction at a lower temperature may favor substitution at C2 over condensation at the aldehyde.
-
Protecting Groups: In complex syntheses, it may be necessary to protect the aldehyde (e.g., as an acetal) before performing the substitution, followed by deprotection.
-
-
-
Side Product C: Knoevenagel Condensation
If your nucleophile is a C-H acid (e.g., malononitrile, barbituric acid), a Knoevenagel condensation with the aldehyde can occur, sometimes with retention of the chlorine atom.[17]
-
Prevention:
-
Careful Reagent Selection: Be aware of this possibility when using C-H acidic nucleophiles.
-
Reaction Control: Modifying the base and temperature may help to favor one reaction pathway over the other.
-
-
Workflow & Methodologies
General Protocol for Nucleophilic Substitution
This protocol provides a starting point for the reaction of this compound with a generic amine nucleophile.
-
Preparation: To a dry, round-bottom flask under an inert atmosphere (N₂), add this compound (1.0 eq).
-
Solvent Addition: Add anhydrous DMF (or another suitable polar aprotic solvent) to achieve a concentration of approximately 0.1-0.5 M.
-
Reagent Addition: Add the amine nucleophile (1.1-1.5 eq) followed by a suitable base (e.g., K₂CO₃, 2.0 eq).
-
Reaction: Stir the mixture at the desired temperature (e.g., 80-100 °C).
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Workup: Cool the reaction to room temperature. Quench by pouring into cold water and extract with an appropriate organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Data Summary: Reaction Conditions for Various Nucleophiles
| Nucleophile Class | Example Nucleophile | Base | Solvent | Temperature (°C) | Expected Outcome |
| Nitrogen | Piperidine, Pyrrole | NaH | DMF | Room Temp | High yield of 2-substituted product.[5] |
| Sulfur | Sodium thiomethoxide (NaSMe) | (Pre-formed salt) | DMF | Room Temp | High yield of 2-thioether product.[5] |
| Oxygen | Sodium Methoxide (NaOMe) | (Pre-formed salt) | MeOH | Reflux | High yield of 2-methoxy product. |
| Carbon | Barbituric Acid | None (thermal) | n-BuOH | Reflux | Formation of a complex product via initial Knoevenagel condensation followed by hydrolysis and cyclization.[17] |
Visualizing the Chemistry
General Mechanism of SNAr
Caption: Mechanism of Nucleophilic Aromatic Substitution (SNAr) on the indole core.
Troubleshooting Workflow
Caption: Decision tree for troubleshooting low conversion in substitution reactions.
References
- 1. Frontiers | Antibiofilm and Antimicrobial Activities of Chloroindoles Against Uropathogenic Escherichia coli [frontiersin.org]
- 2. Antibiofilm and Antimicrobial Activities of Chloroindoles Against Uropathogenic Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antibiofilm and Antimicrobial Activities of Chloroindoles Against Uropathogenic Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. organicchemistrytutor.com [organicchemistrytutor.com]
- 5. kanazawa-u.repo.nii.ac.jp [kanazawa-u.repo.nii.ac.jp]
- 6. derpharmachemica.com [derpharmachemica.com]
- 7. scispace.com [scispace.com]
- 8. mdpi.com [mdpi.com]
- 9. Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. youtube.com [youtube.com]
- 11. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. sciencemadness.org [sciencemadness.org]
- 14. ijpcbs.com [ijpcbs.com]
- 15. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 16. benchchem.com [benchchem.com]
- 17. triggered.edinburgh.clockss.org [triggered.edinburgh.clockss.org]
- 18. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to the Formylation of N-Methylindoles: Vilsmeier-Haack vs. Alternative Methodologies
The introduction of a formyl group onto the indole scaffold, particularly at the C3 position, is a cornerstone transformation in synthetic organic chemistry. The resulting indole-3-carboxaldehydes are pivotal intermediates in the synthesis of a multitude of biologically active compounds, from pharmaceuticals to agrochemicals. For researchers and process chemists, selecting the optimal formylation strategy is critical to maximizing yield, ensuring regioselectivity, and maintaining operational simplicity. This guide provides an in-depth, objective comparison of the Vilsmeier-Haack reaction with other prominent formylation methods for N-methylated indoles, supported by mechanistic insights and experimental data.
The Vilsmeier-Haack Reaction: The Gold Standard for Indole Formylation
The Vilsmeier-Haack reaction is arguably the most reliable and widely employed method for the formylation of electron-rich aromatic and heteroaromatic compounds, including N-methylindoles.[1][2][3] Its enduring popularity stems from its high efficiency, mild reaction conditions, and excellent regioselectivity.
Mechanistic Rationale
The reaction proceeds in two main stages. First is the formation of the active electrophile, the Vilsmeier reagent (a chloroiminium salt), from N,N-dimethylformamide (DMF) and a halogenating agent, most commonly phosphorus oxychloride (POCl₃).[4][5] This iminium salt is a relatively weak electrophile, a crucial characteristic that makes it highly selective for electron-rich substrates while minimizing unwanted side reactions.[4]
In the second stage, the electron-rich C3 position of the N-methylindole nucleus acts as a nucleophile, attacking the Vilsmeier reagent. This electrophilic aromatic substitution leads to an iminium intermediate, which is subsequently hydrolyzed during aqueous work-up to yield the final N-methylindole-3-carboxaldehyde.[2][5]
Caption: Mechanism of the Vilsmeier-Haack Reaction.
Experimental Protocol: Vilsmeier-Haack Formylation of N-Methylindole
The following protocol is a validated, self-consistent procedure for achieving high yields of N-methylindole-3-carboxaldehyde.
-
Reagent Preparation: To a stirred solution of N,N-dimethylformamide (DMF, 3 equivalents) in an appropriate solvent (e.g., 1,2-dichloroethane) at 0 °C under an inert atmosphere (N₂), add phosphorus oxychloride (POCl₃, 1.2 equivalents) dropwise.
-
Vilsmeier Reagent Formation: Allow the mixture to stir at 0 °C for 30 minutes, during which the Vilsmeier reagent will form as a solid precipitate.
-
Substrate Addition: Introduce a solution of N-methylindole (1 equivalent) in the reaction solvent to the suspension of the Vilsmeier reagent.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC until the starting material is consumed.
-
Quenching and Hydrolysis: Carefully pour the reaction mixture onto crushed ice containing a saturated aqueous solution of sodium acetate. This step hydrolyzes the intermediate iminium salt.
-
Work-up: Stir the mixture vigorously for 1 hour. Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by silica gel column chromatography to afford the pure N-methylindole-3-carboxaldehyde.
Caption: Experimental Workflow for Vilsmeier-Haack Formylation.
Alternative Formylation Methodologies
While the Vilsmeier-Haack reaction is highly effective, certain experimental constraints may necessitate the consideration of alternative methods. Here, we evaluate two classical alternatives: the Duff reaction and the Rieche formylation.
A. The Duff Reaction
The Duff reaction is a formylation method that utilizes hexamethylenetetramine (HMTA) as the formyl source, typically in an acidic medium like acetic acid or trifluoroacetic acid (TFA).[6][7][8] It is most commonly applied to highly activated substrates such as phenols but has been used for indoles.[9][10]
Mechanistic Rationale
The mechanism is complex but is understood to involve the acid-catalyzed decomposition of HMTA to generate an electrophilic iminium species.[7] The indole ring then undergoes an aminomethylation, and subsequent intramolecular redox reactions and hydrolysis lead to the aldehyde product. The reaction often requires high temperatures, and yields can be variable and are generally lower than those from the Vilsmeier-Haack reaction.[7][11]
Caption: Simplified Mechanism of the Duff Reaction.
Experimental Protocol: Duff Formylation of Indole
-
Reaction Setup: In a round-bottom flask, combine indole (1 equivalent) and hexamethylenetetramine (HMTA, 1.5-2 equivalents) in glacial acetic acid.
-
Heating: Heat the mixture to reflux (around 118 °C) for several hours (e.g., 6-12 hours).
-
Hydrolysis: After cooling, add an equal volume of water and continue to heat at reflux for an additional 1-2 hours to hydrolyze the intermediate.
-
Work-up: Cool the reaction mixture, neutralize with a base (e.g., sodium carbonate), and extract the product with an organic solvent.
-
Purification: The product is isolated after drying the organic phase and removing the solvent, followed by purification, typically via chromatography.
Caption: Experimental Workflow for the Duff Reaction.
B. Rieche Formylation
The Rieche formylation employs dichloromethyl methyl ether (DCME) as the formylating agent in the presence of a strong Lewis acid, such as titanium tetrachloride (TiCl₄) or tin tetrachloride (SnCl₄).[12][13][14] This method is effective for electron-rich aromatics and can provide high yields.[15]
Mechanistic Rationale
The Lewis acid coordinates to the DCME, facilitating the departure of a chloride ion and generating a highly electrophilic chloromethoxymethylene cation. This potent electrophile is then attacked by the electron-rich indole at the C3 position. Subsequent hydrolysis of the resulting intermediate furnishes the aldehyde. The high reactivity of the electrophile allows for rapid reactions, often at low temperatures.[16]
Caption: Mechanism of the Rieche Formylation.
Experimental Protocol: Rieche Formylation
-
Reaction Setup: Dissolve N-methylindole (1 equivalent) in an anhydrous solvent (e.g., dichloromethane) and cool to 0 °C under an inert atmosphere.
-
Lewis Acid Addition: Add the Lewis acid (e.g., TiCl₄, 1.1 equivalents) dropwise, maintaining the low temperature.
-
Formylating Agent Addition: Add dichloromethyl methyl ether (DCME, 1.1 equivalents) dropwise to the mixture.
-
Reaction: Stir the reaction at 0 °C for 1-3 hours, monitoring by TLC.
-
Quenching: Quench the reaction by carefully adding it to an ice-water mixture.
-
Work-up and Purification: Separate the organic layer, wash with water and brine, dry, and concentrate. Purify the crude product by chromatography.
Caption: Experimental Workflow for Rieche Formylation.
Comparative Analysis
The choice of formylation method is a balance of efficiency, substrate compatibility, and operational safety. The following table and discussion provide a direct comparison to guide this decision-making process.
Quantitative Data Summary
| Feature | Vilsmeier-Haack | Duff Reaction | Rieche Formylation |
| Formylating Agent | DMF / POCl₃ | Hexamethylenetetramine (HMTA) | Dichloromethyl methyl ether (DCME) |
| Activating Agent | POCl₃ (or similar) | Acid (Acetic, TFA) | Lewis Acid (TiCl₄, SnCl₄) |
| Substrate Scope | Electron-rich aromatics & heterocycles[5][17] | Primarily phenols, some electron-rich aromatics[7][11] | Electron-rich aromatics[12][13] |
| Typical Temperature | 0 - 100 °C[17] | 100 - 165 °C[17] | 0 °C to room temperature[17] |
| Typical Time | 2 - 8 hours[3][17] | 3 - 12 hours[17] | 0.5 - 3 hours[17] |
| Yield for Indoles (%) | 70 - 95+%[3][17] | 18 - 41% (generally lower)[9][17] | up to 97%[17] |
Qualitative Discussion & Field Insights
-
Regioselectivity: For unsubstituted N-methylindole, all three methods demonstrate a strong preference for formylation at the C3 position. This is a direct consequence of the indole ring's electronic structure, where the highest electron density resides at C3, making it the most favorable site for electrophilic attack.[18] Issues of regioselectivity become more complex with substituted indoles, where steric and electronic effects of the substituents come into play.[19][20][21]
-
Efficiency and Reliability: The Vilsmeier-Haack reaction is the most dependable method, consistently providing high yields for a wide range of N-substituted indoles.[3][22] The Rieche formylation can also be very high-yielding but is often more sensitive to substrate and reaction conditions.[17] The Duff reaction is notoriously lower-yielding and less reliable for indole substrates compared to the other two methods.[9][17]
-
Operational Safety and Practicality: This is a critical differentiator.
-
Vilsmeier-Haack: Requires the handling of phosphorus oxychloride, which is corrosive and reacts violently with water. However, the reagents are common and relatively inexpensive.
-
Duff Reaction: Utilizes HMTA, a stable and easy-to-handle solid, and common acids. The primary drawback is the high reaction temperature and often long reaction times.[11]
-
Rieche Formylation: Involves dichloromethyl methyl ether (DCME), which is a potent carcinogen and must be handled with extreme caution in a well-ventilated fume hood. The use of strong, water-sensitive Lewis acids like TiCl₄ also requires stringent anhydrous conditions.
-
Conclusion and Recommendation
For the formylation of N-methylindoles, the Vilsmeier-Haack reaction remains the superior choice for most laboratory and process applications. Its combination of high yields, excellent regioselectivity, mild conditions, and operational robustness makes it the most reliable and efficient protocol.[1][22]
The Rieche formylation serves as a high-yield alternative, particularly when rapid, low-temperature reactions are desired. However, the significant health risks associated with dichloromethyl methyl ether demand rigorous safety protocols, limiting its routine use.
The Duff reaction , while utilizing inexpensive and safer reagents, generally suffers from low yields and harsh conditions when applied to indoles. It is not recommended as a primary method for preparing N-methylindole-3-carboxaldehyde unless specific circumstances, such as extreme cost sensitivity or intolerance to phosphorus-based reagents, are overriding factors.
Ultimately, the Vilsmeier-Haack reaction provides the most balanced and effective solution, delivering a high-quality product with predictable and scalable results, solidifying its status as the gold standard in the field.
References
- 1. ijpcbs.com [ijpcbs.com]
- 2. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 3. benchchem.com [benchchem.com]
- 4. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 5. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Duff reaction - Wikipedia [en.wikipedia.org]
- 8. Duff reaction [a.osmarks.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Duff Reaction (Chapter 41) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 11. Aromatic Formylation with HMTA and TFA - [www.rhodium.ws] [chemistry.mdma.ch]
- 12. synarchive.com [synarchive.com]
- 13. Rieche formylation - Wikipedia [en.wikipedia.org]
- 14. Formylation - Common Conditions [commonorganicchemistry.com]
- 15. iris.uniroma1.it [iris.uniroma1.it]
- 16. chemistry.mdma.ch [chemistry.mdma.ch]
- 17. benchchem.com [benchchem.com]
- 18. A Simple, Effective, Green Method for the Regioselective 3-Acylation of Unprotected Indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Origins of Regioselectivity in the Fischer Indole Synthesis of a Selective Androgen Receptor Modulator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. benchchem.com [benchchem.com]
- 21. Origins of Regioselectivity in the Fischer Indole Synthesis of a Selective Androgen Receptor Modulator. | Semantic Scholar [semanticscholar.org]
- 22. benchchem.com [benchchem.com]
A Comparative Guide to the Reactivity of 2-Chloro vs. 2-Bromo-1-methyl-1H-indole-3-carbaldehyde
Introduction: The Strategic Choice of Halogen in Indole Functionalization
The indole nucleus is a privileged scaffold in medicinal chemistry and materials science, celebrated for its prevalence in natural products and its versatile biological activity.[1] Functionalization of the indole core, particularly at the C2-position, is a critical strategy for modulating the pharmacological and electronic properties of these molecules. Among the most versatile precursors for such modifications are the 2-halo-1-methyl-1H-indole-3-carbaldehydes.
This guide provides an in-depth comparative analysis of the reactivity of two key intermediates: 2-chloro-1-methyl-1H-indole-3-carbaldehyde and its 2-bromo counterpart. The choice between a chloro or bromo substituent is not trivial; it dictates the required reaction conditions, catalyst selection, and even the potential reaction pathways available. For researchers, scientists, and drug development professionals, understanding these nuances is paramount for efficient and successful synthetic campaigns. We will dissect the fundamental principles governing their reactivity and provide practical, data-driven insights into their application in cornerstone organic reactions.
Molecular Overview
A foundational understanding begins with the intrinsic properties of each molecule. While structurally similar, the key difference in the C2-halogen imparts distinct chemical characteristics.
| Property | This compound | 2-bromo-1-methyl-1H-indole-3-carbaldehyde |
| Structure | ||
| CAS Number | 33059-33-1[2] | 17409-77-9[3] |
| Molecular Formula | C₁₀H₈ClNO | C₁₀H₈BrNO |
| Molecular Weight | 193.63 g/mol | 238.08 g/mol |
| C-X Bond Energy | ~397 kJ/mol (C-Cl) | ~280 kJ/mol (C-Br) |
| Appearance | Off-white to yellow solid | Light yellow to brown solid |
Section 1: Fundamental Principles of Reactivity
The reactivity of these compounds is a delicate interplay between the electron-rich indole ring, the electron-withdrawing C3-aldehyde, the N1-methyl group, and the C2-halogen.
-
The Indole Core: The bicyclic aromatic system is inherently electron-rich, making it a strong nucleophile, with the C3 position being the most nucleophilic site.[4]
-
The C3-Carbaldehyde: This electron-withdrawing group deactivates the ring towards electrophilic attack but, more importantly, it can activate the C2-position towards certain types of nucleophilic attack.
-
The N1-Methyl Group: This group serves a crucial role by protecting the indole nitrogen, preventing N-H related side reactions (e.g., deprotonation or N-arylation) that are common in cross-coupling chemistry.
-
The C2-Halogen (Cl vs. Br): This is the central point of comparison. The carbon-bromine bond is significantly weaker and more polarizable than the carbon-chlorine bond. This fundamental difference is the primary driver of the observed reactivity disparities, particularly in metal-catalyzed reactions.[5] The general order of reactivity for halogens in many catalytic cycles is I > Br > Cl > F.[5]
Section 2: Comparative Analysis in Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are arguably the most powerful tools for C-C and C-N bond formation, enabling the synthesis of complex molecular libraries.[1][6] It is in this arena that the distinction between the chloro and bromo substrates is most pronounced.
The general mechanism for these reactions proceeds through a catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[5][7]
References
- 1. benchchem.com [benchchem.com]
- 2. 24279-74-1 Cas No. | 2-Chloro-1-methyl-1H-indole-3-carboxaldehyde | Apollo [store.apolloscientific.co.uk]
- 3. PubChemLite - 2-bromo-1h-indole-3-carbaldehyde (C9H6BrNO) [pubchemlite.lcsb.uni.lu]
- 4. benchchem.com [benchchem.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. researchgate.net [researchgate.net]
- 7. youtube.com [youtube.com]
A Comparative Guide to the Definitive Structural Validation of 2-Chloro-1-methyl-1H-indole-3-carbaldehyde Derivatives by X-ray Crystallography
For researchers, medicinal chemists, and professionals in drug development, the precise characterization of novel chemical entities is non-negotiable. The indole scaffold, a privileged structure in countless pharmaceuticals, presents unique synthetic and analytical challenges, particularly when polysubstituted. Derivatives of 2-Chloro-1-methyl-1H-indole-3-carbaldehyde, for instance, are valuable synthetic intermediates whose substitution pattern can be ambiguous to assign using standard spectroscopic methods alone. This guide provides an in-depth comparison of analytical techniques and establishes why single-crystal X-ray crystallography stands as the unequivocal gold standard for structural validation, offering a level of certainty that is paramount for regulatory submission and intellectual property.
The Challenge: Ambiguity in Spectroscopic Data
While techniques like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are cornerstones of chemical analysis, they can sometimes fall short of providing a definitive 3D structure. For complex substituted heterocycles, NMR signals can overlap, and proton-proton correlations may not be sufficient to distinguish between isomers. MS provides an exact mass, confirming elemental composition, but offers no information on the spatial arrangement of atoms. This ambiguity can lead to costly delays in a development pipeline if an incorrect structure is pursued. X-ray crystallography, by contrast, directly maps the electron density of a molecule, providing an unambiguous and high-resolution 3D model of the compound as it exists in the solid state.[1][2]
Comparative Analysis: X-ray Crystallography vs. Other Techniques
The choice of analytical technique depends on the specific question being asked. However, for absolute structural proof, the advantages of X-ray crystallography are unparalleled.[3]
| Technique | Information Provided | Strengths | Limitations |
| Single-Crystal X-ray Crystallography | Precise 3D atomic coordinates, bond lengths, bond angles, absolute stereochemistry, and crystal packing. | Provides an unambiguous, high-resolution 3D structure.[2][4] It is the definitive method for absolute configuration determination.[5] | Requires a single, high-quality crystal, which can be challenging and time-consuming to obtain.[5][6] The structure represents the solid-state conformation. |
| NMR Spectroscopy (¹H, ¹³C, 2D) | Connectivity of atoms (through-bond correlations), and spatial proximity (through-space correlations, e.g., NOESY). | Provides detailed information about the molecule's structure in solution, which is often more physiologically relevant.[7] It can also provide insights into molecular dynamics.[4][7] | Structure is inferred, not directly imaged.[8] Can be ambiguous for complex isomers or molecules with few protons. Does not directly determine absolute stereochemistry. |
| Mass Spectrometry (MS) | Mass-to-charge ratio (m/z), providing the molecular weight and elemental formula (with high resolution). | Extremely sensitive, requiring very little sample. Essential for confirming molecular formula. | Provides no information about 3D structure or connectivity. |
| Infrared (IR) Spectroscopy | Presence of specific functional groups based on their vibrational frequencies. | Quick and simple method to identify functional groups (e.g., C=O, N-H). | Provides very limited information about the overall molecular structure. |
The Crystallography Workflow: From Powder to Proof
The journey from a newly synthesized powder to a publication-quality crystal structure is a meticulous process that ensures data integrity and accuracy at every step.[5] This workflow is a self-validating system, with internal checks and quality metrics at each stage.
Caption: The single-crystal X-ray crystallography workflow.
Experimental Protocols: A Practical Guide
Part 1: Growing High-Quality Crystals
Crystal growth is often considered more of an art than a science, but systematic approaches can significantly increase the probability of success.[9] The goal is to allow molecules to slowly and methodically arrange themselves into a well-ordered lattice.
Core Principle: The foundation of crystallization is to prepare a supersaturated solution from which the compound will slowly precipitate.[10] The key is slowly; rapid precipitation ("crashing out") leads to amorphous powder or poorly ordered microcrystals.
Recommended Method: Vapor Diffusion This technique is highly effective for the milligram quantities typically available for new compounds.[9][11]
-
Solvent Selection: Dissolve 5-10 mg of the purified this compound derivative in a minimal amount (0.5-1 mL) of a "good" solvent in which it is readily soluble (e.g., dichloromethane, ethyl acetate, or acetone). This will be the inner vial.
-
Precipitant Selection: In a larger, outer vial, add 2-3 mL of a "poor" solvent in which the compound is insoluble but is miscible with the good solvent (e.g., hexane, pentane, or diethyl ether).[11]
-
Assembly: Place the uncapped inner vial inside the outer vial. Seal the outer vial tightly.
-
Equilibration: The more volatile poor solvent will slowly diffuse into the good solvent. This gradually decreases the solubility of the compound, driving it towards saturation and, eventually, nucleation and crystal growth.
-
Patience: Store the setup in a vibration-free location at a constant temperature. Do not disturb it.[12] Quality crystals can take anywhere from a few days to several weeks to form.
Part 2: Data Collection and Structure Refinement
Once a suitable crystal is obtained, it is mounted on a goniometer head on the diffractometer. The crystal is cooled in a stream of nitrogen gas (typically to 100 K) to minimize thermal motion of the atoms, which results in a sharper diffraction pattern.
A beam of monochromatic X-rays is directed at the crystal. As the crystal is rotated, thousands of diffraction spots are recorded by a detector.[2] The intensities and positions of these spots contain all the information needed to determine the unit cell and the arrangement of atoms within it.
The collected data is then processed to solve the "phase problem" and generate an initial electron density map. This initial model is then refined against the experimental data using least-squares methods. The quality of the final structure is assessed by a residual factor (R-factor), which is a measure of the agreement between the calculated and observed diffraction data. An R-factor below 5% (0.05) is generally considered excellent for small molecules.
Case Study: Hypothetical Data for a Derivative
Below is a table of typical crystallographic data that would be generated for a derivative of this compound, presented in the standard Crystallographic Information File (CIF) format as promulgated by the International Union of Crystallography (IUCr).[13][14][15]
| Parameter | Value | Significance |
| Chemical Formula | C₁₀H₈ClNO | Confirms the elemental composition. |
| Formula Weight | 193.63 | Consistent with the expected molecular mass. |
| Crystal System | Monoclinic | Describes the basic shape of the unit cell. |
| Space Group | P2₁/c | Defines the symmetry elements within the unit cell. |
| a, b, c (Å) | 8.123(1), 15.456(2), 7.234(1) | Dimensions of the unit cell. |
| α, β, γ (°) | 90, 109.23(1), 90 | Angles of the unit cell. |
| V (ų) | 856.7(2) | Volume of the unit cell. |
| Z | 4 | Number of molecules in the unit cell. |
| Final R indices [I>2σ(I)] | R1 = 0.035, wR2 = 0.089 | Low R-factors indicating an excellent fit between the model and the data. |
| Goodness-of-fit on F² | 1.05 | A value close to 1 indicates a good refinement. |
This data provides an absolute and verifiable structural fingerprint of the molecule, confirming the precise location of the chloro, methyl, and carbaldehyde groups on the indole ring.
Conclusion
In the rigorous landscape of drug discovery and chemical research, ambiguity is a liability. While a suite of analytical techniques is essential for comprehensive characterization, only single-crystal X-ray crystallography provides the definitive, high-resolution three-dimensional structure of a molecule.[5][16] For novel derivatives of this compound, this technique transcends simple characterization; it is the ultimate validation, providing the foundational certainty required for advancing a compound with confidence.
References
- 1. azolifesciences.com [azolifesciences.com]
- 2. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 3. news-medical.net [news-medical.net]
- 4. people.bu.edu [people.bu.edu]
- 5. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00697A [pubs.rsc.org]
- 7. creative-biostructure.com [creative-biostructure.com]
- 8. differencebetween.com [differencebetween.com]
- 9. Getting crystals your crystallographer will treasure: a beginner’s guide - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Crystal Growing Tips » The Center for Xray Crystallography » University of Florida [xray.chem.ufl.edu]
- 12. How To [chem.rochester.edu]
- 13. Crystallographic Information File - Wikipedia [en.wikipedia.org]
- 14. iucr.org [iucr.org]
- 15. iucr.org [iucr.org]
- 16. Crystal Structure Solution of Organic Compounds from X-ray Powder Diffraction Data [jstage.jst.go.jp]
Comparative Biological Activity of 2-Chloro-1-methyl-1H-indole-3-carbaldehyde Derivatives and Analogues: A Guide for Drug Discovery Professionals
Introduction: The Enduring Potential of the Indole Scaffold
The indole nucleus is a quintessential "privileged scaffold" in medicinal chemistry, a structural motif consistently found in a vast array of pharmacologically active compounds.[1] Its unique electronic properties and versatile chemical nature make it a cornerstone for the synthesis of novel therapeutic agents targeting a wide spectrum of diseases, including cancer, microbial infections, and inflammatory conditions.[1][2] Among the myriad of indole-based starting materials, 2-Chloro-1-methyl-1H-indole-3-carbaldehyde stands out as a particularly valuable precursor. Its reactive aldehyde and chloro-substituents provide synthetic handles for constructing diverse and complex heterocyclic systems.[3][4]
This guide provides a comparative analysis of the biological activities of compounds synthesized from this compound and its analogues. We will delve into their anticancer, antimicrobial, and anti-inflammatory properties, presenting key experimental data and the detailed protocols required to validate these findings. The objective is to furnish researchers, scientists, and drug development professionals with a comprehensive resource that not only presents data but also explains the causal relationships between chemical structure and biological function, thereby guiding future discovery efforts.
Anticancer Activity: Targeting Uncontrolled Cell Proliferation
The development of novel anticancer agents remains a paramount challenge, with a continuous need for compounds that exhibit high potency and selectivity against cancer cells while minimizing toxicity to normal tissues.[5][6] Derivatives of indole-3-carbaldehyde have emerged as a promising class of molecules in this arena.[5][7][8]
Comparative Analysis of Indole-Based Anticancer Agents
Systematic structural modifications of the indole-3-carbaldehyde core have yielded several classes of compounds with significant cytotoxic activity against various cancer cell lines.
-
Thiosemicarbazone Derivatives: A series of 1-substituted indole-3-carboxaldehyde thiosemicarbazones demonstrated potent and selective anticancer activity. For instance, compounds 3t, 3u, 3v, and 3w from one study efficiently inhibited a majority of the tested cancer cell lines with considerable selectivity.[7]
-
Palladium(II) Complexes: The coordination of indole-3-carbaldehyde thiosemicarbazones to metal centers, such as Palladium(II), has been shown to enhance anticancer efficacy. These complexes were evaluated against liver (HepG-2), lung (A549), and breast (MCF7) cancer cell lines.[9][10] Notably, complex 4 in a referenced study exhibited anticancer activity comparable to the well-established drug cisplatin, with an IC₅₀ value of 22.8 µM against HepG-2 cells.[9][10] This enhancement is often attributed to the complex's ability to interact with and cleave DNA, inducing apoptosis.[9]
-
Arylsulfonylhydrazide Analogues: By grafting various arylsulfonylhydrazides onto an indole-3-carbaldehyde scaffold, researchers have developed potent inhibitors of breast cancer cells.[5][8] One of the most promising compounds, 5f (4-chloro-N′-((1-(2-morpholinoethyl)-1H-indol-3-yl)methylene)benzenesulfonohydrazide), showed remarkable inhibition of both estrogen receptor-positive (MCF-7) and triple-negative (MDA-MB-468) breast cancer cells, with IC₅₀ values of 13.2 µM and 8.2 µM, respectively.[5][8] Crucially, this compound was found to be non-toxic to noncancerous HEK-293 cells, indicating a favorable selectivity profile.[5]
Data Summary: In Vitro Anticancer Activity
| Compound Class | Specific Compound | Target Cell Line | IC₅₀ (µM) | Reference |
| Thiosemicarbazones | 3q (R = 4-nitrobenzyl) | HCT-116 (Colon) | >50 | [7] |
| Palladium(II) Complexes | Complex 4 | HepG-2 (Liver) | 22.8 | [9][10] |
| Palladium(II) Complexes | Complex 4 | A549 (Lung) | >100 | [9][10] |
| Palladium(II) Complexes | Complex 4 | MCF7 (Breast) | >100 | [9][10] |
| Arylsulfonylhydrazides | 5f | MCF-7 (Breast) | 13.2 | [5][8] |
| Arylsulfonylhydrazides | 5f | MDA-MB-468 (Breast) | 8.2 | [5][8] |
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method for assessing cell viability and, by extension, the cytotoxic potential of novel compounds.[7][9] Its principle lies in the reduction of the yellow tetrazolium salt MTT by metabolically active cells, primarily by mitochondrial dehydrogenases, to form purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.[11]
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds and a reference drug (e.g., cisplatin) in the culture medium. Remove the old medium from the wells and add 100 µL of the fresh medium containing the compounds at various concentrations. Include wells with untreated cells (negative control) and vehicle-only (e.g., DMSO) controls.
-
Incubation: Incubate the plates for a further 48-72 hours under the same conditions.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well and incubate for 3-4 hours. During this time, viable cells will convert the MTT into formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals. Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the percentage viability against the compound concentration and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) using non-linear regression analysis.
Visualization: Anticancer Screening Workflow
Caption: General workflow for in vitro anticancer drug screening.
Antimicrobial Activity: Combating Resistant Pathogens
The rise of multidrug-resistant (MDR) microorganisms presents a grave threat to global public health, necessitating the urgent discovery of new antimicrobial agents.[12][13] Indole derivatives have been identified as a highly promising class of compounds in this search, exhibiting a broad spectrum of activity against various bacteria and fungi.[12][14]
Comparative Analysis of Indole-Based Antimicrobial Agents
The indole scaffold has been functionalized in diverse ways to generate potent antimicrobial compounds.
-
Indole-Azole Hybrids: The incorporation of azole moieties, such as 1,2,4-triazole and 1,3,4-thiadiazole, into the indole structure has yielded compounds with significant antibacterial and antifungal properties.[12] These hybrids have shown efficacy against problematic pathogens like Methicillin-resistant Staphylococcus aureus (MRSA) and Candida krusei.[12] For example, an indole-triazole derivative, compound 3d , was identified as a particularly promising lead with MIC values as low as 3.125 µg/mL against tested strains.[12]
-
3-Substituted Indole-2-one/-thione Derivatives: A study investigating 18 different 3-substituted indole-2-one and 2-thione derivatives found several compounds to be active against Salmonella enterica and MRSA, with MIC values of 125 µg/mL.[13]
-
Schiff Bases: Condensation of 2-methyl indole-3-carboxaldehyde with various amines to form Schiff bases has also proven to be a successful strategy.[15] These derivatives exhibited varied but promising activity against several bacterial and fungal strains, with molecular docking studies suggesting they may act by inhibiting the fungal enzyme lanosterol 14α-demethylase.[15]
Data Summary: In Vitro Antimicrobial Activity
| Compound Class | Specific Compound | Target Microorganism | MIC (µg/mL) | Reference |
| Indole-Triazole Hybrids | Compound 3d | S. aureus | 3.125 | [12] |
| Indole-Triazole Hybrids | Compound 3d | MRSA | 3.125 | [12] |
| Indole-Triazole Hybrids | Compound 3d | E. coli | 6.25 | [12] |
| Indole-Triazole Hybrids | Compound 3d | C. albicans | 3.125 | [12] |
| Indole-Triazole Hybrids | Compound 3d | C. krusei | 3.125 | [12] |
| Indole-2-one Derivatives | Compound 4 | MRSA | 125 | [13] |
| Indole-2-one Derivatives | Compound 5 | MRSA | 125 | [13] |
Experimental Protocol: Broth Microdilution for MIC Determination
The broth microdilution method is a gold standard for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent, which is the lowest concentration that completely inhibits visible growth of a microorganism.[16][17]
Step-by-Step Methodology:
-
Inoculum Preparation: Select 3-5 isolated colonies of the test microorganism from an agar plate culture. Suspend the colonies in a sterile saline or broth solution. Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ colony-forming units (CFU)/mL.[18]
-
Compound Dilution: In a sterile 96-well microtiter plate, perform a two-fold serial dilution of the test compound in a suitable broth medium (e.g., Mueller-Hinton Broth). This creates a gradient of decreasing compound concentrations across the wells.
-
Inoculation: Dilute the standardized inoculum and add it to each well of the microtiter plate to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Controls: Include a positive control well (broth with inoculum, no compound) to ensure microbial growth and a negative control well (broth only) to check for sterility.
-
Incubation: Cover the plate and incubate at 35-37°C for 18-24 hours.
-
MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which no visible growth (no turbidity) is observed.[16]
Visualization: Broth Microdilution Workflow
Caption: Workflow for MIC determination via broth microdilution.
Anti-inflammatory Activity: Modulating the Immune Response
Chronic inflammation is a key pathological feature of numerous diseases. Indole-3-carboxaldehyde (variously abbreviated as IAld or ICA), a natural tryptophan metabolite derived from gut microbiota, has recently gained attention for its potent anti-inflammatory effects.[19][20][21]
Comparative Analysis of Indole-Based Anti-inflammatory Mechanisms
Unlike the synthetic derivatives explored for anticancer and antimicrobial activities, studies on anti-inflammatory effects have often focused on the parent compound, indole-3-carboxaldehyde, and its role in modulating key inflammatory pathways.
-
Inhibition of Inflammasome Activation: In intestinal epithelial cells, IAld has been shown to inhibit the activation of the NLRP3 inflammasome, a key multiprotein complex that drives inflammation.[19] This action is linked to its ability to reduce the production of reactive oxygen species (ROS), which are known triggers for inflammasome assembly.[19]
-
Modulation of NF-κB Signaling: In a mouse model of colitis, indole-3-carboxaldehyde was found to protect against intestinal damage and inflammation by inhibiting the TLR4/NF-κB/p38 signaling pathway.[22] This pathway is central to the production of pro-inflammatory cytokines like TNF-α, IL-6, and IL-1β, all of which were significantly reduced by IAld treatment.[22]
-
Macrophage Polarization: Indole-3-carboxaldehyde can also influence macrophage behavior, suppressing lipid accumulation and mitigating the inflammatory response by promoting a shift towards the anti-inflammatory M2 phenotype.[20] This effect is mediated through the miR-1271-5p/HDAC9 signaling cascade.[20][21]
Data Summary: Anti-inflammatory Effects
| Compound | Model System | Key Finding | Reference |
| Indole-3-carboxaldehyde | LPS-stimulated intestinal epithelial cells | Inhibited NLRP3 inflammasome activation and ROS production. | [19] |
| Indole-3-carboxaldehyde | DSS-induced colitis in mice | Reduced TNF-α, IL-6, and IL-1β via inhibition of the TLR4/NF-κB/p38 pathway. | [22] |
| Indole-3-carboxaldehyde | THP-1 macrophage-derived foam cells | Suppressed lipid accumulation and inflammatory response via the miR-1271-5p/HDAC9 pathway. | [20][21] |
Experimental Protocol: In Vitro Protein Denaturation Assay
Protein denaturation is a well-documented cause of inflammation in conditions like rheumatoid arthritis. This assay evaluates the ability of a compound to prevent heat-induced protein denaturation, using a standard drug like diclofenac as a reference.[23][24]
Step-by-Step Methodology:
-
Reaction Mixture Preparation: Prepare a reaction mixture consisting of 0.5 mL of the test compound solution (at various concentrations) and 0.5 mL of 1% w/v bovine serum albumin (BSA) solution.
-
pH Adjustment: Adjust the pH of the mixture to 6.3 using 1N hydrochloric acid.
-
Incubation (Heating): Incubate the samples at 51°C for 20 minutes.
-
Cooling: After heating, cool the samples to room temperature.
-
Turbidity Measurement: Measure the turbidity of the samples at 660 nm using a spectrophotometer.
-
Controls: Use a control solution containing 0.5 mL of distilled water instead of the test compound. Diclofenac is used as a standard reference drug.
-
Calculation: Calculate the percentage inhibition of denaturation using the following formula: % Inhibition = [1 - (Absorbance of Test Sample / Absorbance of Control)] x 100
Visualization: NF-κB Inflammatory Signaling Pathway
Caption: Inhibition of the TLR4/NF-κB pathway by indole-3-carboxaldehyde.[22]
Structure-Activity Relationship (SAR) and Future Directions
The comparative data clearly demonstrate that the biological activity of indole-based compounds is exquisitely sensitive to their structural features. The choice of substituent and its position on the indole ring, as well as the nature of the heterocyclic system built upon the indole-3-carbaldehyde core, are critical determinants of potency and selectivity.[25][26][27]
-
For anticancer activity , the addition of bulky, lipophilic groups and metal-coordinating moieties like thiosemicarbazones appears to enhance cytotoxicity, potentially by facilitating DNA interaction.[7][9]
-
For antimicrobial activity , incorporating nitrogen-rich heterocycles such as triazoles is a proven strategy for increasing potency and broadening the spectrum of activity.[12]
-
For anti-inflammatory activity , the core indole-3-carboxaldehyde structure itself demonstrates significant modulatory effects on key signaling pathways like NF-κB and the NLRP3 inflammasome.[19][22]
This guide underscores the immense potential of this compound and its analogues as a foundation for developing novel therapeutics. Future research should focus on optimizing the lead compounds identified herein through further synthetic modifications to improve their pharmacokinetic and pharmacodynamic profiles. Deeper mechanistic studies are warranted to fully elucidate their molecular targets, and promising candidates should be advanced to in vivo models to assess their efficacy and safety in a physiological context.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and Anticancer Evaluation of Novel Indole Based Arylsulfonylhydrazides against Human Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Anticancer Drug Discovery Based on Natural Products: From Computational Approaches to Clinical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis, antimycobacterial and anticancer activity of novel indole-based thiosemicarbazones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Synthesis, structures and mechanistic pathways of anticancer activity of palladium(ii) complexes with indole-3-carbaldehyde thiosemicarbazones - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide - PMC [pmc.ncbi.nlm.nih.gov]
- 13. dergipark.org.tr [dergipark.org.tr]
- 14. scilit.com [scilit.com]
- 15. pubs.aip.org [pubs.aip.org]
- 16. integra-biosciences.com [integra-biosciences.com]
- 17. mdpi.com [mdpi.com]
- 18. myadlm.org [myadlm.org]
- 19. mdpi.com [mdpi.com]
- 20. Indole-3-Carboxaldehyde Inhibits Inflammatory Response and Lipid Accumulation in Macrophages Through the miR-1271-5p/HDAC9 Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. The Tryptophan Metabolite Indole-3-Carboxaldehyde Alleviates Mice with DSS-Induced Ulcerative Colitis by Balancing Amino Acid Metabolism, Inhibiting Intestinal Inflammation, and Improving Intestinal Barrier Function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. In vitro assays to investigate the anti-inflammatory activity of herbal extracts [wisdomlib.org]
- 24. researchgate.net [researchgate.net]
- 25. pubs.acs.org [pubs.acs.org]
- 26. Structure–Activity Relationship Studies of Indole-Based Compounds as Small Molecule HIV-1 Fusion Inhibitors Targeting Glycoprotein 41 - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Structure-activity relationship studies of indole-based compounds as small molecule HIV-1 fusion inhibitors targeting glycoprotein 41 - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Benchmarking Guide to the Synthetic Efficiency of Routes to 2-Chloro-1-methyl-1H-indole-3-carbaldehyde
Abstract
This guide provides a comprehensive analysis of various synthetic strategies for the preparation of 2-Chloro-1-methyl-1H-indole-3-carbaldehyde, a key intermediate in the synthesis of various pharmaceutically active compounds. We will delve into the experimental intricacies of three distinct synthetic pathways, offering a critical evaluation of their efficiency, scalability, and overall practicality for researchers in drug discovery and development. This document is intended to serve as a practical resource, enabling informed decisions in the selection of an optimal synthetic route based on specific laboratory and project requirements.
Introduction
The this compound scaffold is a privileged structural motif found in a plethora of bioactive molecules. Its unique electronic and steric properties make it an attractive building block for targeting a range of biological entities. Consequently, the development of efficient and robust synthetic routes to this intermediate is of paramount importance. This guide will compare and contrast three logical synthetic approaches, providing detailed protocols and a thorough discussion of the merits and drawbacks of each.
Synthetic Strategies: A Comparative Overview
The synthesis of this compound can be approached from multiple angles. We will explore the following three routes:
-
Route 1: N-Methylation of a Pre-functionalized Indole Core - This linear approach involves the initial synthesis of 2-chloro-1H-indole-3-carbaldehyde followed by N-methylation.
-
Route 2: C2-Chlorination of a Pre-methylated Indole - A convergent strategy where the readily available 1-methyl-1H-indole-3-carbaldehyde is subjected to late-stage chlorination.
-
Route 3: Direct Formylation and Chlorination of an Oxindole Precursor - A potentially more direct route involving the Vilsmeier-Haack reaction on 1-methyl-1H-indol-2(3H)-one.
The following sections will provide a detailed experimental and theoretical breakdown of each route.
Route 1: N-Methylation of 2-chloro-1H-indole-3-carbaldehyde
This route is a classical and reliable method that proceeds in two distinct steps: the Vilsmeier-Haack formylation of indole to produce 2-chloro-1H-indole-3-carbaldehyde, followed by N-methylation.
Step 1: Synthesis of 2-chloro-1H-indole-3-carbaldehyde
The Vilsmeier-Haack reaction is a powerful and widely used method for the formylation of electron-rich heterocycles like indole.[1][2] The reaction proceeds through the formation of the Vilsmeier reagent, a chloroiminium salt, from a substituted amide (typically dimethylformamide, DMF) and phosphorus oxychloride (POCl₃).[3] This electrophilic species then attacks the electron-rich C3 position of the indole ring. A subsequent reaction with the excess Vilsmeier reagent or POCl₃ leads to the chlorination at the C2 position.
Experimental Protocol:
A detailed procedure for the synthesis of indole-3-aldehyde via the Vilsmeier-Haack reaction can be found in Organic Syntheses. A similar procedure can be adapted for the synthesis of the chlorinated analog.
Step 2: N-Methylation of 2-chloro-1H-indole-3-carbaldehyde
The introduction of the methyl group onto the indole nitrogen is the final step in this synthetic sequence. A variety of methylating agents can be employed, with dimethyl sulfate being a common and effective choice.
Experimental Protocol: [4]
To a solution of 2-chloro-1H-indole-3-carbaldehyde (12.56 g, 70 mmol) in DMSO (40 mL), a solution of sodium hydroxide (3.5 g, 87.5 mmol) in water (3.5 mL) is added. The temperature of the mixture will rise to approximately 43 °C. After 10 minutes, the temperature will begin to decrease. After 30 minutes from the addition of the alkali, the mixture is cooled to 10 °C. Dimethyl sulfate (8.46 mL, 87.5 mmol) is then added dropwise, maintaining the temperature below 20 °C. The reaction mixture is stirred at room temperature for 1 hour and then warmed to 55-60 °C for an additional hour. The mixture is then poured into water and the precipitated product is collected by filtration, washed with water, and dried. Recrystallization from isopropanol can be performed for further purification.
Yield: A yield of 76% for the N-methylation step has been reported.[4]
Diagrammatic Representation of Route 1:
Caption: Synthetic pathway for Route 1.
Route 2: C2-Chlorination of 1-methyl-1H-indole-3-carbaldehyde
This approach begins with the readily available 1-methyl-1H-indole-3-carbaldehyde, which is then subjected to a regioselective chlorination at the C2 position.
Step 1: Synthesis of 1-methyl-1H-indole-3-carbaldehyde
Similar to the first step of Route 1, this precursor is synthesized via the Vilsmeier-Haack reaction, but starting with N-methylindole.
Experimental Protocol:
A general procedure for the Vilsmeier-Haack formylation can be adapted for this synthesis.[5]
Step 2: C2-Chlorination
The direct and regioselective chlorination of the electron-rich C2 position of an indole ring can be challenging. However, recent advancements have demonstrated the feasibility of such transformations. One promising method involves a copper-mediated C-H chlorination using a directing group.[6] While this specific substrate has not been reported, we can extrapolate a potential procedure based on this work. The pyrimidyl group used as a directing group in the literature may not be necessary for this substrate due to the activating effect of the N-methyl group and the deactivating effect of the C3-aldehyde.
Proposed Experimental Protocol (Hypothetical):
To a solution of 1-methyl-1H-indole-3-carbaldehyde (0.2 mmol) in a suitable solvent such as 1,2-dichloroethane (DCE) (1 mL), copper(II) acetate (2.0 equiv.) and copper(II) chloride (2.0 equiv.) are added. The reaction mixture is heated to 100 °C for 12-24 hours. The progress of the reaction would be monitored by TLC. Upon completion, the reaction would be worked up by dilution with water and extraction with an organic solvent. The product would be purified by column chromatography.
Expected Yield: Based on the reported yields for similar substrates, a moderate to good yield could be anticipated, although optimization would be necessary.[6]
Diagrammatic Representation of Route 2:
Caption: Synthetic pathway for Route 2.
Route 3: Vilsmeier-Haack Reaction of 1-methyl-1H-indol-2(3H)-one
This route represents a potentially more atom-economical approach, aiming to introduce both the chloro and formyl groups in a single step from a readily available oxindole precursor.
Theoretical Background:
The Vilsmeier-Haack reaction on lactams, such as 1-methyl-1H-indol-2(3H)-one (1-methyloxindole), is known to produce 2-chloro-3-formyl derivatives of the corresponding heterocycle. This transformation would, in theory, provide a direct route to the target molecule.
Reported Outcome:
Contrary to expectations, the reaction of N-methyloxindole with the Vilsmeier reagent has been reported to yield an indole trimer, N-methyl-2-[3,3,3-tri-(1H-indol-3-yl)propyl]aniline, in 48% yield, rather than the desired this compound.[7] The proposed mechanism involves the formation of a reactive intermediate that readily undergoes further reaction with the starting indole.
Diagrammatic Representation of the Unexpected Outcome of Route 3:
Caption: Unexpected outcome of Route 3.
Comparative Analysis and Discussion
| Parameter | Route 1: N-Methylation | Route 2: C2-Chlorination | Route 3: Vilsmeier on Oxindole |
| Overall Yield | Good (Reported ~76% for the final step) | Moderate to Good (Hypothetical) | Low (Undesired product formed) |
| Number of Steps | 2 | 2 | 1 (in theory) |
| Starting Materials | Indole, Dimethyl sulfate | N-Methylindole | 1-Methyl-1H-indol-2(3H)-one |
| Reagents | POCl₃, DMF, NaOH, (CH₃)₂SO₄ | POCl₃, DMF, Cu(OAc)₂, CuCl₂ | POCl₃, DMF |
| Scalability | High | Moderate (Requires optimization) | Not applicable |
| Predictability | High | Moderate (Requires optimization) | Low (Unexpected outcome) |
| Advantages | Reliable, well-established chemistry, good yield. | Convergent, potentially shorter if starting material is readily available. | Potentially atom-economical. |
| Disadvantages | Linear synthesis. | Requires development and optimization of the chlorination step. | Does not yield the desired product. |
Discussion:
Route 1 stands out as the most reliable and well-documented method for the synthesis of this compound. The two-step process involves established and high-yielding reactions, making it a dependable choice for both small-scale and large-scale synthesis. The starting materials are commercially available and relatively inexpensive.
Route 2 presents an interesting convergent approach. However, the key C2-chlorination step on 1-methyl-1H-indole-3-carbaldehyde requires further investigation and optimization. While the copper-mediated methodology shows promise, its applicability and efficiency for this specific substrate need to be experimentally verified. Success in this step could make this route competitive with Route 1, especially if 1-methyl-1H-indole-3-carbaldehyde is a readily accessible starting material.
Route 3 , while theoretically the most direct, is not a viable option for the synthesis of the target molecule. The unexpected formation of an indole trimer highlights the complex reactivity of oxindoles under Vilsmeier-Haack conditions. This finding is crucial as it prevents researchers from investing time and resources in a synthetic strategy that is unlikely to succeed.
Conclusion and Recommendation
Based on the available literature and our analysis, Route 1 is the recommended synthetic strategy for the preparation of this compound. Its reliability, high reported yield, and straightforward experimental procedures make it the most efficient and practical choice for researchers. While Route 2 offers a potentially convergent alternative, it requires significant process development to be considered a viable option. Route 3 should be avoided due to the formation of undesired byproducts.
This guide provides a framework for selecting the most appropriate synthetic route. Researchers are encouraged to consider their specific project goals, available resources, and timeline when making their decision.
References
- 1. ijpcbs.com [ijpcbs.com]
- 2. jk-sci.com [jk-sci.com]
- 3. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 4. triggered.edinburgh.clockss.org [triggered.edinburgh.clockss.org]
- 5. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 6. researchgate.net [researchgate.net]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
A Senior Application Scientist's Guide to the Quantitative Analysis of 2-Chloro-1-methyl-1H-indole-3-carbaldehyde in Reaction Mixtures
Introduction: The Analytical Imperative in Process Chemistry
In the synthesis of pharmaceutical intermediates and fine chemicals, the adage "you cannot control what you cannot measure" holds particularly true. 2-Chloro-1-methyl-1H-indole-3-carbaldehyde is a key heterocyclic building block whose precise quantification in complex reaction mixtures is paramount for ensuring reaction completion, optimizing yield, and profiling impurities. An uncharacterized reaction is a liability, leading to inconsistent product quality and costly downstream purification challenges.
This guide provides an in-depth comparison of three orthogonal and robust analytical techniques for the quantitative analysis of this target analyte: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. We move beyond mere protocols, delving into the causality behind experimental choices to empower researchers, scientists, and drug development professionals to select and implement the most appropriate analytical strategy for their specific process needs.
Comparative Overview of Core Analytical Techniques
The choice of an analytical method is a balance of performance characteristics, sample matrix complexity, and available resources.
-
High-Performance Liquid Chromatography (HPLC): The workhorse of the pharmaceutical industry, HPLC offers excellent precision and robustness for routine analysis. It is ideal for monitoring the consumption of starting materials and the formation of the non-volatile product and impurities.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Best suited for volatile and thermally stable compounds, GC-MS provides unparalleled selectivity and sensitivity, making it a powerful tool for detecting trace-level impurities and confirming analyte identity through mass fragmentation patterns.[1]
-
Quantitative Nuclear Magnetic Resonance (qNMR): A primary analytical method that allows for direct quantification against a certified internal standard without the need for an analyte-specific reference standard.[2][3] This is exceptionally valuable in early-stage development when a purified standard of the target compound may not be available.[2]
Method 1: High-Performance Liquid Chromatography (HPLC-UV)
HPLC separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase. For a moderately polar molecule like this compound, Reversed-Phase (RP) HPLC is the method of choice.
Principle of Quantification
Quantification is achieved by relating the integrated peak area of the analyte to its concentration via a calibration curve constructed from reference standards of known concentrations. The Beer-Lambert Law dictates that the absorbance, and thus the peak area, is directly proportional to the concentration of the analyte within a specific range.
Experimental Protocol: HPLC-UV
-
Internal Standard (ISTD) & Standard Preparation:
-
Causality: An ISTD is crucial for correcting variations in injection volume and potential matrix effects. A structurally similar, but chromatographically resolved, compound like 2-chloro-1H-indole-3-carbaldehyde is an excellent choice.
-
Prepare a stock solution of the ISTD (e.g., 1.0 mg/mL in acetonitrile).
-
Prepare a stock solution of the this compound reference standard (e.g., 1.0 mg/mL in acetonitrile).
-
Create a series of calibration standards (e.g., 1, 5, 10, 50, 100 µg/mL) by diluting the reference stock. Spike each standard with a fixed concentration of the ISTD (e.g., 20 µg/mL).
-
-
Sample Preparation:
-
Quench a precisely measured aliquot (e.g., 100 µL) of the reaction mixture into a known volume of cold acetonitrile (e.g., 900 µL) to stop the reaction and precipitate salts.
-
Spike the quenched sample with the ISTD to the same final concentration as the calibration standards.
-
Vortex thoroughly and centrifuge to pellet any precipitated solids.
-
Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial. This step is critical to prevent column blockage and ensure instrument longevity.
-
-
Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size. A C18 column is chosen for its hydrophobic stationary phase, which provides good retention for moderately polar indole derivatives.[4]
-
Mobile Phase: Isocratic elution with 60:40 Acetonitrile:Water. This composition provides a good balance of retention and run time.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C. Temperature control ensures reproducible retention times.
-
Injection Volume: 10 µL.
-
UV Detection: 280 nm. Indole derivatives exhibit strong absorbance in this region of the UV spectrum.[4][5]
-
Run Time: 10 minutes.
-
-
Data Analysis:
-
Integrate the peak areas for the analyte and the ISTD.
-
Calculate the Response Factor (RF) for each calibration standard: RF = (AreaAnalyte / ConcAnalyte) / (AreaISTD / ConcISTD).
-
Plot the AreaAnalyte/AreaISTD ratio against the ConcAnalyte. Perform a linear regression to obtain the calibration curve and confirm linearity (R² > 0.999).[6][7]
-
Calculate the concentration of the analyte in the prepared sample using the calibration curve equation.
-
Workflow Visualization: HPLC-UV
Caption: Workflow for quantitative HPLC-UV analysis.
Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)
GC separates compounds based on their volatility and interaction with a stationary phase. The analyte must be thermally stable and volatile. This compound, with a moderate molecular weight, is suitable for GC analysis. Coupling with a mass spectrometer provides definitive identification and highly selective quantification.
Principle of Quantification
Quantification is performed similarly to HPLC, using an internal standard and a calibration curve. However, instead of UV absorbance, the response is based on the ion abundance of a specific mass-to-charge (m/z) fragment of the analyte. By using Selected Ion Monitoring (SIM), the instrument only monitors a few specific m/z values, dramatically increasing sensitivity and selectivity by filtering out chemical noise from the matrix.[8]
Experimental Protocol: GC-MS
-
Internal Standard & Standard Preparation:
-
Causality: The ISTD should be a thermally stable compound with similar volatility but a different mass spectrum. 1,4-Dichlorobenzene is a suitable choice.
-
Prepare stock and calibration standards as described for HPLC, but using a more volatile solvent like Dichloromethane (DCM) or Ethyl Acetate.
-
-
Sample Preparation:
-
Causality: A liquid-liquid extraction is required to transfer the analyte from the potentially non-volatile reaction solvent (e.g., DMF, DMSO) into a GC-compatible solvent and remove non-volatile components.
-
Quench a 100 µL aliquot of the reaction mixture into 1 mL of water.
-
Add the ISTD stock solution.
-
Extract the aqueous mixture with 1 mL of Ethyl Acetate. Vortex vigorously and allow the layers to separate.
-
Carefully transfer the organic (top) layer to a GC vial. A small amount of anhydrous sodium sulfate can be added to remove residual water.
-
-
Chromatographic Conditions:
-
Column: DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness. This is a robust, low-polarity column suitable for a wide range of analytes.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Inlet Temperature: 250 °C. Ensures rapid volatilization of the analyte.
-
Oven Program: Start at 100 °C, hold for 1 min, ramp at 20 °C/min to 280 °C, hold for 5 min. This temperature gradient allows for the separation of components with different boiling points.
-
MS Transfer Line: 280 °C.
-
Ion Source: 230 °C.
-
Acquisition Mode: Selected Ion Monitoring (SIM).
-
Analyte (C10H8ClNO, MW 193.63): Monitor m/z 193 (M+), 165 ([M-CO]+), 130 ([M-CO-Cl]+).
-
ISTD (1,4-Dichlorobenzene): Monitor m/z 146 (M+), 111 ([M-Cl]+).
-
-
-
Data Analysis:
-
Extract ion chromatograms for the primary quantification ion of the analyte (m/z 193) and ISTD (m/z 146).
-
Integrate peak areas and construct the calibration curve as described for HPLC.
-
Workflow Visualization: GC-MS
Caption: Workflow for quantitative GC-MS analysis.
Method 3: Quantitative NMR (qNMR)
qNMR is a primary ratio method that determines the quantity of an analyte by comparing the integral of one of its ¹H NMR signals to the integral of a signal from a certified internal standard of known concentration.[9] Its power lies in its universality; no analyte-specific reference material is needed for quantification.[2]
Principle of Quantification
The integrated area of an NMR signal is directly proportional to the number of protons giving rise to that signal. By adding a known mass of a high-purity internal standard to a known mass of the reaction mixture, the concentration of the analyte can be calculated using the following equation, provided specific acquisition parameters are met.[3]
ConcentrationAnalyte = (IAnalyte / IStd) * (NStd / NAnalyte) * (MWAnalyte / MWStd) * (MassStd / MassSample) * PurityStd
Where: I=Integral, N=Number of protons for the signal, MW=Molecular Weight, Mass=Mass, Purity=Purity of the standard.
Experimental Protocol: qNMR
-
Standard and Sample Preparation:
-
Causality: The internal standard must be of high purity (>99.5%), non-volatile, and have signals that do not overlap with the analyte or solvent. Maleic acid or 1,4-dinitrobenzene are excellent choices for use in DMSO-d6.
-
Accurately weigh ~10 mg of a certified internal standard (e.g., Maleic Acid) into a vial.
-
Accurately weigh ~30-50 mg of the reaction mixture into the same vial.
-
Dissolve the mixture in a precise volume (e.g., 0.7 mL) of a deuterated solvent (e.g., DMSO-d6).
-
Transfer the solution to a high-precision NMR tube.
-
-
NMR Acquisition Parameters:
-
Spectrometer: 400 MHz or higher.
-
Pulse Sequence: Standard 1D proton experiment.
-
Relaxation Delay (d1): > 5 * T1. This is the most critical parameter . A long delay (e.g., 30-60 seconds) is required to ensure all protons fully relax between scans, which is essential for accurate integration.[10] The T1 (spin-lattice relaxation time) of the slowest-relaxing proton of interest must be determined beforehand via an inversion-recovery experiment.
-
Pulse Angle: 90°.
-
Number of Scans: 16-64, to achieve adequate signal-to-noise.
-
Data Processing: Apply minimal apodization (e.g., exponential multiplication with a line broadening of 0.3 Hz) and perform careful phasing and baseline correction before integration.
-
-
Data Analysis:
-
Select non-overlapping, sharp singlet signals for integration.
-
Analyte: The aldehyde proton (~10.1 ppm) is an ideal choice (NAnalyte = 1).
-
ISTD (Maleic Acid): The two equivalent olefinic protons (~6.3 ppm) can be used (NStd = 2).
-
-
Carefully integrate the selected signals.
-
Calculate the concentration of the analyte in the reaction mixture using the qNMR equation.
-
Workflow Visualization: qNMR
Caption: Workflow for quantitative qNMR analysis.
Head-to-Head Performance Comparison
To provide a clear, objective comparison, the following table summarizes the key performance metrics for each technique. The data presented are representative of what can be expected from properly validated methods.[11][12]
| Parameter | HPLC-UV | GC-MS (SIM Mode) | qNMR |
| Principle | Chromatographic Separation, UV Absorbance | Chromatographic Separation, Mass Abundance | Nuclear Resonance, Signal Integration |
| Selectivity | Good (can be limited by co-elution) | Excellent (mass-based) | Excellent (chemical shift resolution) |
| Sensitivity (Typical LOQ) | ~0.1 - 1 µg/mL[4][5] | ~0.01 - 0.1 µg/mL | ~50 - 100 µg/mL |
| Precision (RSD) | < 2%[6] | < 5% | < 1.5% |
| Accuracy (% Recovery) | 98-102%[7][13] | 95-105% | 98.5-101.5% |
| Analysis Time / Sample | ~10-15 minutes | ~15-20 minutes | ~10-15 minutes (plus T1 determination) |
| Reference Standard | Requires analyte-specific standard | Requires analyte-specific standard | Requires any certified standard |
| Sample Prep Complexity | Moderate (dilution, filtration) | High (liquid-liquid extraction) | Low (weighing, dissolution) |
| Key Advantage | Robustness, high throughput | Definitive ID, ultra-sensitive | Absolute quantification, no reference needed |
| Key Disadvantage | Co-elution risk | Requires volatile/stable analyte | Lower sensitivity |
Scenario-Based Recommendations
-
For Routine In-Process Control (IPC) in a Validated Process: HPLC-UV is the ideal choice. Its robustness, speed, and high precision make it perfect for generating reliable data for reaction progress monitoring in a manufacturing environment.
-
For Impurity Profiling and Trace Analysis: GC-MS is unparalleled. If the goal is to detect and quantify low-level, volatile byproducts or confirm the identity of unknown peaks, the selectivity and sensitivity of GC-MS are essential.[14]
-
For Early-Stage R&D and Reference Standard-Free Quantification: qNMR is the most powerful tool. When a purified reference standard of the final product is not yet available, or for rapid, accurate yield determination without the need for method development and calibration, qNMR provides direct, trustworthy results.[2][9]
Conclusion
The quantitative analysis of this compound in reaction mixtures is not a one-size-fits-all challenge. Each analytical technique offers a unique combination of strengths and weaknesses. HPLC-UV provides the robustness required for routine quality control, GC-MS delivers the specificity and sensitivity needed for in-depth impurity analysis, and qNMR offers the power of absolute, calibration-free quantification essential for process development. By understanding the fundamental principles and practical considerations outlined in this guide, researchers can confidently select and implement the optimal analytical strategy, ensuring the development of efficient, well-controlled, and reproducible chemical processes.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 4. Development and validation of an HPLC method for the simultaneous quantification of indole-3-carbinol acetate, indole-3-carbinol, and 3,3'-diindolylmethane in mouse plasma, liver, and kidney tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. demarcheiso17025.com [demarcheiso17025.com]
- 7. public.pensoft.net [public.pensoft.net]
- 8. Blogs | Restek [discover.restek.com]
- 9. Quantitative NMR methods for reaction and process monitoring [kluedo.ub.rptu.de]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV | Pharmaguideline [pharmaguideline.com]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Selective and comprehensive analysis of organohalogen compounds by GC × GC–HRTofMS and MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Regioselectivity of Reactions Involving 2-Chloro-1-methyl-1H-indole-3-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic chemistry, the indole scaffold remains a cornerstone for the development of novel therapeutics and functional materials. The strategic functionalization of this privileged heterocycle is paramount, and among the myriad of available building blocks, 2-Chloro-1-methyl-1H-indole-3-carbaldehyde stands out as a versatile and reactive intermediate. Its unique substitution pattern, featuring a halogen at the electron-rich C2-position and an electron-withdrawing aldehyde at C3, presents both opportunities and challenges in directing reaction selectivity.
This guide provides an in-depth evaluation of the regioselectivity of key chemical transformations involving this compound. We will delve into the mechanistic underpinnings that govern the outcome of palladium-catalyzed cross-coupling reactions—namely Suzuki-Miyaura, Heck, and Sonogashira couplings—as well as nucleophilic substitution reactions. By presenting a comparative analysis supported by experimental data and detailed protocols, this document aims to equip researchers with the knowledge to strategically leverage this valuable synthon in their synthetic endeavors.
The Duality of Reactivity: Electronic and Steric Influences
The reactivity of this compound is dictated by a delicate interplay of electronic and steric factors. The chlorine atom at the C2 position serves as a versatile handle for cross-coupling reactions. However, the inherent reactivity of the indole nucleus, particularly its propensity for electrophilic substitution at C3, is modulated by the presence of the electron-withdrawing carbaldehyde group. This group deactivates the pyrrole ring towards electrophilic attack and can influence the regiochemical outcome of metal-catalyzed reactions. Furthermore, the installation of a chloride at the C2 position has been shown to alter the inherent propensity for reactions at this position, sometimes favoring functionalization at other sites, such as the C4-position of the indole core[1].
Palladium-Catalyzed Cross-Coupling Reactions: A Comparative Overview
Palladium-catalyzed cross-coupling reactions are indispensable tools for the formation of carbon-carbon bonds.[2] The chlorine atom at the C2 position of this compound provides a reactive site for such transformations.
Suzuki-Miyaura Coupling: Forging Biaryl Linkages
The Suzuki-Miyaura coupling is a robust method for the formation of C(sp²)-C(sp²) bonds, typically involving the reaction of an organoboron reagent with an organic halide.[3][4] For this compound, the Suzuki-Miyaura coupling offers a direct route to 2-aryl-1-methyl-1H-indole-3-carbaldehydes, which are valuable precursors for a wide range of biologically active molecules.
The regioselectivity of the Suzuki-Miyaura coupling on this substrate is highly predictable, with the reaction occurring exclusively at the C2 position, replacing the chlorine atom. The compatibility of the 3-formyl group under these conditions has been demonstrated in related systems, such as the double Suzuki-Miyaura coupling of 5,7-dibromoindole-3-carbaldehyde, which proceeds in high yield without affecting the aldehyde functionality.[5]
Table 1: Representative Suzuki-Miyaura Coupling of a 2-Chloroindole Derivative
| Entry | Arylboronic Acid | Catalyst | Ligand | Base | Solvent | Yield (%) | Reference |
| 1 | Phenylboronic acid | Pd₂(dba)₃ | SPhos | K₃PO₄ | Dioxane/H₂O | 80 | [6] |
Experimental Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid
-
Materials: this compound (1.0 equiv), Phenylboronic acid (1.5 equiv), Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 2 mol%), SPhos (4 mol%), Potassium phosphate (K₃PO₄, 2.0 equiv), Dioxane, and Water.
-
Procedure:
-
To a dry Schlenk flask, add this compound, phenylboronic acid, Pd₂(dba)₃, SPhos, and K₃PO₄.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add degassed dioxane and water (typically a 4:1 to 10:1 ratio).
-
Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Logical Flow of Suzuki-Miyaura Coupling
Caption: Catalytic cycle of the Suzuki-Miyaura reaction.
Heck Reaction: Alkenylation at the C2-Position
The Heck reaction provides a powerful method for the alkenylation of aryl halides.[7] In the context of this compound, this reaction allows for the introduction of a vinyl group at the C2-position. The regioselectivity of the Heck reaction on indoles can be more complex than the Suzuki-Miyaura coupling and is often influenced by the choice of ligands and reaction conditions.[8][9] For electron-rich heterocycles like indole, careful optimization is often necessary to achieve high regioselectivity.
While specific data for the Heck reaction on this compound is scarce in the literature, studies on related 2-haloindoles suggest that the reaction is feasible. The use of bulky, electron-rich phosphine ligands or N-heterocyclic carbene (NHC) ligands can promote the desired coupling at the C2 position.[2]
Table 2: Anticipated Heck Reaction Conditions for this compound
| Entry | Alkene | Catalyst | Ligand | Base | Solvent | Expected Product |
| 1 | Styrene | Pd(OAc)₂ | P(o-tolyl)₃ | Et₃N | DMF | 1-Methyl-2-styryl-1H-indole-3-carbaldehyde |
| 2 | n-Butyl acrylate | PdCl₂(PPh₃)₂ | - | K₂CO₃ | DMA | (E)-Butyl 3-(1-methyl-3-formyl-1H-indol-2-yl)acrylate |
Experimental Protocol: Heck Reaction of this compound with Styrene
-
Materials: this compound (1.0 equiv), Styrene (1.5 equiv), Palladium(II) acetate (Pd(OAc)₂, 5 mol%), Tri(o-tolyl)phosphine (P(o-tolyl)₃, 10 mol%), Triethylamine (Et₃N, 2.0 equiv), and Dimethylformamide (DMF).
-
Procedure:
-
In a sealed tube, combine this compound, Pd(OAc)₂, and P(o-tolyl)₃.
-
Evacuate and backfill the tube with an inert gas.
-
Add anhydrous, degassed DMF, followed by styrene and triethylamine.
-
Seal the tube and heat the mixture to 100-120 °C for 12-24 hours.
-
After cooling, dilute the reaction mixture with ethyl acetate and filter through a pad of celite.
-
Wash the filtrate with water, brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solution and purify the residue by column chromatography.
-
Heck Reaction Pathway Visualization
Caption: Key steps in the Heck reaction catalytic cycle.
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling is a highly efficient method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[7][10] This reaction provides access to 2-alkynyl-1-methyl-1H-indole-3-carbaldehydes, which are versatile intermediates for the synthesis of more complex heterocyclic systems. The reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base.[11]
Similar to the Suzuki-Miyaura coupling, the Sonogashira reaction is expected to proceed with high regioselectivity at the C2 position of this compound. The choice of palladium catalyst, ligand, and base can be crucial for achieving high yields, especially with less reactive chloro-substrates.
Table 3: Typical Conditions for Sonogashira Coupling of this compound
| Entry | Alkyne | Catalyst | Co-catalyst | Base | Solvent | Expected Product |
| 1 | Phenylacetylene | PdCl₂(PPh₃)₂ | CuI | Et₃N | THF | 1-Methyl-2-(phenylethynyl)-1H-indole-3-carbaldehyde |
| 2 | Trimethylsilylacetylene | Pd(PPh₃)₄ | CuI | i-Pr₂NH | Toluene | 1-Methyl-2-((trimethylsilyl)ethynyl)-1H-indole-3-carbaldehyde |
Experimental Protocol: Sonogashira Coupling of this compound with Phenylacetylene
-
Materials: this compound (1.0 equiv), Phenylacetylene (1.2 equiv), Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂, 3 mol%), Copper(I) iodide (CuI, 5 mol%), Triethylamine (Et₃N, 3.0 equiv), and Tetrahydrofuran (THF).
-
Procedure:
-
To a Schlenk flask, add this compound, PdCl₂(PPh₃)₂, and CuI.
-
Evacuate and backfill with an inert gas.
-
Add anhydrous, degassed THF and triethylamine.
-
Add phenylacetylene dropwise at room temperature.
-
Stir the reaction at room temperature or with gentle heating (40-50 °C) until completion.
-
Quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract the product with ethyl acetate, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the organic layer and purify the crude product by column chromatography.
-
Sonogashira Coupling Mechanism Overview
Caption: Interconnected catalytic cycles of the Sonogashira coupling.
Nucleophilic Aromatic Substitution: An Alternative Pathway
Beyond metal-catalyzed reactions, the C2-chloro substituent on the indole ring is susceptible to nucleophilic aromatic substitution (SNA_r). The presence of the electron-withdrawing 3-carbaldehyde group activates the C2 position towards nucleophilic attack. This provides a complementary strategy for the functionalization of this compound.
A variety of nucleophiles, including amines, alkoxides, and thiolates, can displace the chloride at the C2 position. The reaction typically proceeds under basic conditions and may require elevated temperatures.
Table 4: Nucleophilic Aromatic Substitution on this compound
| Entry | Nucleophile | Base | Solvent | Product |
| 1 | Morpholine | K₂CO₃ | DMF | 1-Methyl-2-morpholino-1H-indole-3-carbaldehyde |
| 2 | Sodium methoxide | - | Methanol | 2-Methoxy-1-methyl-1H-indole-3-carbaldehyde |
| 3 | Sodium thiophenoxide | - | DMF | 1-Methyl-2-(phenylthio)-1H-indole-3-carbaldehyde |
Experimental Protocol: Nucleophilic Aromatic Substitution with Morpholine
-
Materials: this compound (1.0 equiv), Morpholine (2.0 equiv), Potassium carbonate (K₂CO₃, 2.0 equiv), and Dimethylformamide (DMF).
-
Procedure:
-
In a round-bottom flask, dissolve this compound in DMF.
-
Add potassium carbonate and morpholine to the solution.
-
Heat the reaction mixture to 80-100 °C and monitor its progress by TLC.
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure and purify the product by column chromatography.
-
SNA_r Mechanism Visualization
Caption: Stepwise mechanism of nucleophilic aromatic substitution.
Conclusion and Future Outlook
This compound is a highly valuable and versatile building block in organic synthesis. The regioselectivity of its reactions can be effectively controlled to achieve a diverse array of functionalized indole derivatives.
-
Palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Heck, and Sonogashira) provide reliable methods for C-C bond formation at the C2 position . The choice of catalyst, ligand, and reaction conditions is crucial for optimizing these transformations, particularly for the Heck reaction where regioselectivity can be more challenging to control.
-
Nucleophilic aromatic substitution offers a complementary and often milder approach for introducing heteroatom nucleophiles at the C2 position , driven by the electron-withdrawing nature of the 3-carbaldehyde group.
For researchers and drug development professionals, a thorough understanding of these reaction pathways and the factors governing their regioselectivity is essential for the rational design and efficient synthesis of novel indole-based compounds. Future research will likely focus on expanding the scope of these reactions to include a wider range of coupling partners and the development of more sustainable and efficient catalytic systems. The strategic manipulation of the reactivity of this compound will undoubtedly continue to fuel innovation in medicinal chemistry and materials science.
References
- 1. Directed oxidative cyclizations to C2- or C4-positions of indole: efficient construction of the bicyclo[4.3.1]decane core of welwitindolinones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. N-Heterocyclic carbene–palladium(II)-1-methylimidazole complex catalyzed Mizoroki–Heck reaction of aryl chlorides with styrenes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Suzuki Coupling [organic-chemistry.org]
- 4. m.youtube.com [m.youtube.com]
- 5. Synthesis of 5,7-diarylindoles via Suzuki–Miyaura coupling in water - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D1OB02058G [pubs.rsc.org]
- 6. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Ligand control of regioselectivity in palladium-catalyzed heteroannulation reactions of 1,3-Dienes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Mizoroki–Heck reaction initiated formal C(sp3)–H arylation of carbonyl compounds - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 10. Sonogashira Coupling [organic-chemistry.org]
- 11. researchgate.net [researchgate.net]
A Guide to Orthogonal Method Cross-Validation for the Characterization of 2-Chloro-1-methyl-1H-indole-3-carbaldehyde
Introduction: The Imperative for Rigorous Characterization
In pharmaceutical development, the unambiguous characterization of active pharmaceutical ingredients (APIs) and their intermediates is the bedrock of safety and efficacy. 2-Chloro-1-methyl-1H-indole-3-carbaldehyde, a key synthetic intermediate, demands a robust analytical control strategy to ensure its identity, purity, and quality. Relying on a single analytical technique, however powerful, can lead to an incomplete or biased understanding of a compound's profile.
This guide presents a framework for the cross-validation of four orthogonal analytical methods—HPLC, qNMR, GC-MS, and FTIR—for the comprehensive characterization of this compound. Orthogonal methods are defined as techniques that measure the same attribute using different physicochemical principles.[1] Their combined use provides independent confirmation of critical quality attributes (CQAs), ensuring a high degree of confidence in the analytical results.[1][2] This approach aligns with the principles of modern analytical procedure development and validation outlined in the International Council for Harmonisation (ICH) guidelines.[3][4]
The Cross-Validation Workflow: A Multi-Technique Approach
The core principle of this guide is to build a holistic and self-verifying profile of the target molecule. Data from each technique is used to confirm and complement findings from the others, ensuring the final characterization is both accurate and irrefutable.
Caption: Overall workflow for the cross-validation of analytical methods.
High-Performance Liquid Chromatography (HPLC): The Workhorse for Purity and Impurity Profiling
HPLC, particularly in its reverse-phase mode, is the primary technique for assessing the purity of non-volatile organic molecules and separating them from process-related impurities and degradation products.[5][6]
Causality of Method Design: A C18 stationary phase is selected due to its hydrophobic nature, which provides effective retention for the moderately polar indole ring system. A gradient elution with acetonitrile and water allows for the separation of impurities with a wide range of polarities. UV detection is chosen based on the strong chromophore of the indole-3-carbaldehyde structure.
Experimental Protocol: HPLC-UV Method Validation
-
Instrumentation: HPLC system with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD).
-
Chromatographic Conditions:
-
Column: C18, 150 mm x 4.6 mm, 3.5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Acetonitrile.
-
Gradient: Start at 40% B, ramp to 95% B over 20 minutes, hold for 5 minutes, return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: 254 nm.
-
Injection Volume: 5 µL.
-
-
System Suitability Test (SST): Before analysis, inject a standard solution five times. The acceptance criteria are: %RSD of peak area < 2.0%, tailing factor between 0.8 and 1.5, and theoretical plates > 2000.
-
Validation Parameters (per ICH Q2(R2)[3][7]):
-
Specificity: Analyze a placebo and spiked samples. The DAD should be used to assess peak purity, confirming no co-eluting impurities.
-
Linearity: Prepare a series of solutions from 0.05 to 1.5 mg/mL. A linear regression should yield a correlation coefficient (r²) > 0.999.
-
Accuracy: Perform recovery studies by spiking the analyte into a placebo matrix at three concentration levels (e.g., 80%, 100%, 120%). Mean recovery should be within 98.0-102.0%.
-
Precision:
-
Repeatability: Analyze six replicate preparations at 100% concentration. The %RSD should be ≤ 1.0%.
-
Intermediate Precision: Repeat the analysis on a different day with a different analyst. The %RSD between the two sets of data should be ≤ 2.0%.
-
-
Expected Data Summary: HPLC Validation
| Validation Parameter | Acceptance Criteria | Hypothetical Result |
| Linearity (r²) | ≥ 0.999 | 0.9998 |
| Accuracy (% Recovery) | 98.0 - 102.0% | 99.7% |
| Precision (Repeatability %RSD) | ≤ 1.0% | 0.45% |
| Precision (Intermediate %RSD) | ≤ 2.0% | 0.88% |
Quantitative NMR (qNMR): A Primary Method for Identity and Potency
Quantitative Nuclear Magnetic Resonance (qNMR) is a powerful primary method that can determine the absolute purity (potency) of a substance without needing a reference standard of the analyte itself.[8][9] It relies on the direct proportionality between the integrated signal intensity and the number of protons contributing to that signal.
Causality of Method Design: ¹H NMR is used for quantification because of its high sensitivity and the presence of distinct, well-resolved protons in the molecule. A certified internal standard with a known purity and a signal in a clean region of the spectrum (e.g., maleic acid) is chosen. DMSO-d₆ is a suitable solvent as it solubilizes both the analyte and the internal standard.
Experimental Protocol: ¹H-qNMR Purity Determination
-
Instrumentation: A high-resolution NMR spectrometer (≥ 400 MHz).
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of this compound and 5 mg of a certified internal standard (e.g., Maleic Anhydride) into a vial.
-
Dissolve the contents in a precise volume (e.g., 0.75 mL) of DMSO-d₆.
-
-
Acquisition Parameters:
-
Ensure a long relaxation delay (D1 ≥ 5 x T₁) to allow for full magnetization recovery, which is critical for accurate quantification.
-
Acquire the spectrum with a sufficient number of scans for a good signal-to-noise ratio (>250:1 for the signals being integrated).
-
-
Data Processing and Calculation:
-
Carefully phase and baseline correct the spectrum.
-
Integrate a well-resolved, unique signal for the analyte (e.g., the aldehyde proton at ~10.1 ppm) and a signal for the internal standard.
-
Calculate the purity using the standard qNMR equation, accounting for molecular weights, masses, number of protons, and the purity of the internal standard.
-
Expected Data Summary: Structural and Quantitative Analysis
| Assignment | Expected ¹H Chemical Shift (δ, ppm) | Integration |
| Aldehyde (-CHO) | ~10.1 (s) | 1H |
| Aromatic Protons | 7.3 - 8.3 (m) | 4H |
| N-Methyl (-NCH₃) | ~3.9 (s) | 3H |
The purity determined by qNMR provides an absolute mass fraction, which is a crucial orthogonal value to compare against the relative area percent purity from HPLC.[8]
Gas Chromatography-Mass Spectrometry (GC-MS): Profiling Volatile Impurities
GC-MS is the gold standard for identifying and quantifying volatile and semi-volatile impurities, such as residual solvents or low molecular weight by-products from the synthesis.[10][11][12]
Causality of Method Design: this compound is sufficiently volatile and thermally stable for direct GC analysis without derivatization. A mid-polarity column (e.g., DB-5ms) is chosen for general-purpose screening. Electron Ionization (EI) is used to generate a reproducible fragmentation pattern that can be compared against spectral libraries for identification.
Experimental Protocol: GC-MS Impurity Screening
-
Instrumentation: GC system coupled to a Mass Selective Detector.
-
GC Conditions:
-
Column: DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness.
-
Carrier Gas: Helium at 1.2 mL/min.
-
Inlet Temperature: 250°C.
-
Oven Program: Hold at 50°C for 2 min, ramp to 280°C at 15°C/min, hold for 5 min.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 450.
-
Source Temperature: 230°C.
-
-
Analysis: The total ion chromatogram (TIC) is used to detect impurities. The mass spectrum of each impurity peak is extracted and compared to a library (e.g., NIST) for tentative identification.
Fourier-Transform Infrared (FTIR) Spectroscopy: Confirming Functional Groups
FTIR is a rapid, non-destructive technique that confirms the presence of key functional groups, providing an orthogonal confirmation of the molecule's identity.
Causality of Method Design: The presence of a strong carbonyl (C=O) stretch from the aldehyde and the absence of an N-H stretch (due to N-methylation) are key diagnostic features for this molecule.
Experimental Protocol: FTIR Analysis
-
Instrumentation: FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory.
-
Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.
-
Acquisition: Collect the spectrum from 4000 to 400 cm⁻¹.
Expected Data Summary: Key IR Absorptions
| Wavenumber (cm⁻¹) | Assignment | Expected Appearance |
| ~3100-3000 | Aromatic C-H stretch | Medium |
| ~2950-2850 | Aliphatic C-H stretch (N-CH₃) | Medium-Weak |
| ~2820, ~2720 | Aldehyde C-H stretch (Fermi doublet) | Weak |
| ~1650 | Aldehyde C=O stretch | Strong, Sharp |
| ~1580, ~1470 | Aromatic C=C stretch | Medium |
| ~750 | C-Cl stretch | Medium |
The presence of the C=O stretch at ~1650 cm⁻¹ and the absence of a broad N-H band around 3300 cm⁻¹ provides strong evidence for the correct structure.[13][14]
The Cross-Validation Matrix: Synthesizing Orthogonal Data
The true power of this approach lies in the direct comparison of the results.[8] This synthesis of data provides a level of analytical certainty that no single method can achieve.
Caption: Logical relationships in the cross-validation of analytical data.
Cross-Validation Comparison Table
| Attribute | HPLC-UV | qNMR | GC-MS | FTIR | Conclusion |
| Identity | Retention time match | Unambiguous structure confirmed | Molecular ion and fragment pattern match | Key functional groups confirmed | Identity Confirmed |
| Purity/Potency | 99.5% (relative area) | 99.3% (absolute purity) | N/A for main component | N/A | High Purity Confirmed (Excellent agreement between methods) |
| Impurities | Detects 2 non-volatile impurities | May detect major impurities | Detects 1 volatile impurity (residual solvent) | N/A | Comprehensive Profile (Orthogonal methods detect different impurity classes) |
The close agreement between the HPLC relative purity (99.5%) and the qNMR absolute purity (99.3%) provides very high confidence in the quality of the material.[8] Furthermore, the structural data from NMR, MS, and FTIR are all mutually confirming, leaving no ambiguity as to the identity of the compound.
Conclusion
The characterization of a pharmaceutical intermediate like this compound requires more than just running samples; it demands a strategic, evidence-based approach. By implementing a cross-validation framework using orthogonal analytical techniques, we move beyond simple data generation to a state of profound analytical understanding. This guide demonstrates that the integration of HPLC, qNMR, GC-MS, and FTIR provides a self-validating system that ensures the identity, purity, and overall quality of the material, meeting the highest standards of scientific integrity and regulatory expectation.
References
- 1. fluidimaging.com [fluidimaging.com]
- 2. Orthogonal method in pharmaceutical product analysis [alphalyse.com]
- 3. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 4. qbdgroup.com [qbdgroup.com]
- 5. resolvemass.ca [resolvemass.ca]
- 6. benchchem.com [benchchem.com]
- 7. altabrisagroup.com [altabrisagroup.com]
- 8. benchchem.com [benchchem.com]
- 9. Collaborative Study to Validate Purity Determination by 1H Quantitative NMR Spectroscopy by Using Internal Calibration Methodology - Method validation - qNMR Exchange [qnmr.usp.org]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. biomedres.us [biomedres.us]
- 12. Recent trends in the impurity profile of pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 13. triggered.edinburgh.clockss.org [triggered.edinburgh.clockss.org]
- 14. derpharmachemica.com [derpharmachemica.com]
Safety Operating Guide
Navigating the Disposal of 2-Chloro-1-methyl-1H-indole-3-carbaldehyde: A Senior Application Scientist's Guide
For the diligent researcher, scientist, and drug development professional, the synthesis of novel compounds is a routine yet critical task. With this innovation comes the responsibility of safe and compliant handling of all materials, including byproducts and waste. This guide provides a comprehensive, in-depth protocol for the proper disposal of 2-Chloro-1-methyl-1H-indole-3-carbaldehyde, ensuring the safety of laboratory personnel and adherence to environmental regulations. Our focus is to empower you with not just the "how," but also the "why," fostering a culture of safety and scientific integrity that extends beyond the product itself.
Understanding the Compound: Hazard Profile of this compound
Before any handling or disposal, a thorough understanding of the compound's hazard profile is paramount. This compound is a halogenated aromatic aldehyde.
Key Hazards:
-
Skin Irritation: Causes skin irritation.[1]
-
Eye Irritation: Causes serious eye irritation.[1]
-
Respiratory Irritation: May cause respiratory irritation.[1]
The presence of a halogen (chlorine) means this compound is classified as a halogenated organic compound . This is a critical distinction for waste segregation and disposal, as these compounds require specific disposal methods, often incineration at high temperatures, to prevent the formation of toxic byproducts.
The Disposal Workflow: A Decision-Making Framework
The proper disposal of this compound is a multi-step process that begins with the initial handling of the waste and ends with its final, compliant disposal. The following diagram illustrates the recommended decision-making workflow.
Caption: Disposal decision workflow for this compound.
Personal Protective Equipment (PPE): Your First Line of Defense
Given the irritant nature of this compound, the following PPE is mandatory when handling the compound or its waste:
| PPE Item | Specification | Rationale |
| Gloves | Nitrile or other chemically resistant gloves. | To prevent skin contact and irritation. |
| Eye Protection | Safety glasses with side shields or chemical splash goggles. | To protect eyes from splashes and fine particles. |
| Lab Coat | Standard laboratory coat. | To protect skin and clothing from contamination. |
Waste Segregation and Collection: A Critical Step
Proper segregation of chemical waste is fundamental to safe and compliant laboratory operations. As a halogenated organic compound, this compound waste must be collected separately from other waste streams.
Step-by-Step Waste Collection Protocol:
-
Select a Designated Waste Container: Use a clearly labeled, leak-proof container designated for "Halogenated Organic Waste." The container must be compatible with the chemical.
-
Label the Container: The label should include:
-
The full chemical name: "Waste this compound"
-
Hazard pictograms for irritant.
-
The date of initial waste addition.
-
-
Collect Waste:
-
Solid Waste: Transfer solid this compound directly into the designated waste container.
-
Contaminated Materials: Any items grossly contaminated with the compound, such as weighing paper, gloves, or pipette tips, should also be placed in this container.
-
Solutions: If the compound is in a non-halogenated solvent, it should still be disposed of in the halogenated waste container. Do not mix with non-halogenated solvent waste streams.
-
-
Secure the Container: Keep the waste container tightly sealed when not in use.
-
Storage: Store the waste container in a designated satellite accumulation area, away from incompatible materials.
Lab-Scale Chemical Neutralization: Reductive Dehalogenation
For small quantities of this compound waste (typically less than 10 grams), chemical neutralization through reductive dehalogenation can be a viable option to render the waste less hazardous before disposal. This process involves the removal of the chlorine atom. A common method for reductive dehalogenation of halogenated aromatics involves reaction with sodium or calcium in the presence of a lower alcohol.[2]
Disclaimer: This procedure should only be performed by trained personnel in a well-ventilated fume hood.
Materials:
-
Waste this compound
-
Anhydrous ethanol or isopropanol
-
Sodium metal, stored under mineral oil
-
A round-bottom flask equipped with a magnetic stirrer and a reflux condenser
-
Inert atmosphere (nitrogen or argon)
Step-by-Step Neutralization Protocol:
-
Setup: In a fume hood, assemble the reaction apparatus (round-bottom flask, stirrer, condenser) under an inert atmosphere.
-
Dissolution: Dissolve the waste this compound in anhydrous ethanol or isopropanol in the reaction flask.
-
Addition of Sodium: Carefully cut small pieces of sodium metal, ensuring to remove the outer oxide layer, and add them portion-wise to the stirred solution. An exothermic reaction will occur.
-
Reflux: Once the addition of sodium is complete, gently heat the mixture to reflux and maintain for several hours to ensure complete dehalogenation.
-
Quenching: After the reaction is complete, cautiously quench any unreacted sodium by the slow, dropwise addition of ethanol, followed by water.
-
Disposal of Treated Waste: The resulting dehalogenated indole solution can now be disposed of as non-halogenated organic waste, following your institution's guidelines.
Decontamination Procedures: Spills and Equipment
Effective decontamination is crucial to prevent cross-contamination and ensure a safe working environment.
Spill Decontamination
In the event of a small spill of this compound:
-
Alert Personnel: Inform others in the immediate area of the spill.
-
Evacuate: If the spill is large or in a poorly ventilated area, evacuate the lab.
-
Don PPE: Wear appropriate PPE, including a lab coat, gloves, and eye protection.
-
Containment: For solid spills, gently cover with an absorbent material to avoid raising dust. For liquid spills, surround the spill with an inert absorbent material.
-
Clean-up: Carefully sweep or wipe up the absorbed material and place it in the designated "Halogenated Organic Waste" container.
-
Surface Decontamination: Decontaminate the spill area using the following procedure:
-
Wipe the area with a cloth soaked in a laboratory detergent solution.
-
Follow with a wipe-down using a cloth soaked in 70% ethanol.
-
Finally, rinse the area with water.
-
-
Dispose of Cleaning Materials: All contaminated cleaning materials must be disposed of as halogenated organic waste.
Equipment Decontamination
All equipment, including glassware, spatulas, and magnetic stir bars, that has come into contact with this compound must be thoroughly decontaminated.
Step-by-Step Equipment Decontamination Protocol:
-
Initial Rinse: Rinse the equipment with a suitable organic solvent (e.g., acetone or ethanol) to remove the bulk of the residual compound. Collect this rinsate in the "Halogenated Organic Waste" container.
-
Wash with Detergent: Wash the equipment thoroughly with a laboratory-grade detergent and warm water.
-
Rinse: Rinse the equipment multiple times with tap water, followed by a final rinse with deionized water.
-
Drying: Allow the equipment to air dry or place it in a drying oven.
Regulatory Compliance: EPA Hazardous Waste Classification
Under the Resource Conservation and Recovery Act (RCRA), chemical waste is classified as hazardous if it is specifically listed or if it exhibits certain characteristics (ignitability, corrosivity, reactivity, or toxicity).[3][4]
This compound is not specifically listed on the EPA's P or U lists of hazardous wastes.[5][6] Therefore, its classification as hazardous waste would be based on its characteristics. Given its known irritant properties and the potential for the generation of toxic byproducts upon combustion, it should be managed as a toxic hazardous waste .
If this compound is dissolved in a spent solvent, the entire mixture may be classified under the "F-list" of hazardous wastes from non-specific sources. For example, if dissolved in a halogenated solvent like methylene chloride, it would fall under the F001 or F002 waste codes .[7][8]
It is imperative to consult your institution's Environmental Health & Safety (EHS) department for specific guidance on waste classification and disposal procedures, as local regulations may vary. Academic laboratories may also be eligible for alternative management standards under 40 CFR Part 262, Subpart K .
References
- 1. 24279-74-1 Cas No. | 2-Chloro-1-methyl-1H-indole-3-carboxaldehyde | Apollo [store.apolloscientific.co.uk]
- 2. US5185488A - Process for the reductive dehalogenation of polyhaloaromatics with sodium or calcium in a lower alcohol - Google Patents [patents.google.com]
- 3. epa.gov [epa.gov]
- 4. epa.gov [epa.gov]
- 5. pca.state.mn.us [pca.state.mn.us]
- 6. 5.1 Listed Hazardous Wastes (F, K, U, and P lists) [ehs.cornell.edu]
- 7. wku.edu [wku.edu]
- 8. EPA Hazardous Waste Codes | Environmental Safety, Sustainability and Risk [essr.umd.edu]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
